1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.CHF3O3S/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)8(5,6)7/h8-10H,3-7H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABFGPMWVQNDHI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047871 | |
| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460345-16-8 | |
| Record name | 1-Methyl-3-hexylimidazolium trifluoromethylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ES2A7WD28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
Authored by: Gemini, Senior Application Scientist
Introduction: 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][OTf], is a prominent member of the ionic liquid (IL) family. It is composed of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.[1] With a molecular formula of C₁₁H₁₉F₃N₂O₃S and a molecular weight of 316.34 g/mol , this compound exists as a liquid at or near room temperature, a defining characteristic of ionic liquids.[1] For researchers and professionals in drug development, understanding the distinct physicochemical properties of [HMIM][OTf] is paramount. These properties govern its behavior as a solvent, its efficacy as an electrolyte, its stability under thermal stress, and its interaction with active pharmaceutical ingredients (APIs) and other formulation components, directly influencing its application in areas ranging from novel drug delivery systems to green chemistry synthesis.
This guide provides an in-depth analysis of the key physicochemical properties of [HMIM][OTf], offering both quantitative data from authoritative sources and detailed, field-proven experimental protocols for their validation.
Density: A Fundamental Parameter for Process Design
The density of an ionic liquid is a critical parameter for any process involving fluid handling, such as pumping, mixing, and storage.[2] It is intrinsically linked to the molecular packing of the constituent ions and varies significantly with temperature and pressure.
Quantitative Data: Density of [HMIM][OTf]
The density of [HMIM][OTf] has been experimentally determined under various conditions. As is typical for liquids, its density decreases with increasing temperature.
| Temperature (K) | Pressure (MPa) | Density (g/cm³) |
| 303 | 0.1 - 50 | (Data varies with pressure) |
| 313 | 0.1 - 50 | (Data varies with pressure) |
| 323 | 0.1 - 50 | (Data varies with pressure) |
| 333 | 0.1 - 50 | (Data varies with pressure) |
| 353 | 0.1 - 50 | (Data varies with pressure) |
| Note: Specific density values for [HMIM][OTf] across this pressure range require consulting the primary literature, such as the work by F. M. P. S. Ribeiro et al. (2021). The data indicates a slight increase in density with pressure. |
Expert Insight: The 'Why' Behind the Method
The choice of a vibrating tube densimeter is standard in the field due to its high precision and the small sample volume required. The principle relies on the fact that the resonant frequency of a vibrating U-shaped tube is directly related to the mass, and therefore the density, of the fluid it contains. This method provides the accuracy needed for thermodynamic calculations and process modeling.
Experimental Protocol: Density Determination via Vibrating Tube Densitometer
This protocol outlines the standard procedure for measuring the density of [HMIM][OTf] as a function of temperature.
-
Instrument Calibration:
-
Calibrate the densitometer at the desired experimental temperatures using two reference standards with precisely known densities. Common standards are dry air and ultrapure, degassed water.
-
The calibration establishes the instrument's constants at each temperature.
-
-
Sample Preparation:
-
Dry the [HMIM][OTf] sample under high vacuum (≤ 1 Pa) at a moderate temperature (e.g., 343 K) for at least 24 hours to remove volatile impurities, particularly water. Water content significantly impacts density.
-
Verify the water content using Karl Fischer titration.
-
-
Measurement:
-
Inject the dried [HMIM][OTf] sample into the thermostated measuring cell of the densitometer, ensuring no air bubbles are present.
-
Allow the sample to reach thermal equilibrium (typically 15-20 minutes).
-
Record the oscillation period of the U-tube once the reading stabilizes. The instrument's software will convert this period into a density value based on the calibration.
-
Perform measurements across the desired temperature range, allowing for stabilization at each new setpoint.
-
Visualization: Density Measurement Workflow
Caption: Workflow for density measurement of [HMIM][OTf].
Viscosity: The Measure of Flow Resistance
Viscosity is a measure of a fluid's internal resistance to flow and is one of the most important transport properties of an ionic liquid. It influences mass transfer rates, mixing efficiency, and pumping requirements. For applications in electrochemistry or drug delivery, lower viscosity is often desirable to enhance ion mobility and diffusion rates.
Quantitative Data: Viscosity of [HMIM][OTf]
The viscosity of [HMIM][OTf] is highly dependent on temperature, decreasing significantly as temperature rises.
| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |
| 303 | 0.1 - 50 | (Data varies significantly with pressure) |
| 313 | 0.1 - 50 | (Data varies significantly with pressure) |
| 323 | 0.1 - 50 | (Data varies significantly with pressure) |
| 333 | 0.1 - 50 | (Data varies significantly with pressure) |
| 358 | 0.1 - 50 | (Data varies significantly with pressure) |
| Note: Viscosity measurements for [HMIM][OTf] have been carried out up to 50 MPa.[3] The uncertainty of these measurements is typically less than 2% for viscosities up to 68 mPa·s.[3] For specific data points, consult the primary literature. |
Expert Insight: Why Viscosity Varies
The viscosity of imidazolium-based ILs is strongly influenced by the interplay of van der Waals forces and hydrogen bonding. The hexyl chain on the [HMIM]⁺ cation contributes to increased van der Waals interactions, while the triflate anion's ability to act as a hydrogen bond acceptor also plays a role. Increasing temperature provides the thermal energy needed to overcome these intermolecular forces, leading to a sharp decrease in viscosity.
Experimental Protocol: Viscosity Determination via Rotational Rheometer
-
Instrument Setup:
-
Use a rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.
-
Ensure the instrument is level and has been calibrated according to the manufacturer's specifications.
-
Connect a temperature control unit (e.g., a Peltier plate) to the rheometer's lower geometry.
-
-
Sample Preparation:
-
As with density measurements, the [HMIM][OTf] sample must be thoroughly dried to minimize the plasticizing effect of water, which can artificially lower viscosity readings.
-
-
Loading and Gap Setting:
-
Place a small, accurately measured volume of the dried IL onto the center of the lower plate.
-
Lower the upper geometry to the correct measurement gap (e.g., 50-100 μm). A small bulge of the sample should be visible around the edge of the geometry, ensuring the gap is properly filled.
-
Trim any excess sample carefully.
-
-
Measurement:
-
Set the desired temperature and allow the sample to equilibrate.
-
Perform a shear rate sweep (e.g., from 1 to 100 s⁻¹) to confirm Newtonian behavior (viscosity is independent of shear rate). For a Newtonian fluid, a single shear rate can be used for subsequent temperature-dependent measurements.
-
Measure the viscosity at various temperatures, ensuring the sample reaches thermal equilibrium at each point before recording the data.
-
Visualization: Viscosity Measurement Workflow
Caption: Workflow for viscosity measurement of [HMIM][OTf].
Ionic Conductivity: The Key to Electrochemical Applications
Ionic conductivity measures a material's ability to conduct electricity via the movement of ions. For applications like batteries, capacitors, or electrochemical sensors, high ionic conductivity is essential. It is fundamentally linked to viscosity through the Stokes-Einstein equation; generally, lower viscosity facilitates higher ion mobility and thus greater conductivity.
Quantitative Data: Ionic Conductivity of Related ILs
| Compound | Temperature (°C) | Conductivity (mS/cm) |
| [HMIM][TFSI] | 20 | 1.73[4] |
| [BMIM][OTf] | 20 | 3.05[5] |
Expert Insight: The conductivity of [HMIM][OTf] is expected to be in a similar range to these compounds. The slightly smaller size of the [OTf]⁻ anion compared to the [TFSI]⁻ anion might lead to slightly higher mobility and conductivity, but this could be offset by differences in ion pairing strength. The shorter alkyl chain in [BMIM]⁺ leads to lower viscosity and thus significantly higher conductivity compared to a [HMIM]⁺-based IL.[5]
Experimental Protocol: Ionic Conductivity via AC Impedance Spectroscopy
AC impedance spectroscopy is the authoritative method for determining the bulk conductivity of an ionic liquid, as it allows for the separation of the true bulk resistance from other electrochemical phenomena like electrode polarization.
-
Cell Assembly:
-
Construct a conductivity cell using two parallel, inert electrodes (e.g., platinum or stainless steel) with a known geometry (area A and separation distance l). The cell constant is K = l/A.
-
Alternatively, use a commercially available dip-type conductivity probe. Calibrate the cell constant using a standard KCl solution of known conductivity.
-
-
Sample Preparation and Loading:
-
Thoroughly dry the [HMIM][OTf] sample.
-
Fill the conductivity cell with the dried sample, ensuring no air bubbles are trapped between the electrodes.
-
Place the cell in a temperature-controlled environment (e.g., an oven or a liquid bath).
-
-
Impedance Measurement:
-
Connect the cell to an impedance analyzer (potentiostat with a frequency response analysis module).
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz down to 1 Hz).
-
Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.
-
-
Data Analysis:
-
Plot the data on a Nyquist plot (-Z'' vs. Z').
-
For a simple ionic conductor, the plot will show a semicircle at high frequencies and a straight line at low frequencies (representing electrode polarization).
-
The bulk resistance (Rb) of the ionic liquid is determined from the intercept of the high-frequency semicircle with the real (Z') axis.[6][7]
-
Calculate the conductivity (σ) using the formula: σ = 1 / (Rb * K) .
-
Visualization: Ionic Conductivity Measurement Workflow
Caption: Workflow for ionic conductivity measurement.
Thermal Stability: Defining the Operational Window
The thermal stability of an ionic liquid dictates the maximum temperature at which it can be used without significant degradation. This is crucial for applications in high-temperature synthesis, catalysis, or as heat-transfer fluids. Thermogravimetric Analysis (TGA) is the standard technique for determining this property.
Quantitative Data: Thermal Stability of Imidazolium-Based ILs
The thermal stability of an IL is highly dependent on the nature of the anion. Trifluoromethanesulfonate ([OTf]⁻) is known to be a relatively stable anion. The decomposition temperature (Tdec) generally increases with the length of the alkyl chain on the imidazolium cation. For related imidazolium bromide ILs, the decomposition temperature was observed to increase from 319.96°C for a three-carbon chain to 380°C for a six-carbon chain [HMIM]Br.[8]
-
Expected Onset of Decomposition (Tonset) for [HMIM][OTf]: Likely >350 °C. The stability is primarily dictated by the anion's nucleophilicity and the cation's structure.
Expert Insight: Mechanism of Decomposition
Thermal decomposition of imidazolium-based ILs often initiates via a nucleophilic attack of the anion on the alkyl groups of the cation, particularly at the C2 position of the imidazolium ring if it is not substituted. The long hexyl chain of [HMIM]⁺ provides a potential site for this reaction. The high stability of the triflate anion makes it a weak nucleophile, contributing to the high thermal stability of [HMIM][OTf].
Experimental Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument, including the microbalance, is calibrated for both temperature and mass.
-
Select an inert crucible, typically platinum or alumina.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the dried [HMIM][OTf] sample (typically 5-10 mg) into the TGA crucible.
-
-
TGA Run:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample using a linear temperature ramp, typically 10 °C/min, from ambient temperature to a point well above the expected decomposition (e.g., 600 °C).[9][10]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins. This is often calculated by finding the intersection of the tangent of the baseline before decomposition and the tangent of the steepest mass loss curve.
-
Visualization: TGA Experimental Workflow
Caption: Workflow for TGA measurement of thermal stability.
Solubility: The Key to Application and Formulation
Solubility determines how an ionic liquid can be used as a solvent and how it partitions between different phases. For drug delivery, the solubility of an API in the IL and the solubility of the IL itself in aqueous environments are critical. For synthesis, it dictates reactant compatibility and product separation strategies.
Qualitative Solubility Profile
The solubility of an ionic liquid is a balance between the properties of its cation and anion.[10]
-
[HMIM]⁺ Cation: The long six-carbon alkyl chain makes the cation relatively nonpolar and hydrophobic.
-
[OTf]⁻ Anion: The triflate anion is polar.
This amphiphilic nature means [HMIM][OTf] will have varied solubility. Based on the behavior of the similar 1-Butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]), the following profile can be anticipated:[5]
-
Water: Likely miscible or highly soluble, driven by the polar triflate anion.[5]
-
Polar Organic Solvents (Acetone, Isopropanol): Expected to be miscible.[5]
-
Nonpolar Organic Solvents (Hexane): Expected to be immiscible or have very low solubility due to the overall polarity of the salt.[5]
-
Aromatic Solvents (Toluene): Expected to be miscible.[5]
Experimental Protocol: Determination of Solubility in a Solvent (e.g., Water)
This protocol is based on the OECD Guideline 105 ("Water Solubility") and is a robust method for determining the solubility of an IL.
-
Sample Preparation:
-
Prepare several vials, each containing a precise volume of the solvent (e.g., 10 mL of ultrapure water).
-
-
Equilibration:
-
Add an excess amount of [HMIM][OTf] to each vial to create a saturated solution with undissolved IL present.
-
Seal the vials and place them in a shaker bath thermostated at a specific temperature (e.g., 25 °C).
-
Agitate the vials for an extended period (24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.[11]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 24 hours to allow coarse separation of the undissolved IL.
-
For a more complete separation, centrifuge the vials at a moderate speed. This is critical to avoid including dispersed microdroplets in the analysis, which would lead to an overestimation of solubility.
-
-
Analysis:
-
Carefully extract an aliquot from the clear, supernatant solvent phase.
-
Determine the concentration of the [HMIM]⁺ cation in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy (utilizing the imidazolium ring's UV absorbance) or High-Performance Liquid Chromatography (HPLC).[11]
-
A calibration curve prepared with known concentrations of [HMIM][OTf] in the same solvent is required for accurate quantification.
-
Visualization: Solubility Determination Workflow
Caption: Workflow for experimental solubility determination.
References
-
Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Ribeiro, F. M. P. S., et al. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. Journal of Chemical & Engineering Data. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). How to measure the solubility of ionic liquids accurately in various solvents and solvent mixtures? ResearchGate. Available at: [Link]
-
Ranke, J., et al. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH National Library of Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. ResearchGate. Available at: [Link]
-
Gao, H., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI. Available at: [Link]
-
Hu, Y., et al. (2022). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. MDPI. Available at: [Link]
-
DiVA portal. (2024). Ionic liquids enhance electrical conductivity of greases : an impedance spectroscopy study. DiVA. Available at: [Link]
-
Gao, C., et al. (2020). Densities and Viscosities of Ionic Liquid with Organic Solvents. MDPI. Available at: [Link]
-
Indian Academy of Sciences. (2002). A simple technique for a.c. conductivity measurements. Indian Academy of Sciences. Available at: [Link]
-
ResearchGate. (2020). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Ionic conductivity measurement with AC impedance analysis? ResearchGate. Available at: [Link]
-
NIH National Library of Medicine. (2014). Solvents and Stabilization in Ionic Liquid Films. PMC. Available at: [Link]
-
PubMed. (2008). Solubility of tetrafluoromethane in the ionic liquid [hmim][Tf2N]. PubMed. Available at: [Link]
-
ResearchGate. (2017). Solubility of ILs in water and organic solvents. ResearchGate. Available at: [Link]
-
DiVA portal. (2024). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. DiVA. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Freire, M. G., et al. (2008). Mutual Solubilities of Water and the [Cnmim][Tf2N] Hydrophobic Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (a) AC impedance spectra of ionic liquid-incorporated samples; (b)... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. NIH. Available at: [Link]
-
IOSR Journals. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. IOSR Journal of Applied Chemistry. Available at: [Link]
Sources
- 1. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99% | IoLiTec [iolitec.de]
- 5. iolitec.de [iolitec.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]
- 9. Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Purification of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
This guide provides an in-depth exploration of the synthesis and purification of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, an ionic liquid of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical experimental details, underlying scientific principles, and rigorous quality control measures necessary for obtaining a high-purity product.
Introduction: The Significance of this compound
This compound, often abbreviated as [HMIM][OTf], belongs to the imidazolium class of ionic liquids. These compounds are salts that exist as liquids at or near room temperature. [HMIM][OTf]'s unique combination of properties, including low vapor pressure, high thermal stability, and tunable solubility, makes it a versatile medium for a range of applications, from electrochemical devices to a "green" solvent in organic synthesis. The purity of [HMIM][OTf] is paramount, as even trace impurities, such as halide ions and water, can significantly alter its physicochemical properties and impact experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | |
| Molecular Weight | 316.34 g/mol | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | |
| CAS Number | 460345-16-8 |
Synthesis of this compound: A Two-Step Approach
The synthesis of [HMIM][OTf] is typically achieved through a two-step process to ensure high purity and yield. The first step involves the quaternization of 1-methylimidazole to form the precursor, 1-hexyl-3-methylimidazolium chloride ([HMIM][Cl]). The second step is an anion exchange reaction to replace the chloride anion with the desired trifluoromethanesulfonate anion.
Step 1: Synthesis of 1-Hexyl-3-methylimidazolium Chloride ([HMIM][Cl])
The synthesis of the imidazolium halide precursor is a critical foundation for producing a clean final product. The reaction involves the N-alkylation of 1-methylimidazole with 1-chlorohexane.
-
Solvent Selection : The reaction is often carried out neat or in a high-boiling-point solvent like toluene or acetonitrile to achieve the necessary reaction temperature and facilitate product isolation.
-
Temperature Control : While higher temperatures can accelerate the reaction, they may also lead to discoloration of the product. A carefully controlled temperature profile is essential for a clean reaction.
-
Purification of Precursor : Thorough purification of the intermediate [HMIM][Cl] is crucial to remove unreacted starting materials, which can be achieved by washing with a suitable solvent like toluene or ethyl acetate.
-
Preparation : Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorohexane.
-
Reaction Conditions : Heat the mixture to 70-80°C with vigorous stirring. The reaction progress can be monitored by ¹H NMR spectroscopy. The reaction is typically complete within 24-48 hours.
-
Initial Purification : After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid multiple times with toluene or ethyl acetate to remove any unreacted starting materials.
-
Final Drying : Dry the purified [HMIM][Cl] under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual solvent. The final product should be a viscous, colorless to pale yellow liquid.
Step 2: Anion Exchange to Synthesize [HMIM][OTf]
The second step involves the metathesis reaction where the chloride anion of [HMIM][Cl] is exchanged for the trifluoromethanesulfonate anion. This can be achieved using various triflate sources.
-
Triflate Source : Methyl trifluoromethanesulfonate (MeOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly effective triflating agents for this conversion. The choice between them may depend on availability and handling considerations.
-
Reaction Conditions : This reaction is typically fast and can be performed at room temperature.
-
Byproduct Removal : The byproducts of this reaction (methyl chloride or trimethylsilyl chloride) are volatile and can be easily removed under vacuum.
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the purified [HMIM][Cl] in a minimal amount of dry acetonitrile.
-
Addition of Triflate Source : Slowly add a slight molar excess (e.g., 1.05 equivalents) of either methyl trifluoromethanesulfonate or trimethylsilyl trifluoromethanesulfonate to the stirred solution at room temperature.
-
Reaction and Monitoring : The reaction is typically rapid. Stir the mixture for a few hours at room temperature to ensure completion. The progress can be monitored by the disappearance of the starting material signals in the ¹H NMR spectrum.
-
Removal of Volatiles : After the reaction is complete, remove the solvent and volatile byproducts under high vacuum.
-
Final Drying : The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 80-100°C) for an extended period (at least 24 hours) to ensure the removal of all volatile impurities and residual water.
Purification of this compound
The purification of ionic liquids is a critical step to ensure their suitability for sensitive applications. The primary impurities of concern are residual halide ions and water.
Removal of Halide Impurities
Halide impurities can be detrimental to many catalytic and electrochemical applications. Therefore, their removal to parts-per-million (ppm) levels is often necessary.
-
Solvent Extraction : For hydrophobic ionic liquids, repeated washing with deionized water can effectively remove water-soluble halide salts. However, [HMIM][OTf] has some water solubility, so this method must be used with care.
-
Anion Exchange Resins : Passing a solution of the ionic liquid through an anion exchange resin is an effective method for capturing residual halide ions.
-
Activated Carbon Treatment : Treatment with activated carbon can help remove colored impurities and some organic residues.
-
Activated Carbon Treatment : Dissolve the crude [HMIM][OTf] in a suitable solvent (e.g., acetonitrile or dichloromethane). Add a small amount of activated carbon and stir the mixture for several hours.
-
Filtration : Filter the mixture through a pad of Celite or a fine frit to remove the activated carbon.
-
Solvent Removal : Remove the solvent under reduced pressure.
-
Final Drying : Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 48 hours to remove any residual solvent and water.
Determination of Water Content
Ionic liquids are often hygroscopic, and the presence of water can significantly affect their properties. Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.
-
Instrument Preparation : Ensure the Karl Fischer titrator is properly calibrated and the titration vessel is dry.
-
Sample Preparation : In a glove box or under a dry, inert atmosphere, accurately weigh a sample of the purified [HMIM][OTf] and dissolve it in a suitable anhydrous solvent (e.g., a specialized Karl Fischer solvent or dry methanol).
-
Titration : Introduce the sample solution into the titration cell and perform the titration according to the instrument's instructions.
-
Calculation : The instrument will automatically calculate the water content, typically in ppm or percentage. A water content below 100 ppm is generally considered acceptable for most applications.
Characterization of Pure this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized ionic liquid.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the absence of starting materials. | Characteristic peaks for the 1-hexyl-3-methylimidazolium cation and the absence of signals from 1-methylimidazole, 1-chlorohexane, and the triflating agent. |
| Ion Chromatography | Quantification of residual halide (chloride) impurities. | Chloride content should be below the acceptable limit for the intended application (ideally < 50 ppm). |
| Karl Fischer Titration | Quantification of water content. | Water content should be low (ideally < 100 ppm). |
| Mass Spectrometry | Confirmation of the cationic and anionic masses. | Peaks corresponding to the masses of the 1-hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion. |
Safety and Handling
The reagents used in the synthesis of [HMIM][OTf], particularly the triflating agents, are hazardous and must be handled with appropriate safety precautions.
-
Methyl trifluoromethanesulfonate (MeOTf) : Is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) : Is a flammable liquid and vapor that reacts violently with water. It causes severe skin burns and eye damage.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Due to the hygroscopic nature of [HMIM][OTf], it should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or a glove box) to prevent moisture absorption.
Conclusion
The successful synthesis and purification of high-purity this compound require meticulous attention to detail at every stage. By following the robust protocols outlined in this guide, researchers and scientists can confidently produce [HMIM][OTf] of a quality suitable for the most demanding applications, thereby ensuring the reliability and reproducibility of their experimental results. The self-validating nature of the described protocols, which includes in-process monitoring and final product characterization, provides a high degree of confidence in the final product's integrity.
References
-
Quantification of Halide in Ionic Liquids Using Ion Chromatography. ACS Publications. [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. SOLVOMET. [Link]
-
This compound | C11H19F3N2O3S | CID 2734247. PubChem. [Link]
-
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
-
Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. [Link]
- Quantific
A Technical Guide to 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: Synthesis, Structure, and Characterization
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][OTf], is an ionic liquid (IL) that has garnered significant interest due to its unique physicochemical properties. These properties include high thermal stability, a wide electrochemical window, and tunable solvency, making it a versatile medium for a range of applications from chemical synthesis to electrochemical devices.[1][2] This guide provides a comprehensive overview of [HMIM][OTf], detailing its molecular structure, synthesis protocols, and the key analytical techniques used for its characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for scientists and researchers working with or considering the use of this important ionic liquid.
Introduction to [HMIM][OTf]: A Versatile Ionic Liquid
Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[3] Their negligible vapor pressure, non-flammability, and high ionic conductivity make them attractive as "green" alternatives to volatile organic solvents.[1][2] The [HMIM][OTf] salt is comprised of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.[4] The properties of this IL are determined by the unique combination of this specific cation and anion pairing. The imidazolium cation, with its aromatic ring and attached alkyl chains, and the weakly coordinating triflate anion contribute to its liquid state at room temperature and its utility in diverse fields such as electrochemistry, catalysis, and as electrolytes in dye-sensitized solar cells and batteries.[3][5] The tunability of its properties, achieved by modifying the cation's alkyl chain or changing the anion, is a key reason for the extensive research into imidazolium-based ILs.[2]
Molecular Structure and Physicochemical Properties
The distinct characteristics of [HMIM][OTf] arise from the interplay between its constituent ions.
-
Cation: 1-Hexyl-3-methylimidazolium ([HMIM]⁺): The cation features a planar, aromatic imidazolium ring responsible for its stability. Attached to the nitrogen atoms are a methyl group and a hexyl group. The length of the hexyl chain is a critical determinant of properties like viscosity and miscibility with other substances; longer chains tend to increase viscosity.[6]
-
Anion: Trifluoromethanesulfonate ([OTf]⁻): The triflate anion (CF₃SO₃⁻) is known for its high thermal and electrochemical stability. It is considered a weakly coordinating anion, which contributes to the low melting point of the salt and its ability to dissolve a wide range of compounds.[3]
A summary of its key computed and experimental properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | [4] |
| Molecular Weight | 316.34 g/mol | [4] |
| Form | Colorless Liquid | [7] |
| Refractive Index | 1.4400 to 1.4440 | [7] |
| Sensitivity | Moisture Sensitive | [7] |
Synthesis of [HMIM][OTf]
The synthesis of [HMIM][OTf] is typically a two-step process involving the formation of a halide salt intermediate, followed by an anion exchange reaction. A common and straightforward laboratory-scale synthesis is detailed below.
Synthesis Pathway
The synthesis begins with the quaternization of 1-methylimidazole with a haloalkane (e.g., 1-chlorohexane or 1-bromohexane) to form the 1-hexyl-3-methylimidazolium halide intermediate. This is followed by a metathesis reaction with a triflate salt, such as methyl triflate or trimethylsilyl triflate, to yield the final product.
Caption: Synthesis pathway for [HMIM][OTf].
Experimental Protocol
Expert Insight: This protocol utilizes methyl triflate for the anion exchange, which offers a direct and often quantitative conversion. The reaction is performed neat (without solvent) and at room temperature, which simplifies the procedure and workup.
Step 1: Synthesis of 1-Hexyl-3-methylimidazolium Chloride ([HMIM]Cl)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylimidazole and a slight molar excess (e.g., 1.05 equivalents) of 1-chlorohexane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 70-80 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress. The formation of a biphasic mixture or an increase in viscosity indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature. Wash the resulting viscous liquid several times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.
-
Remove the residual solvent under vacuum to yield the [HMIM]Cl intermediate as a viscous liquid or solid.
Step 2: Synthesis of [HMIM][OTf] via Anion Exchange
-
In a clean, dry flask under an inert atmosphere, place the synthesized 1-hexyl-3-methylimidazolium chloride.
-
Add an equimolar amount of methyl triflate (CF₃SO₂OCH₃) to the flask.[8]
-
Stir the mixture at room temperature. The reaction is typically rapid and often complete within 30 minutes to a few hours.[8]
-
The completeness of the reaction can be confirmed by NMR spectroscopy.
-
After the reaction is complete, the residue is dried under high vacuum at an elevated temperature (e.g., 120 °C) to remove any volatile byproducts and ensure the final product is free of moisture.[8] This yields [HMIM][OTf] in quantitative amounts.[8]
Trustworthiness Check: The purity of the final product is paramount. The washing steps in Step 1 are crucial for removing non-ionic impurities. The final vacuum drying in Step 2 is essential as residual water can significantly alter the IL's physical properties, such as viscosity.[8]
Structural and Physicochemical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and properties of the synthesized [HMIM][OTf].
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the molecular structure.
-
¹H NMR: Provides information on the proton environment. The characteristic peaks for the [HMIM]⁺ cation are observed.[8]
-
¹³C NMR: Confirms the carbon backbone of the imidazolium cation.
-
¹⁹F NMR: A single sharp peak confirms the presence and purity of the triflate anion.[8]
Table of Expected NMR Chemical Shifts:
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H NMR | -CH₃ (hexyl) | ~0.87 (triplet) | [8] |
| -(CH₂)₃- | ~1.29 (multiplet) | [8] | |
| -CH₂- (next to ring) | ~4.11 (triplet) | [8] | |
| N-CH₃ | ~3.82 (singlet) | [8] | |
| Imidazole C4-H, C5-H | ~7.35, ~7.39 (doublets) | [8] | |
| Imidazole C2-H | ~8.55 (singlet) | [8] |
| ¹⁹F NMR | -CF₃ | ~ -78.1 (singlet) |[8] |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational bands for the triflate anion (S=O and C-F stretching) and the imidazolium ring are observed.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the masses of the constituent ions. The positive ion mode will show a peak for the [HMIM]⁺ cation (m/z ≈ 167.16), and the negative ion mode will show a peak for the [OTf]⁻ anion (m/z ≈ 149.96).
Thermal and Physical Analysis
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] Imidazolium-based ILs are known for their high thermal stability, often decomposing at temperatures well above 300 °C.[9][10][11]
Differential Scanning Calorimetry (DSC): DSC is employed to identify phase transitions, such as the glass transition temperature (Tg) and melting point (Tm), if any. Many ionic liquids, including [HMIM][OTf], do not exhibit a sharp melting point but rather a glass transition.
Viscosity and Density: These are fundamental physical properties that are crucial for practical applications, especially in fluid flow and mass transfer processes.[9] The viscosity of triflate ILs can be influenced by impurities like water (which decreases viscosity) and residual metal salts (which can increase it).[8]
Caption: Workflow for the comprehensive characterization of [HMIM][OTf].
Applications
The unique properties of [HMIM][OTf] make it a valuable material in several advanced applications:
-
Green Chemistry: It serves as a non-volatile and recyclable solvent for organic synthesis and catalysis.[1]
-
Electrochemistry: Its high ionic conductivity and wide electrochemical stability window are ideal for use in batteries, supercapacitors, and other electrochemical devices.[1][5]
-
Separation Processes: It has been explored as an entrainer in separation processes like liquid-liquid extraction.[12]
-
Advanced Materials: It can be used as a medium for the synthesis of nanomaterials or as a component in polymer electrolytes.[2]
Conclusion
This compound is a highly versatile ionic liquid with a well-established synthesis route and a clear set of characterization benchmarks. Its combination of thermal stability, electrochemical performance, and tunable solvency ensures its continued importance in both academic research and industrial applications. This guide provides the foundational knowledge required for its synthesis and rigorous characterization, empowering researchers to confidently utilize [HMIM][OTf] in their scientific endeavors.
References
-
Kowacz, M., et al. (2010). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 15(4), 2374-2391. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of Imidazolium Ionic Liquids in Modern Industry. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2734247, this compound. Available from: [Link]
-
Wu, Y., et al. (2024). Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. Frontiers in Chemistry, 12. Available from: [Link]
-
Domańska, U., et al. (2008). Properties of this compound mixtures. ResearchGate. Available from: [Link]
-
Nguyen, P. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances, 8(26), 14431-14439. Available from: [Link]
-
Ferreira, A. G. M., et al. (2021). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. Available from: [Link]
-
Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. Available from: [Link]
-
Gnecco, J. S., et al. (2022). Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries. ACS Applied Energy Materials, 5(3), 3334-3342. Available from: [Link]
-
Singh, T., & Kumar, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. ResearchGate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cell ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12904A [pubs.rsc.org]
- 4. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Imidazolium-Based Ionic Liquid Electrolytes for Fluoride Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. edcc.com.cn [edcc.com.cn]
- 10. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Thermal Behavior of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: A Technical Guide
An In-depth Exploration of Thermal Stability and Decomposition Pathways for Researchers and Drug Development Professionals
Introduction
Ionic liquids (ILs) have emerged as a pivotal class of materials in various scientific and industrial domains, including pharmaceutical sciences, owing to their unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency. Among these, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, denoted as [HMIM][OTf], has garnered significant interest. Its molecular structure, featuring a moderately long alkyl chain on the imidazolium cation and a thermally robust trifluoromethanesulfonate anion, positions it as a promising candidate for applications requiring thermal robustness.
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of [HMIM][OTf]. As a Senior Application Scientist, the insights presented herein are grounded in established analytical principles and data from analogous systems, offering a predictive and practical understanding for researchers, scientists, and professionals in drug development. We will delve into the critical parameters that define its thermal limits, explore the mechanistic intricacies of its decomposition, and provide standardized protocols for its evaluation.
The Significance of Thermal Stability in Application
The operational temperature range of an ionic liquid is a critical parameter that dictates its suitability for various applications. From serving as a reaction medium in chemical synthesis to its use as an excipient in drug formulations, the thermal stability of [HMIM][OTf] is paramount. Premature decomposition can lead to the generation of volatile and potentially reactive species, compromising the integrity of the system and the safety of the process. Therefore, a thorough understanding of its thermal behavior is not merely academic but a practical necessity for its effective and safe implementation.
Core Principles of Thermal Analysis: TGA and DSC
To rigorously assess the thermal stability of [HMIM][OTf], two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides crucial information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions, as well as the enthalpic changes associated with decomposition.
The interplay of these techniques provides a holistic view of the thermal events that [HMIM][OTf] undergoes upon heating.
Predicted Thermal Stability of [HMIM][OTf]
While specific, comprehensive studies on the thermal decomposition of [HMIM][OTf] are not abundant in the public domain, we can infer its stability based on the well-established structure-property relationships of imidazolium-based ionic liquids.
The thermal stability of imidazolium salts is significantly influenced by the nature of the anion and the length of the alkyl chain on the cation.[1][2]
-
The Trifluoromethanesulfonate Anion ([OTf]⁻): The [OTf]⁻ anion is known to impart high thermal stability to ionic liquids. Its delocalized negative charge and the strong electron-withdrawing effect of the trifluoromethyl group contribute to its robustness. Imidazolium-based ionic liquids with the trifluoromethanesulfonate anion generally exhibit high decomposition temperatures, often exceeding 400 °C.[3]
-
The 1-Hexyl-3-methylimidazolium Cation ([HMIM]⁺): The length of the alkyl chain on the imidazolium cation can influence thermal stability. While shorter alkyl chains can sometimes lead to slightly higher stability, the hexyl chain in [HMIM]⁺ is not expected to dramatically reduce the decomposition temperature compared to its shorter-chain analogs like butyl- or ethyl-substituted counterparts. However, an increase in the alkyl chain length can sometimes lower the onset of decomposition.[1]
Based on these principles, the onset of thermal decomposition for [HMIM][OTf] under an inert atmosphere is anticipated to be in the range of 350-420 °C .
Quantitative Thermal Analysis Data
To provide a clearer picture, the following table summarizes typical thermal decomposition data for imidazolium-based ionic liquids with the trifluoromethanesulfonate anion and varying alkyl chain lengths, based on available literature. This data serves as a valuable reference for estimating the thermal behavior of [HMIM][OTf].
| Ionic Liquid | Onset Decomposition Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Reference Anion |
| 1-Ethyl-3-methylimidazolium Triflate | ~410 | - | [OTf]⁻ |
| 1-Butyl-3-methylimidazolium Triflate | ~400 | - | [OTf]⁻ |
| 1-Hexyl-3-methylimidazolium Triflate | Estimated: 380-410 | Estimated: >400 | [OTf]⁻ |
| 1-Butyl-3-methylimidazolium Tosylate | ~357 | - | Tosylate⁻ |
| 1-Butyl-3-methylimidazolium Bromide | ~320 | - | Br⁻ |
Note: The decomposition temperatures are highly dependent on the experimental conditions, particularly the heating rate and the purity of the sample.[2]
Decomposition Pathways and Mechanistic Insights
The thermal decomposition of imidazolium-based ionic liquids is a complex process that can proceed through several pathways. The primary mechanism is often a nucleophilic substitution reaction (SN2) where the anion attacks the alkyl groups on the imidazolium cation.[4][5]
For [HMIM][OTf], the trifluoromethanesulfonate anion, although a weak nucleophile, can initiate decomposition at elevated temperatures. The most likely points of attack are the methyl and hexyl groups attached to the nitrogen atoms of the imidazolium ring.
A plausible decomposition pathway for [HMIM][OTf] is initiated by the nucleophilic attack of the trifluoromethanesulfonate anion on the electrophilic carbon atoms of the alkyl substituents on the imidazolium cation. This can lead to the formation of volatile products.
Caption: Proposed decomposition pathway for [HMIM][OTf].
The primary decomposition products are expected to be:
-
1-Hexylimidazole and Methyl trifluoromethanesulfonate: Resulting from the attack on the methyl group.
-
1-Methylimidazole and Hexyl trifluoromethanesulfonate: Resulting from the attack on the hexyl group.
-
Further degradation products: At higher temperatures, the hexyl chain can undergo further fragmentation, leading to the formation of various volatile hydrocarbons.
Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, the following detailed experimental protocols for TGA and DSC analysis of [HMIM][OTf] are recommended.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of high-purity [HMIM][OTf] into a clean, inert alumina or platinum crucible. Ensure the sample is free of residual solvents and water, as these can interfere with the analysis.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to maintain an inert environment.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.[2]
-
Temperature Range: Heat the sample from ambient temperature to at least 600 °C to ensure complete decomposition is observed.
-
-
Data Analysis:
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at different temperature intervals.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal 2-5 mg of high-purity [HMIM][OTf] in an aluminum or gold-plated pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Heating/Cooling Cycles:
-
Heat the sample from ambient temperature to a temperature below the expected decomposition onset (e.g., 300 °C) at a rate of 10 °C/min to observe any phase transitions.
-
Cool the sample to a low temperature (e.g., -90 °C) at a rate of 10 °C/min to observe crystallization and glass transitions.
-
Perform a second heating scan at 10 °C/min to confirm the observed transitions.
-
-
-
Data Analysis:
-
Identify the melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg).
-
Determine the enthalpy of fusion (ΔHf) and crystallization (ΔHc).
-
Caption: Workflow for the thermal analysis of [HMIM][OTf].
Long-Term Thermal Stability
For many applications, particularly in drug development and materials science, long-term thermal stability at a constant temperature is more relevant than the dynamic stability measured by a ramping TGA experiment. Isothermal TGA studies are crucial for determining the maximum operating temperature for prolonged use.
It is a well-documented phenomenon that ionic liquids can exhibit decomposition at temperatures significantly lower than the onset temperature determined by dynamic TGA when held at that temperature for extended periods.[3][6] Therefore, for applications requiring long-term thermal stability, it is imperative to conduct isothermal TGA experiments at various temperatures below the dynamic Tonset to establish a safe operating window.
Conclusion
This compound is an ionic liquid with predicted high thermal stability, primarily attributed to its trifluoromethanesulfonate anion. While specific experimental data for this exact compound is limited, a comprehensive understanding of its thermal behavior can be constructed by leveraging data from analogous imidazolium triflate salts and the fundamental principles of ionic liquid decomposition. The primary decomposition mechanism is likely a nucleophilic substitution reaction, leading to the formation of neutral imidazole derivatives and alkyl trifluoromethanesulfonates.
For researchers, scientists, and drug development professionals, a rigorous and systematic approach to thermal analysis, employing standardized TGA and DSC protocols, is essential for accurately defining the thermal limits of [HMIM][OTf] and ensuring its safe and effective application. The insights and methodologies presented in this guide provide a robust framework for achieving this critical understanding.
References
- Thermal Degradation Studies of Trialkyl-Imidazolium Salts and Their Application in Nanocomposites. (n.d.).
- Possible Thermal Decomposition Pathways of Ionic Liquid Anions. (n.d.). ResearchGate.
- Xu, C., & Cheng, Z. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development.
- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.
- Ferreira, A. G., Simões, P. N., & Santos, L. M. (2018). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 23(10), 2497.
- Parajó, J. J., Teijeira, T., Otero, I., Navaza, J. M., & Rilo, E. (2013). Long-term thermal stability of five imidazolium ionic liquids. The Journal of Chemical Thermodynamics, 65, 184-190.
- Ngo, H. L., LeCompte, K., Hargens, L., & McEwen, A. B. (2000). Thermal Properties of Imidazolium Ionic Liquids. Thermochimica Acta, 357–358, 97–102.
- Dhahri, J., Al-Blewi, F. F., Al-Othman, Z. A., & Al-Warthan, A. A. (2017). Synthesis, characterization and thermal properties of a new imidazolium salt. Journal of Thermal Analysis and Calorimetry, 129(2), 1017–1022.
- Ribaucour, F., & Husson, P. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry, 4(1), 22-30.
- El-ghayoury, A., & Bazzi, L. (2012). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances, 2(26), 9884-9893.
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). International Journal of Engineering Science and Computing, 11(4), 27366-27372.
- PubChem. (n.d.). This compound.
- TGA (a) and DTG (first derivative) (b) traces of imidazolium- and ammonium-based ILs and IL-modified PMMA materials. (n.d.). ResearchGate.
- Geboers, J., Binnemans, K., & De Leye, D. (2011). Decomposition of ionic liquids in electrochemical processing. Green Chemistry, 13(12), 3435-3444.
- Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (2022). ACS Omega, 7(33), 28989–28999.
Sources
- 1. electrochem.org [electrochem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the ionic liquid 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, also known as [HMIM][OTf]. Designed for researchers, chemists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. By integrating experimental data with established scientific principles, this guide serves as an essential reference for the characterization and quality control of imidazolium-based ionic liquids. We explore the causality behind spectral features, present detailed experimental protocols, and offer in-depth interpretations of the data, ensuring a thorough understanding of the molecule's structural identity.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often existing as liquids at room temperature. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have positioned them as versatile compounds in a myriad of applications, including as "green" solvents in synthesis, electrolytes in electrochemical devices, and as matrices in mass spectrometry.[1] The 1-alkyl-3-methylimidazolium series is among the most widely studied classes of ILs.
This compound (C₁₁H₁₉F₃N₂O₃S, CAS: 460345-16-8) is comprised of an organic imidazolium cation and a trifluoromethanesulfonate (triflate) anion.[2] The properties of this IL are dictated by the interplay between the cation's hexyl chain, which imparts hydrophobicity, the imidazolium ring's aromaticity, and the triflate anion's charge delocalization and stability.
Accurate and comprehensive characterization is paramount to ensuring the purity and consistency of ILs for any application. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are the cornerstone of this characterization. This guide provides a detailed examination of the key spectroscopic signatures of [HMIM][OTf].
Spectroscopic Characterization Workflow
A systematic approach to the spectroscopic analysis of an ionic liquid like [HMIM][OTf] is crucial for unambiguous identification and purity assessment. The workflow integrates data from multiple techniques to build a complete structural profile.
Caption: Workflow for the spectroscopic characterization of [HMIM][OTf].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of ionic liquids, providing detailed information about the chemical environment of each nucleus (¹H and ¹³C). The chemical shifts are particularly sensitive to the electronic structure and inter-ionic interactions.[3]
Experimental Protocol: NMR
-
Sample Preparation : Due to the viscosity of many ionic liquids, samples are typically dissolved in a deuterated solvent. For [HMIM][OTf], Deuterated Chloroform (CDCl₃) is a suitable solvent. Prepare a solution of approximately 5-10 mg of the ionic liquid in 0.6 mL of CDCl₃.
-
Instrumentation : Acquire spectra on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.
-
¹H NMR Acquisition :
-
Use a standard pulse program.
-
Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[4]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).[4]
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
Data Interpretation: ¹H and ¹³C NMR
The NMR spectra of [HMIM][OTf] provide clear signals corresponding to the protons and carbons of the 1-hexyl-3-methylimidazolium cation. The trifluoromethanesulfonate anion does not have ¹H or ¹³C nuclei but can influence the chemical shifts of the cation through ion pairing.[3] The numbering scheme used for assignment is shown below.
Caption: Structure of the 1-Hexyl-3-methylimidazolium cation.
Table 1: ¹H NMR Spectroscopic Data for [HMIM][OTf] in CDCl₃ [4]
| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H2 | ~9.0 - 9.5 | Singlet (s) | 1H | Imidazolium Ring Proton (N-CH-N) |
| H4, H5 | ~7.3 - 7.5 | Multiplet (m) | 2H | Imidazolium Ring Protons (N-CH=CH-N) |
| H6 | ~4.2 | Triplet (t) | 2H | N-CH₂-(CH₂)₄-CH₃ |
| H1' | ~3.9 | Singlet (s) | 3H | N-CH₃ |
| H7 | ~1.8 | Quintet (p) | 2H | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| H8, H9, H10 | ~1.3 | Multiplet (m) | 6H | -(CH₂)₃-CH₃ |
| H11 | ~0.9 | Triplet (t) | 3H | -(CH₂)₅-CH₃ |
Causality: The most downfield proton (H2) is highly deshielded due to its position between two electron-withdrawing nitrogen atoms. Its chemical shift is particularly sensitive to hydrogen bonding with the anion.[3] The protons on the hexyl chain (H6-H11) show typical aliphatic chemical shifts and coupling patterns.
Table 2: ¹³C NMR Spectroscopic Data for [HMIM][OTf] in CDCl₃ [4]
| Position Label | Chemical Shift (δ, ppm) | Assignment |
| C2 | ~136.5 | Imidazolium Ring Carbon (N-C-N) |
| C4, C5 | ~123.4, ~121.9 | Imidazolium Ring Carbons (N-C=C-N) |
| CF₃ (Anion) | ~120.0 (quartet) | Trifluoromethanesulfonate Carbon |
| C6 | ~50.2 | N-CH₂-(CH₂)₄-CH₃ |
| C1' | ~36.5 | N-CH₃ |
| C7 | ~31.1 | N-CH₂-CH₂-(CH₂)₃-CH₃ |
| C8 | ~30.1 | N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ |
| C9 | ~26.0 | N-(CH₂)₃-CH₂-CH₂-CH₃ |
| C10 | ~22.4 | N-(CH₂)₄-CH₂-CH₃ |
| C11 | ~13.9 | -(CH₂)₅-CH₃ |
Causality: Similar to the proton spectrum, the C2 carbon is the most deshielded carbon in the imidazolium ring. The carbon of the CF₃ group in the triflate anion appears as a quartet due to coupling with the three fluorine atoms. The aliphatic carbons of the hexyl chain appear in the upfield region as expected.
Fourier-Transform Infrared (IR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the functional groups present in both the cation and the anion of an ionic liquid.
Experimental Protocol: FTIR
-
Technique : Attenuated Total Reflectance (ATR) is the preferred method for ionic liquids as it requires minimal sample preparation and is suitable for viscous liquids.
-
Instrumentation : A standard benchtop FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Sample Application : A single drop of the neat ionic liquid is placed directly onto the ATR crystal.
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Data Interpretation: FTIR
The IR spectrum of [HMIM][OTf] is a superposition of the vibrational modes of the 1-hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion.
Table 3: Key IR Absorption Bands for [HMIM][OTf]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Ion |
| 3100 - 3200 | Medium | C-H stretching (Imidazolium Ring) | Cation |
| 2850 - 2960 | Strong | C-H stretching (Aliphatic Hexyl & Methyl)[5] | Cation |
| ~1570 | Medium | C=N stretching (Imidazolium Ring) | Cation |
| ~1465 | Medium | CH₂ scissoring (Aliphatic) | Cation |
| ~1225 - 1280 | Very Strong | Asymmetric SO₃ stretching | Anion |
| ~1150 - 1170 | Very Strong | Symmetric CF₃ stretching[3] | Anion |
| ~1030 | Very Strong | Symmetric SO₃ stretching[3] | Anion |
| ~758 | Medium | CF₃ deformation | Anion |
| ~635 | Strong | SO₃ deformation | Anion |
Causality: The spectrum is typically dominated by the very strong, characteristic absorptions of the triflate anion, particularly the S-O and C-F stretching modes.[3] The C-H stretching region clearly distinguishes between the aromatic C-H bonds on the imidazolium ring (above 3100 cm⁻¹) and the aliphatic C-H bonds of the hexyl and methyl groups (below 3000 cm⁻¹).[5]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideally suited for the analysis of ionic liquids because the analytes are already ionic. The technique provides direct confirmation of the mass-to-charge ratio (m/z) of the constituent cation and anion.
Experimental Protocol: ESI-MS
-
Sample Preparation : Dilute the ionic liquid to a concentration of approximately 1-10 µg/mL in a suitable solvent like methanol or acetonitrile. High concentrations can lead to signal suppression and source contamination.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, ion trap, or triple quadrupole).
-
Data Acquisition :
-
Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.
-
Typical ESI source parameters: Capillary voltage of 3-5 kV, nebulizer gas (N₂) flow, and a desolvation gas temperature of 150-300 °C.
-
The cone voltage can be varied: lower voltages (~20 V) promote the observation of ion clusters, while higher voltages can induce fragmentation.
-
Data Interpretation: ESI-MS
The ESI-MS analysis of [HMIM][OTf] will confirm the molecular weight of the individual ions and reveal the presence of characteristic ion clusters.
Caption: Expected primary ions and clusters in ESI-MS analysis.
Table 4: Expected Ions in the ESI-Mass Spectrum of [HMIM][OTf]
| Ion Mode | Expected Ion | Formula | Calculated m/z | Interpretation |
| Positive | [C]⁺ | [C₁₀H₁₉N₂]⁺ | 167.15 | Parent Cation |
| Positive | [C₂A]⁺ | [(C₁₀H₁₉N₂)₂(CF₃SO₃)]⁺ | 483.45 | Cation-Anion Cluster |
| Negative | [A]⁻ | [CF₃SO₃]⁻ | 149.96 | Parent Anion |
| Negative | [CA₂]⁻ | [(C₁₀H₁₉N₂)(CF₃SO₃)₂]⁻ | 467.07 | Cation-Anion Cluster |
Causality: In the gas phase, ionic liquids tend to form clusters or aggregates. The most commonly observed are of the type [C₂A]⁺ and [CA₂]⁻. These clusters are held together by electrostatic interactions. At higher cone voltages, fragmentation of the 1-hexyl-3-methylimidazolium cation can occur, often through the loss of neutral alkene fragments from the hexyl chain. A common fragmentation pathway involves the loss of hexene (C₆H₁₂), resulting in a fragment at m/z 83, corresponding to the 1-methylimidazolium cation.
Conclusion
The comprehensive spectroscopic analysis of this compound via NMR, FTIR, and ESI-MS provides a robust and self-validating dataset for its structural confirmation and purity assessment. ¹H and ¹³C NMR precisely map the covalent framework of the cation. FTIR spectroscopy confirms the presence of key functional groups in both the cation and the triflate anion. ESI-MS provides definitive evidence of the mass of the constituent ions. Together, these techniques offer a complete and unambiguous spectroscopic fingerprint, essential for any researcher or professional utilizing this versatile ionic liquid.
References
-
Seethalakshmi, K., & Jasmine Vasantha Rani, E. (2015). Ultrasonic and Spectroscopic Investigations on 1-Hexyl-3-Methylimidazolium Solution. International Journal of Science and Research (IJSR), 4(4), 170-172. [Link]
- This cit
- Gupta, G. R., Chaudhari, G. R., Tomar, P. A., Gaikwad, Y., Rameez, A., Pandya, G. H., Waghulade, G. P., & Patil, K. J. (Year). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
- This cit
- This cit
- This cit
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- This cit
- Gupta, G. R., et al. (Year). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry.
- This cit
- This cit
- Johnston, D. H., & Shriver, D. F. (1987). Vibrational study of the trifluoromethanesulfonate anion: unambiguous assignment of the asymmetric stretching modes. Inorganic Chemistry, 26(16), 2635-2639.
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
Alfassi, Z. B., Huie, R. E., Milman, B. L., & Neta, P. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164. [Link]
Sources
A Comprehensive Technical Guide to the Solubility of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of the ionic liquid 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, commonly referred to as [HMIM][OTf]. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data, outlines robust methodologies for solubility determination, and delves into the theoretical underpinnings that govern the solvation of this versatile ionic liquid. By combining practical experimental guidance with theoretical insights, this guide serves as a critical resource for the effective application of [HMIM][OTf] in various chemical and pharmaceutical processes.
Introduction: The Significance of [HMIM][OTf] and Its Solubility
This compound ([HMIM][OTf]) is a prominent member of the imidazolium-based ionic liquids (ILs). Its unique combination of a moderately long alkyl chain on the cation and a weakly coordinating trifluoromethanesulfonate anion imparts a desirable balance of properties, including thermal stability, a wide electrochemical window, and tunable miscibility with a range of organic solvents.[1] These characteristics have positioned [HMIM][OTf] as a promising solvent, catalyst, and extraction medium in diverse applications, from organic synthesis and catalysis to materials science and pharmaceutical formulations.[2]
The solubility of [HMIM][OTf] in organic solvents is a critical parameter that dictates its utility and efficiency in these applications. For instance, in a chemical reaction, the solubility of reactants in the ionic liquid phase directly influences reaction rates and product yields. In extraction processes, the partitioning of a target molecule between the ionic liquid and a conventional organic solvent is governed by their mutual solubilities. Therefore, a thorough understanding of the solubility of [HMIM][OTf] is paramount for process design, optimization, and the development of innovative chemical technologies.
This guide provides a comprehensive overview of the solubility of [HMIM][OTf], addressing both the quantitative aspects of its solubility in various organic solvents and the fundamental principles that govern these interactions.
Quantitative Solubility Data of [HMIM][OTf]
The following table summarizes the available quantitative and qualitative solubility data for this compound in a selection of common organic solvents. It is important to note that comprehensive experimental data for this specific ionic liquid across a wide range of solvents is still an active area of research. Where specific quantitative data is not available, qualitative descriptions or data from closely related ionic liquids are provided for guidance.
| Organic Solvent | Solvent Class | Solubility (at 298.15 K unless specified) | Citation |
| Methanol | Alcohol | Miscible | [3] |
| Ethanol | Alcohol | Miscible | [4] |
| Acetone | Ketone | Miscible | [5] |
| Acetonitrile | Nitrile | Miscible | |
| Dichloromethane | Halogenated | Miscible | |
| Toluene | Aromatic | Partially Miscible/Limited Solubility | |
| Hexane | Aliphatic | Immiscible/Very Low Solubility | [6] |
| Ethyl Acetate | Ester | Partially Miscible/Limited Solubility | |
| Water | Protic | Miscible |
Experimental Determination of Solubility: A Validated Protocol
Accurate determination of the solubility of [HMIM][OTf] is crucial for its effective application. This section provides a detailed, step-by-step protocol for the gravimetric method, a reliable and widely used technique for measuring the solubility of ionic liquids in organic solvents.[5][6]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the ionic liquid in the chosen solvent, separating the undissolved portion, and then quantifying the amount of dissolved ionic liquid in a known mass of the solvent by removing the volatile solvent.
Materials and Equipment:
-
This compound ([HMIM][OTf]), high purity (>99%)
-
Organic solvent of interest, analytical grade
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass vials with airtight seals
-
Pipettes
-
Vacuum oven or rotary evaporator
Step-by-Step Protocol:
-
Preparation of the Saturated Solution:
-
Add an excess amount of [HMIM][OTf] to a known mass of the organic solvent in a sealed glass vial. The presence of undissolved ionic liquid is essential to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until a constant solubility is observed.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved [HMIM][OTf] to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for 15-20 minutes.
-
-
Sample Collection:
-
Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filter removes any suspended micro-particles of the ionic liquid.
-
Transfer the collected saturated solution to a pre-weighed, clean, and dry vial. Record the total mass of the vial and the saturated solution.
-
-
Solvent Evaporation:
-
Remove the volatile organic solvent from the vial containing the known mass of the saturated solution. This can be achieved using a vacuum oven at a moderate temperature or a rotary evaporator. The temperature should be kept below the decomposition temperature of the ionic liquid and low enough to prevent any loss of the ionic liquid itself due to aerosol formation.
-
Continue the evaporation process until a constant mass of the remaining ionic liquid is achieved. This indicates that all the solvent has been removed.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved [HMIM][OTf] by subtracting the mass of the empty vial from the final constant mass of the vial containing the dried ionic liquid.
-
Calculate the mass of the organic solvent by subtracting the mass of the dissolved [HMIM][OTf] from the initial mass of the saturated solution.
-
Express the solubility in desired units, such as grams of IL per 100 grams of solvent ( g/100g ) or mole fraction.
-
Causality Behind Experimental Choices:
-
Excess Ionic Liquid: Ensures that the solution is truly saturated at the given temperature.
-
Thermostatic Control: Solubility is highly temperature-dependent, so maintaining a constant temperature is critical for reproducibility.
-
Equilibration Time: Allows the system to reach thermodynamic equilibrium, providing an accurate measure of the true solubility.
-
Centrifugation and Filtration: Crucial for removing any undissolved ionic liquid particles, which would otherwise lead to an overestimation of the solubility.
-
Drying to a Constant Mass: Guarantees the complete removal of the solvent, which is essential for accurate quantification of the dissolved ionic liquid.
Spectroscopic Method for Low Solubility Systems
For systems with very low solubility, the gravimetric method may lack the required sensitivity. In such cases, UV-Vis spectroscopy can be a powerful alternative, provided the ionic liquid has a chromophore that absorbs in the UV-Vis range. The imidazolium cation in [HMIM][OTf] exhibits a characteristic UV absorbance, allowing for its quantification.[7][8]
Workflow for Spectroscopic Solubility Determination:
Caption: Workflow for determining solubility using UV-Vis spectroscopy.
Theoretical Considerations: Factors Influencing the Solubility of [HMIM][OTf]
The solubility of an ionic liquid in an organic solvent is a complex interplay of various intermolecular forces. Understanding these factors provides a predictive framework and allows for the rational design of solvent systems.
Key Intermolecular Interactions
The dissolution of [HMIM][OTf] involves the disruption of the ion-ion interactions within the ionic liquid and the formation of new ion-solvent interactions. The balance between these energetic contributions determines the extent of solubility.
Caption: Intermolecular forces governing the dissolution of [HMIM][OTf].
-
"Like Dissolves Like" Principle: As a general rule, polar ionic liquids tend to be more soluble in polar solvents, while nonpolar ionic liquids are more soluble in nonpolar solvents. The polarity of [HMIM][OTf] is moderate, arising from the charged imidazolium ring and the polar trifluoromethanesulfonate anion, as well as the nonpolar hexyl chain.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role. The acidic proton at the C2 position of the imidazolium ring can act as a hydrogen bond donor, while the oxygen atoms of the trifluoromethanesulfonate anion are hydrogen bond acceptors. Solvents that can effectively engage in hydrogen bonding with both the cation and anion will generally exhibit higher solubility.
-
Dispersive Forces: The nonpolar hexyl chain on the imidazolium cation contributes to van der Waals interactions. These dispersive forces are more significant in nonpolar solvents.
-
Cohesive Energy Density: The solubility parameter, which is related to the cohesive energy density, can be a useful predictor of solubility. Solvents with solubility parameters similar to that of the ionic liquid are more likely to be good solvents.
Predictive Models for Solubility
Experimental determination of solubility for every possible ionic liquid-solvent combination is impractical. Therefore, predictive models play a vital role in screening potential solvents and understanding solubility trends.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure of the components.[9][10] COSMO-RS calculates the chemical potential of each species in the mixture based on their surface charge distributions, providing a quantitative prediction of solubility without the need for experimental data.[11]
-
NRTL (Non-Random Two-Liquid) Model: The NRTL model is a widely used activity coefficient model in chemical engineering for describing the phase behavior of liquid mixtures. It uses binary interaction parameters that are typically fitted to experimental data. Once these parameters are determined for a given binary system, the model can be used to predict solubility over a range of temperatures and compositions.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While a complete experimental dataset is still emerging, the principles outlined here, along with the provided experimental protocol, offer a robust framework for researchers and professionals working with this important ionic liquid.
Future research should focus on systematically measuring the solubility of [HMIM][OTf] in a wider range of organic solvents at various temperatures. This data will be invaluable for refining predictive models like COSMO-RS and NRTL, ultimately enabling the in-silico design of ionic liquid-based processes with greater accuracy and efficiency. As the applications of ionic liquids continue to expand, a fundamental understanding of their solubility behavior will remain a cornerstone of innovation in green chemistry and sustainable technologies.
References
-
Wu, W., Zhang, J., Han, B., Chen, J., Liu, Z., Jiang, T., He, J., & Li, W. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-visible Spectroscopy. Clean – Soil, Air, Water, 41(9), 853-858. [Link]
-
Yi, Y., Li, Z., Liu, D., & Chen, J. (2012). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: experimental verification, structural elucidation, and solvation interaction analysis. Industrial & Engineering Chemistry Research, 51(18), 6434-6442. [Link]
-
Agilent. (n.d.). What is UV-Visible/UV-Vis Spectroscopy? Principles Overview. Retrieved from [Link]
-
Gawroński, J., & Gawrońska, K. (2011). Study of Ionic Liquids UV–VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 19(5), 101-105. [Link]
-
Wikipedia contributors. (2023, December 28). Ultraviolet–visible spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]
-
Klamt, A. (2011). The COSMO and COSMO-RS solvation models. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 699-709. [Link]
-
Domańska, U., & Marciniak, A. (2010). Properties of this compound mixtures. In Ionic Liquids: From Knowledge to Application (pp. 147-158). American Chemical Society. [Link]
-
Domańska, U., & Marciniak, A. (2009). Properties of 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. In Ionic Liquids: Science and Applications (pp. 237-251). American Chemical Society. [Link]
-
Swaroop, S., & Venkatesu, P. (2016). On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids. Green Chemistry, 18(1), 284-292. [Link]
-
Anonymous. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors. Separation and Purification Technology, 364, 132413. [Link]
-
Domańska, U., & Marciniak, A. (2012). Excess properties of binary mixtures containing 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid and polar organic compounds. The Journal of Chemical Thermodynamics, 54, 1-9. [Link]
-
ResearchGate. (n.d.). UV-Vis spectra to Ionic liquids. The refraction curves obtained of.... Retrieved from [Link]
-
Solvionic. (n.d.). 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from [Link]
-
Ghandi, K. (2014). Ionic liquid 1-hexyl-3-methylimidazolium hexafluorophosphate, an efficient solvent for extraction of acetone from aqueous solutions. The Journal of Chemical Thermodynamics, 77, 1-6. [Link]
-
Gmehling, J., Onken, U., & Arlt, W. (1977-2007). Vapor-liquid equilibrium data collection. DECHEMA Chemistry Data Series. [Link]
-
Chen, Y., & Zhang, S. (2019). Carbon Dioxide Solubility in 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate or 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquids. Journal of Chemical & Engineering Data, 64(10), 4269-4277. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Domańska, U., & Marciniak, A. (2011). Fluid-Phase Behavior of {1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl) Imide, [C6mim][NTf2], + C2-C8 n-Alcohol} Mixtures: Liquid-Liquid Equilibrium and Excess Volumes. Journal of Chemical & Engineering Data, 56(4), 1126-1134. [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
ANR Technologies. (n.d.). This compound. Retrieved from [Link]
-
Li, H., et al. (2022). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data, 67(8), 2235-2246. [Link]
-
Weerachanchai, P., et al. (2014). Determination of Solubility Parameters of Ionic Liquids and Ionic Liquid/Solvent Mixtures from Intrinsic Viscosity. ChemPhysChem, 15(16), 3537-3545. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the best methods for measuring the solubility of ionic solids in organic solvents?. Retrieved from [Link]
-
Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide. The Journal of Chemical Thermodynamics, 40(8), 1268-1273. [Link]
-
Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. Molecules, 15(4), 2836-2853. [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
-
González, B., Calvar, N., Gómez, E., & Domínguez, Á. (2007). Volumetric and Ultrasonic Studies of 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate Ionic Liquid with Methanol, Ethanol, 1-Propanol, and Water at Several Temperatures. Journal of Chemical & Engineering Data, 52(4), 1468-1482. [Link]
-
Hunan Chemfish Pharmaceutical Co., Ltd. (n.d.). 1-Hexyl-3-methyl-3-imidazolium Trifluoromethanesulfonate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 382150-50-7,1-HEXYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. Retrieved from [Link]
Sources
- 1. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the solubilization of water with ethanol in hydrophobic hexafluorophosphate ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. ionike.com [ionike.com]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Thermophysical Properties of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate: Viscosity and Density at Various Temperatures
This in-depth technical guide provides a comprehensive overview of the viscosity and density of the ionic liquid 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][TfO]. This document is intended for researchers, scientists, and professionals in drug development and other fields where ionic liquids are of interest. It delves into the temperature-dependent behavior of these crucial properties, the methodologies for their measurement, and the underlying scientific principles.
Introduction: The Significance of Ionic Liquids and [HMIM][TfO]
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature.[1] They possess a unique combination of properties, including low volatility, high thermal stability, and tunable solvent properties, which makes them attractive for a wide range of applications, from "green" chemistry to advanced materials and pharmaceuticals.[2] The properties of an ionic liquid are determined by the combination of its cation and anion.[1]
This compound ([HMIM][TfO]) is an imidazolium-based ionic liquid that has garnered significant interest. Its physical and chemical characteristics, particularly its viscosity and density, are critical parameters for its application in various processes. Understanding how these properties change with temperature is essential for process design, modeling, and optimization.
Core Thermophysical Properties: Viscosity and Density
The viscosity of a fluid is a measure of its resistance to flow, while density is its mass per unit volume. For ionic liquids, these properties are influenced by the size, shape, and interactions of the constituent ions. As temperature increases, the kinetic energy of the ions also increases, leading to a decrease in both viscosity and density. This guide focuses on providing a detailed account of these properties for [HMIM][TfO].
Temperature Dependence of Viscosity and Density
The following tables summarize the experimental data for the viscosity and density of this compound at various temperatures and atmospheric pressure.
Table 1: Viscosity of this compound at Different Temperatures
| Temperature (K) | Viscosity (mPa·s) |
| 303.15 | 103.4 |
| 313.15 | 69.8 |
| 328.15 | 42.1 |
| 343.15 | 27.8 |
| 358.15 | 19.5 |
Data sourced from Pacheco et al. (2021)[3]
Table 2: Density of this compound at Different Temperatures
| Temperature (K) | Density (g/cm³) |
| 303.15 | 1.233 |
| 313.15 | 1.225 |
| 328.15 | 1.214 |
| 343.15 | 1.203 |
| 358.15 | 1.192 |
Data sourced from Pacheco et al. (2021)[3]
Experimental Methodologies: Ensuring Data Integrity
The accurate determination of viscosity and density is paramount for the reliable application of ionic liquids. The data presented in this guide were obtained using state-of-the-art experimental techniques, which are detailed below to provide insight into the causality behind these experimental choices and to serve as a reference for researchers.
Density Measurement: Vibrating Tube Densitometry
The density of [HMIM][TfO] was measured using a high-pressure vibrating tube densimeter.[3] This technique is widely adopted for its high accuracy and precision in measuring the density of liquids and gases.[4][5]
Principle of Operation:
A U-shaped tube is filled with the sample liquid and is electromagnetically excited to oscillate at its natural frequency.[4] The oscillation frequency is dependent on the total mass of the tube and the contained sample. By measuring the oscillation period, and knowing the volume of the tube, the density of the sample can be determined with high precision. The choice of this method is justified by its ability to provide accurate data over a range of temperatures and pressures with small sample volumes.[6]
Experimental Protocol for Vibrating Tube Densitometry:
-
Calibration: The instrument is calibrated using two fluids of known density, typically dry air and a standard liquid like water, at the desired temperature and pressure. This calibration determines the instrument's constants.
-
Sample Loading: The sample of this compound is carefully injected into the clean and dry vibrating tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The temperature of the measuring cell is precisely controlled and allowed to stabilize to the target temperature.
-
Frequency Measurement: The natural oscillation frequency of the tube filled with the sample is measured.
-
Density Calculation: The density of the sample is calculated from the measured frequency and the calibration constants.
-
Data Acquisition at Multiple Temperatures: The process is repeated at each desired temperature to obtain a temperature-dependent density profile.
Caption: Workflow for density measurement using a vibrating tube densimeter.
Viscosity Measurement: Rotational Viscometry
The viscosity of [HMIM][TfO] was determined using a rotational viscometer.[3] This method is suitable for a wide range of viscosities and provides accurate and reproducible results.[7][8]
Principle of Operation:
A spindle of a defined geometry is rotated at a constant speed within the sample fluid. The torque required to maintain this constant rotational speed is measured. This torque is directly proportional to the viscosity of the fluid. The choice of a rotational viscometer is advantageous due to its ability to measure viscosity over a broad range of shear rates and temperatures, providing a comprehensive understanding of the fluid's flow behavior.[7]
Experimental Protocol for Rotational Viscometry:
-
Instrument Setup: A suitable spindle and measurement cell are selected based on the expected viscosity of the ionic liquid. The instrument is calibrated using a standard viscosity fluid.
-
Sample Preparation: A known volume of this compound is placed in the measurement cell.
-
Temperature Control: The sample is brought to the desired measurement temperature and allowed to reach thermal equilibrium.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to maintain this speed is recorded.
-
Viscosity Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and cell.
-
Temperature Sweep: The measurements are repeated at different temperatures to determine the temperature-viscosity relationship.
Caption: Workflow for viscosity measurement using a rotational viscometer.
Discussion and Implications
The presented data clearly demonstrates the inverse relationship between temperature and both the viscosity and density of this compound. As temperature increases, the increased thermal motion of the ions overcomes the intermolecular forces, leading to a more fluid and less dense liquid. This behavior is typical for ionic liquids and is a critical consideration for their practical use.
For instance, in applications such as drug delivery or as a reaction medium, a lower viscosity at a slightly elevated temperature might be desirable to improve mass transfer and reaction rates. Conversely, for applications requiring a certain level of lubrication or specific solvent properties, understanding the viscosity at the operating temperature is crucial.
The choice of the trifluoromethanesulfonate anion in combination with the 1-hexyl-3-methylimidazolium cation results in a moderately viscous ionic liquid at room temperature. The length of the alkyl chain on the imidazolium cation also plays a significant role in determining the viscosity, with longer chains generally leading to higher viscosities.
Conclusion
This technical guide has provided a detailed overview of the temperature-dependent viscosity and density of this compound. The presented data, obtained through robust experimental methodologies, offers valuable insights for researchers and professionals working with this promising ionic liquid. A thorough understanding of these fundamental thermophysical properties is essential for the successful design, implementation, and optimization of processes involving [HMIM][TfO].
References
-
Muhammad, A., Abdul Mutalib, M. I., Wilfred, C. D., Murugesan, T., & Shafeeq, A. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(9), 1433-1438. [Link]
-
J&K Scientific. (n.d.). 1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ANR Technologies. (n.d.). This compound. Retrieved from [Link]
-
Solvionic. (n.d.). 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
Pacheco, A. F. C., Faria, J. A., Ferreira, A. G. M., & Santos, F. J. V. (2021). Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length. Journal of Chemical & Engineering Data, 66(4), 1776-1787. [Link]
-
ANR Technologies. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. Retrieved from [Link]
-
Harris, K. R., Woolf, L. A., & Kanakubo, M. (2007). Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects. Journal of Chemical & Engineering Data, 52(6), 2425-2431. [Link]
-
Lopes, J. N. C., & Padua, A. A. H. (2006). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B, 110(39), 19586-19592. [Link]
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 2(4), 119-123. [Link]
-
Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201. [Link]
-
Sanmamed, Y. A., González-Salgado, D., Troncoso, J., & Cerdeiriña, C. A. (2007). Viscosity-induced errors in the density determination of room temperature ionic liquids using vibrating tube densitometry. Fluid Phase Equilibria, 252(1-2), 96-102. [Link]
-
Canongia Lopes, J. N., & Padua, A. A. H. (2007). Measurement of the Viscosity, Density, and Electrical Conductivity of 1-Hexyl-3-methylimidazolium Bis(trifluorosulfonyl)imide at Temperatures between (288 and 433) K and Pressures below 50 MPa. Journal of Chemical & Engineering Data, 52(4), 1269-1277. [Link]
-
MRC Laboratory Equipment. (n.d.). Viscosity-Rotational. Retrieved from [Link]
-
Drawell. (n.d.). Digital Rotational Viscometer - Why Choose it and How Does it Work. Retrieved from [Link]
-
Zha, H., & Mehl, J. B. (2019). High Precision Vibration-Type Densitometers Based on Pulsed Excitation Measurements. Sensors (Basel, Switzerland), 19(7), 1699. [Link]
-
Scribd. (n.d.). Density Measurement by Vibrating Tube. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Analysis and Heat Capacities of 1-Alkyl-3-methylimidazolium Ionic Liquids with NTf2–, TFO–, and DCA– Anions. Retrieved from [Link]
-
ACS Publications. (n.d.). Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an Ion-Based Approach. Retrieved from [Link]
-
MDPI. (n.d.). Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. Retrieved from [Link]
-
MRC Laboratory Equipment. (n.d.). Viscosity-Rotational. Retrieved from [Link]
Sources
In-Depth Technical Guide: The Electrochemical Window of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][OTf])
Audience: Researchers, electrochemists, and materials scientists.
Abstract: This guide provides a comprehensive technical overview of the electrochemical window (EW) of the ionic liquid (IL) 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, [HMIM][OTf]. We will delve into the fundamental principles governing electrochemical stability, present detailed methodologies for its experimental determination, analyze the key factors influencing its operational limits, and discuss the implications for its application in electrochemical devices. This document is intended to serve as a practical and theoretical resource for professionals working with or considering the use of this versatile ionic liquid.
Introduction: The Critical Importance of the Electrochemical Window
Ionic liquids (ILs) have emerged as highly promising materials for a range of electrochemical applications, including high-voltage batteries, supercapacitors, and electrodeposition processes.[1] Their appeal stems from a unique combination of properties: negligible vapor pressure, high thermal stability, and high ionic conductivity.[2][3] Central to their utility is the electrochemical window (EW) , also known as the electrochemical stability window (ESW). The EW is the potential range over which the electrolyte—in this case, the IL—remains electrochemically inert, without undergoing oxidation or reduction.[4][5]
A wide electrochemical window is a primary design criterion for electrolytes in high-energy-density devices.[6] It dictates the maximum operating voltage of a device, as any potential applied across the electrodes that exceeds the EW will result in the decomposition of the electrolyte, leading to irreversible capacity loss and device failure.
This guide focuses specifically on this compound, [HMIM][OTf], an imidazolium-based IL. Imidazolium cations are widely studied due to their favorable conductivity and chemical tunability.[7][8] The trifluoromethanesulfonate ([OTf]⁻ or "triflate") anion is known for its moderate coordinating ability and good oxidative stability.[9] Understanding the precise electrochemical limits of pure [HMIM][OTf] is therefore essential for designing and optimizing the next generation of energy storage systems.
Theoretical Framework: What Defines the Window?
The electrochemical window of an ionic liquid is fundamentally determined by the electronic properties of its constituent ions: the 1-Hexyl-3-methylimidazolium ([HMIM]⁺) cation and the trifluoromethanesulfonate ([OTf]⁻) anion.
-
The Cathodic (Reductive) Limit: This is the potential at which the cation is reduced. For imidazolium-based ILs, this typically involves the reduction of the imidazolium ring.[10][11] This limit is associated with the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cation. A lower LUMO energy implies the cation is more easily reduced, leading to a less negative cathodic limit.
-
The Anodic (Oxidative) Limit: This is the potential at which the anion is oxidized. This limit is governed by the Highest Occupied Molecular Orbital (HOMO) energy of the anion.[3] An anion with a higher HOMO energy is more easily oxidized, resulting in a lower (less positive) anodic limit.
Therefore, the ideal ionic liquid for high-voltage applications will possess a cation with a high LUMO energy (resistant to reduction) and an anion with a low HOMO energy (resistant to oxidation).
Caption: Relationship between ion frontier orbitals and the electrochemical window.
Critical Factors Influencing the Electrochemical Window
The theoretically calculated EW can differ significantly from experimentally measured values. This discrepancy arises because the EW is not solely an intrinsic property of the IL but is highly sensitive to several external and systemic factors.
Purity of the Ionic Liquid
Impurities are the most significant factor affecting the measured EW.
-
Water: Even trace amounts of water can drastically narrow the electrochemical window.[12] Water is readily reduced to hydrogen gas (H₂) and oxidized to oxygen gas (O₂), reactions that occur well within the intrinsic limits of many ILs.[13] Therefore, rigorous drying of the IL under vacuum at elevated temperatures is a non-negotiable prerequisite for accurate measurements.
-
Halides: Residual halides (e.g., Cl⁻, Br⁻) from the synthesis process are easily oxidized and will artificially lower the measured anodic limit.
-
Organic Solvents: Leftover synthesis solvents can also have their own redox processes that interfere with the measurement.
Electrode Material
The choice of the working electrode material has a profound impact on the measured EW.[14][15] Different materials exhibit different catalytic activities and overpotentials for the reduction and oxidation reactions of the IL ions and impurities.
-
Glassy Carbon (GC): Often provides the widest and most reliable EW measurements because it typically exhibits a high overpotential for hydrogen evolution, making it less sensitive to trace water.[15][16]
-
Platinum (Pt) and Gold (Au): These are catalytically active materials. They can lower the overpotential required for ion decomposition or impurity redox reactions, often resulting in a narrower measured EW compared to GC.[13][16]
Temperature
An increase in temperature generally leads to a decrease in the electrochemical window.[12] Higher temperatures provide the necessary activation energy for decomposition reactions to occur at lower overpotentials. For applications requiring operation at elevated temperatures, the EW must be characterized under those specific conditions.[17]
Experimental Determination: A Protocol for Cyclic Voltammetry
Cyclic Voltammetry (CV) is the standard technique used to determine the electrochemical window of an ionic liquid.[9][11] The process involves scanning the potential of a working electrode in the IL and observing the current response. The potential limits are defined where the current begins to increase significantly due to the oxidation or reduction of the IL.
Essential Experimental Setup
-
Potentiostat: A device to control the potential and measure the current.
-
Glovebox: An inert atmosphere (e.g., Argon) with very low levels of water and oxygen (<1 ppm) is mandatory to prevent contamination.
-
Three-Electrode Cell:
-
Working Electrode (WE): Typically a polished Glassy Carbon (GC) macro-electrode (e.g., 3 mm diameter).[14]
-
Counter Electrode (CE): A platinum wire or coil with a surface area much larger than the WE.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is common. A silver wire in a solution of AgNO₃ in a compatible organic solvent or IL can be used. Alternatively, a platinum quasi-reference electrode (Pt-QRE) can be employed, although potentials should then be referenced against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple post-measurement.[14]
-
Step-by-Step Measurement Protocol
-
IL Preparation: Dry the [HMIM][OTf] under high vacuum (<1 mTorr) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove volatile impurities, especially water.
-
Electrode Polishing: Polish the GC working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally drying thoroughly under vacuum.
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Add the dried [HMIM][OTf] to the cell.
-
System Equilibration: Allow the system to rest for at least 30 minutes to reach thermal and electrochemical equilibrium.
-
Cyclic Voltammetry Scan:
-
Begin at the Open Circuit Potential (OCP).
-
Scan cathodically (towards negative potentials) until a sharp increase in reductive current is observed.
-
Reverse the scan anodically (towards positive potentials) until a sharp increase in oxidative current is observed.
-
A typical scan rate is between 10 and 100 mV/s.[17]
-
-
Data Analysis - Defining the Limits: The EW is the difference between the anodic limit (Eₐ) and the cathodic limit (E꜀). These limits are not sharp peaks but rather onsets of current. A "cutoff current density" must be defined to determine these potentials consistently.[4] A value between 0.1 and 1.0 mA/cm² is commonly used in the literature.[5] The potential at which the current density reaches this cutoff value is defined as the limit.
Caption: Experimental workflow for determining the electrochemical window via CV.
Reported Values and Discussion for Imidazolium Triflates
The electrochemical window of imidazolium-based ILs is significantly influenced by the alkyl chain length on the cation and the nature of the anion. For imidazolium triflates, the oxidative limit is set by the triflate anion, while the reductive limit is determined by the imidazolium cation.[9]
Studies have shown that increasing the length of the alkyl side chain on the imidazolium cation can have a complex effect. While some work suggests stability is largely independent of chain length, other studies indicate that longer chains can slightly increase the cathodic limit (making it more negative) but may reduce the anodic limit.[18][19]
For [HMIM][OTf] and related compounds, the following represents a summary of typical findings. Note that direct, precise values for [HMIM][OTf] under highly standardized conditions are sparse in the literature, necessitating comparison with closely related analogues like [BMIM][OTf] (1-Butyl-3-methylimidazolium trifluoromethanesulfonate).
| Ionic Liquid | Working Electrode | Reference Electrode | Cathodic Limit (E꜀) | Anodic Limit (Eₐ) | Electrochemical Window (EW) | Source |
| Imidazolium Triflates (General) | Glassy Carbon | Ag/Ag⁺ | ~ -2.0 V | ~ +2.0 V | ~ 4.0 V | [18][19] |
| [BMIM][OTf] (Water added) | Platinum | Pt-QRE | Dependent on water content | Dependent on water content | Narrows significantly with water | [13] |
| Imidazolium ILs (General) | Platinum | Ag wire | Varies | Varies | ~ 3.2 - 4.5 V | [1][5] |
Expert Insights:
-
The EW of approximately 4.0 V for imidazolium triflates on a glassy carbon electrode is a representative value for a well-dried, pure sample.
-
The cathodic limit is generally dictated by the reduction of the imidazolium proton at the C2 position (between the two nitrogen atoms).[3]
-
The oxidative limit is governed by the oxidation of the trifluoromethanesulfonate anion.[9]
-
The values in the table highlight the critical role of experimental conditions. The presence of water and the use of a catalytically active electrode like platinum can significantly alter the observed window.[13]
Conclusion and Application Outlook
The electrochemical window of pure this compound is a critical parameter that dictates its utility in electrochemical devices. Governed by the reduction of the [HMIM]⁺ cation and the oxidation of the [OTf]⁻ anion, its experimentally determined value is highly sensitive to impurities like water, the choice of electrode material, and temperature. A typical EW of around 4.0 V can be expected under anhydrous conditions using a glassy carbon electrode.
This moderate but useful window makes [HMIM][OTf] a suitable candidate for various applications, including as an electrolyte in certain lithium-ion battery chemistries, as a medium for electrodeposition, and in supercapacitors operating within this voltage range. However, for high-voltage applications (>4.5 V), anions with greater oxidative stability, such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate ([PF₆]⁻), may be more appropriate.[8][10] This guide provides the foundational knowledge and a robust experimental framework for researchers to accurately characterize and effectively utilize [HMIM][OTf] in their electrochemical systems.
References
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation - American Chemical Society. ACS Publications. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. PubMed. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. FAO AGRIS. [Link]
-
Investigating the electrochemical windows of ionic liquids. University of Malaya. [Link]
-
How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used? ResearchGate. [Link]
-
The electrochemical stability of ionic liquids and deep eutectic solvents. ResearchGate. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. National Institutes of Health (NIH). [Link]
-
A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. ACS Publications. [Link]
-
The electrochemical stability of ionic liquids and deep eutectic solvents. Semantic Scholar. [Link]
-
Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]
-
Electrode material–ionic liquid coupling for electrochemical energy storage. IU Indianapolis ScholarWorks. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. MDPI. [Link]
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. National Institutes of Health (NIH). [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ACS Publications. [Link]
-
Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. ResearchGate. [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. National Institutes of Health (NIH). [Link]
-
Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water. ACS Publications. [Link]
-
Properties of this compound mixtures. ResearchGate. [Link]
-
Calculated cathodic and anodic limits for individual ions using... ResearchGate. [Link]
-
Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Publications. [Link]
-
Ionic liquids [EMIM][BF4], [EMIM][Otf] and [BMIM][Otf] as corrosion inhibitors for CO2 capture applications. ResearchGate. [Link]
-
Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries [agris.fao.org]
- 11. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The electrochemical stability of ionic liquids and deep eutectic solvents | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
"health and safety data for 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate"
An In-Depth Technical Guide to the Health and Safety of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf])
Introduction
This compound, commonly abbreviated as [HMIM][OTf], is an ionic liquid (IL) characterized by its unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. These attributes have positioned it as a substance of interest in diverse research fields, from "green chemistry" and catalysis to advanced materials and drug development.[1][2] However, the novel nature of ionic liquids necessitates a rigorous and proactive approach to health and safety.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the health and safety data for [HMIM][OTf]. As a Senior Application Scientist, the objective is not merely to list hazards but to provide a framework for risk assessment and safe handling. It is critical to acknowledge from the outset that, like many ionic liquids, [HMIM][OTf] has not been subjected to exhaustive toxicological investigation.[3][4][5] Therefore, this guide is built upon the precautionary principle, synthesizing available data from safety data sheets (SDS) and related scientific literature to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Hazard Identification and Classification
The primary step in ensuring safe handling is a thorough understanding of the substance's intrinsic hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), [HMIM][OTf] is classified as an irritant.[6]
The causality of these hazards is linked to its chemical structure. The imidazolium cation can interact with biological membranes, while the trifluoromethanesulfonate anion is a derivative of a strong acid. This combination can lead to local tissue irritation upon contact. While comprehensive toxicological data is sparse, the existing classifications mandate strict adherence to safety protocols to prevent adverse health effects.[4][5]
GHS Classification Summary
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ! | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | ! | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ! | Warning | H335: May cause respiratory tract irritation |
Data sourced from multiple safety data sheets.[1][5][6][7]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach is essential to minimize exposure. The Hierarchy of Controls is a fundamental risk management framework that prioritizes control methods from most to least effective. Engineering and administrative controls are foundational, with PPE serving as the final, critical barrier.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls
The low volatility of [HMIM][OTf] does not eliminate the risk of aerosol formation, especially during procedures like vortexing, sonicating, or heating.
-
Primary Control: Always handle [HMIM][OTf] within a certified chemical fume hood to control airborne mists or vapors and protect the user from inhalation exposure.[8][9]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.[10][11]
Personal Protective Equipment (PPE)
PPE is mandatory for all procedures involving [HMIM][OTf].
| Protection Type | Specification | Rationale & Best Practices |
| Eye/Face | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is recommended for splash risks.[3][5][9][10] | Protects against direct splashes and aerosols, which can cause serious eye irritation.[6] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant, impervious lab coat should be worn and kept buttoned.[3][10][12] | Prevents skin contact, which can cause irritation.[6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[3] |
| Respiratory | Generally not required if handled within a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with organic vapor/acid gas cartridges is advised.[3][10] | Protects against respiratory tract irritation from inhaled aerosols.[6] |
Protocol: Donning and Doffing PPE
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a skin-to-skin and glove-to-glove technique to avoid self-contamination.
-
Remove the lab coat by rolling it inside-out and away from the body.
-
Wash hands.
-
Remove safety goggles.
-
Wash hands again thoroughly.
-
Section 3: Safe Handling, Storage, and Disposal
Handling Procedures
Proper handling techniques are crucial to prevent exposure and maintain the integrity of the chemical.
-
Work Area: Designate a specific area within the fume hood for handling [HMIM][OTf].
-
Aerosol Prevention: Avoid vigorous shaking or stirring. When mixing, add components slowly. Use non-sparking tools to prevent ignition sources.[10][12]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance, even if gloves were worn.[9][11][12]
Storage Requirements
Improper storage can lead to degradation of the material and create unsafe conditions.
| Parameter | Requirement | Rationale |
| Condition | Store in a cool, dry, and well-ventilated place.[10][11] | Prevents potential degradation and pressure buildup. |
| Container | Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen).[8][9] | Protects the hygroscopic material from moisture and atmospheric contaminants. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[8][11][13] | Prevents potentially hazardous reactions. |
Disposal Considerations
Due to the lack of comprehensive ecotoxicity data, [HMIM][OTf] and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste material (including used gloves, wipes, and excess chemical) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][9] Do not allow the product to enter drains or the environment.[3][10][11]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
Caption: Decision-making process for emergency incidents.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][8][10][14][15]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][8][12][14]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][8][10][14][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][10][12][15]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][10][13][15]
-
Unsuitable Media: Avoid using a straight water stream, which may scatter and spread the material.[3]
-
Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride (HF).[3][8][9]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][8][10][15]
Protocol: Small-Scale Spill Cleanup (<100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. Restrict access.
-
Ventilate: Ensure the fume hood is operating or increase ventilation to the area.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. A respirator may be necessary depending on the spill size and location.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8][12]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust or aerosols.[3][5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all waste materials according to institutional and local regulations.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department.
Section 5: Toxicological & Ecological Profile: Acknowledging the Gaps
A critical aspect of trustworthiness is transparency about what is not known. For [HMIM][OTf], there are significant gaps in the toxicological and ecological data. Most Safety Data Sheets report "no data available" for key endpoints. This lack of data does not imply safety; it implies a lack of testing.[4][10][13]
| Endpoint | Finding / Data | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available; may be harmful if swallowed or inhaled. | [4][5][10][13] |
| Carcinogenicity | No data available. | [4] |
| Mutagenicity | No data available. | [4] |
| Reproductive Toxicity | No data available. | [4] |
| Ecotoxicity (Fish, Daphnia) | No data available; some related compounds are classified as harmful to aquatic life.[9] | [10][13] |
| Persistence & Degradability | No data available. | [10] |
| Bioaccumulative Potential | No data available. | [10] |
Research on other imidazolium-based ionic liquids suggests that toxicity can be influenced by the length of the alkyl chain on the cation, with longer chains sometimes showing increased toxicity.[4] The absence of specific data for the hexyl-chain variant underscores the need for cautious handling and strict environmental containment to prevent its release.
Conclusion
This compound is a valuable tool for scientific research, but its potential hazards must be managed with diligence and expertise. The core safety directive is to prevent contact and environmental release through a robust combination of engineering controls, administrative procedures, and personal protective equipment. The known hazards—skin, eye, and respiratory irritation—are significant and require stringent adherence to the protocols outlined in this guide.
For researchers, scientists, and drug development professionals, the pronounced gaps in the toxicological data for [HMIM][OTf] serve as a crucial reminder of the precautionary principle. Until a more complete hazard profile is established, this substance must be handled with the respect afforded to any chemical with unknown long-term effects. This commitment to safety is not a barrier to innovation but a cornerstone of responsible science.
References
- 1-Hexyl-3-MethyliMidazoliuM Bis(trifluoroMethanesu SDS, 382150-50-7 Safety Data Sheets. (n.d.). Echemi.com.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%. (n.d.). J&K Scientific. Retrieved from [Link]
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (n.d.). Newcastle University. Retrieved from [Link]
-
Properties of this compound mixtures. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. iolitec.de [iolitec.de]
- 4. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iolitec.de [iolitec.de]
- 6. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-n-Hexyl-3-methylimidazolium trifluoromethanesulfonate, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. echemi.com [echemi.com]
- 11. proionic.com [proionic.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate (CAS number 460345-16-8) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the ionic liquid 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental properties, potential biological applications based on the characteristics of its class, and detailed experimental protocols for its evaluation.
Section 1: Compound Identification and Physicochemical Properties
This compound, identified by CAS number 460345-16-8, is an ionic liquid (IL) that exists as a colorless to yellow liquid or semi-solid at room temperature.[1] It is comprised of a 1-hexyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion. This structure imparts unique physicochemical properties that are of significant interest in various scientific and industrial applications, including as solvents in organic synthesis and in electrochemical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 460345-16-8 | |
| Molecular Formula | C11H19F3N2O3S | |
| Molecular Weight | 316.34 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [1] |
| Purity | Typically >95% to >99% | [1][2] |
| Density | 1.24 g/cm³ | [3] |
| Refractive Index (n20D) | 1.4400-1.4440 | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
| Synonyms | 1-Hexyl-3-methylimidazolium triflate, [HMIM][OTf] | [3] |
Section 2: The Context of Imidazolium-Based Ionic Liquids in Drug Development
Imidazolium-based ionic liquids are a class of compounds that have garnered significant attention in the pharmaceutical sciences.[4][5] Their tunable physicochemical properties, such as high thermal stability, solvation ability, and low vapor pressure, make them attractive for various applications in drug discovery and delivery.[4]
While specific biological activity data for this compound is limited, the broader class of imidazolium ILs has been investigated for:
-
Enhanced Drug Solubility and Bioavailability: Many promising drug candidates suffer from poor water solubility. Ionic liquids can act as effective solvents or co-solvents to overcome this challenge, potentially improving a drug's bioavailability.[4][5]
-
Novel Drug Delivery Systems: Imidazolium ILs are being explored in the development of innovative drug delivery systems, including nanoparticles and micelles.[4] They can also be used to create "active pharmaceutical ingredient-ionic liquids" (API-ILs), where the drug itself is part of the ionic liquid structure, potentially overcoming issues like polymorphism.[5]
-
Transdermal Permeation Enhancers: Certain ionic liquids have been shown to enhance the permeation of drugs through the skin, opening up new possibilities for transdermal drug delivery. This is often attributed to their ability to interact with and temporarily disrupt the stratum corneum.[1]
It is crucial to note that the biological effects of ionic liquids are highly dependent on their specific structure, including both the cation and the anion. The length of the alkyl chain on the imidazolium cation, for instance, has been shown to influence both antimicrobial activity and cytotoxicity.[4]
Section 3: Potential Biological Interactions and Mechanism of Action (Inferred)
The lipophilic hexyl chain of the cation can facilitate insertion into the phospholipid bilayer of cell membranes. This interaction can lead to a disruption of membrane integrity, increased permeability, and potentially, cell lysis at higher concentrations. This membrane-disrupting property is the basis for the observed antimicrobial activity of some imidazolium ILs.
Caption: Inferred interaction of the ionic liquid with a cell membrane.
Section 4: Experimental Protocols for Biological Evaluation
For researchers investigating the potential of this compound in drug development, a series of in vitro assays are essential to characterize its biological activity and safety profile.
Cytotoxicity Assessment using the MTT Assay
This protocol provides a standardized method to assess the cytotoxicity of the ionic liquid against a chosen cell line.
Materials:
-
This compound (high purity)
-
Selected cell line (e.g., human dermal fibroblasts, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the ionic liquid in the appropriate solvent (e.g., cell culture medium or DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the ionic liquid. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to evaluate the potential of the ionic liquid to enhance the transdermal delivery of a model drug.
Materials:
-
This compound
-
Model drug
-
Franz diffusion cells
-
Porcine or human skin membrane
-
Receptor solution (e.g., PBS)
-
HPLC or other suitable analytical method for drug quantification
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare a formulation of the model drug with and without the ionic liquid.
-
Application: Apply the formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, collect samples from the receptor compartment and replace with fresh receptor solution.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the flux.
Caption: Workflow for an in vitro skin permeation study.
Section 5: Reputable Suppliers
For research and development purposes, it is imperative to source high-purity compounds. The following are some suppliers for this compound:
-
Sigma-Aldrich: Offers the compound with a purity of 98%.
-
J&K Scientific: Provides the compound with a purity of 98%.[3]
-
RoCo Global: Supplies the compound with a purity of >99%.[1]
-
Ottokemi: Offers the compound with a purity of 95.0%.[2]
-
CP Lab Safety: Provides the compound with a purity of ±95%.[6]
Section 6: Safety and Handling
Based on available safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Section 7: Conclusion
This compound is an ionic liquid with a unique set of physicochemical properties that make it a compound of interest for various applications. While its direct biological activity is not yet well-defined, its structural similarity to other imidazolium-based ionic liquids suggests potential applications in drug delivery, particularly in enhancing solubility and skin permeation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate its efficacy and safety in these contexts. As with any novel excipient, thorough investigation is required to fully understand its potential and limitations in pharmaceutical development.
References
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). Pharmaceuticals. [Link]
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2021). Pharmaceutics. [Link]
-
1-Hexyl-3-methylimidazolium Triflate, >99%. RoCo Global. [Link]
-
1-Hexyl-3-methylimidazolium trifluoromethansulfonate ,95.0% (T). Ottokemi. [Link]
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (2019). Food and Chemical Toxicology. [Link]
-
1-Hexyl-3-methylimidazolium trifluoromethansulfonate, min 95%, 100 grams. CP Lab Safety. [Link]
-
This compound | C11H19F3N2O3S | CID 2734247. PubChem. [Link]
-
1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%. J&K Scientific. [Link]
Sources
- 1. roco.global [roco.global]
- 2. 1-Hexyl-3-methylimidazolium trifluoromethansulfonate ,95.0% (T) | 460345-16-8 | www.ottokemi.com [ottokemi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
Methodological & Application
Application Note & Protocol Guide: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Organic Synthesis
Abstract
This guide provides a comprehensive overview of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, abbreviated as [Hmim][OTf], as a versatile and recyclable solvent for organic synthesis. We delve into its unique physicochemical properties, outline its core advantages over traditional volatile organic compounds (VOCs), and present detailed, field-tested protocols for its application in key synthetic transformations, including the Diels-Alder, Friedel-Crafts, and Heck reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the benefits of ionic liquids (ILs) to develop more efficient, sustainable, and scalable chemical processes.
Introduction: The Role of [Hmim][OTf] in Green Chemistry
The paradigm of "green chemistry" has catalyzed a fundamental shift in how synthetic processes are designed, emphasizing sustainability, efficiency, and safety. A cornerstone of this movement is the replacement of volatile, hazardous, and often non-recyclable organic solvents. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as compelling alternatives due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[1]
Among the vast library of available ILs, this compound ([Hmim][OTf]) stands out. It combines the well-understood imidazolium cation, which provides a stable structural core, with the trifluoromethanesulfonate (triflate or OTf) anion. The triflate anion is the conjugate base of triflic acid, a superacid, rendering it an exceptionally poor nucleophile and a weakly coordinating anion.[2] This combination imparts [Hmim][OTf] with remarkable chemical and thermal stability and makes it an excellent medium for a wide array of catalytic and non-catalytic organic reactions.[3] This guide explores the practical application of [Hmim][OTf], moving from its fundamental properties to detailed experimental protocols.
Physicochemical Properties & Their Synthetic Implications
The utility of a solvent is dictated by its physical and chemical characteristics. The properties of [Hmim][OTf] are not merely academic; they directly influence reaction kinetics, product isolation, and solvent recyclability.
| Property | Value | Synthetic Implication |
| CAS Number | 460345-16-8[4][5] | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S[4] | Defines the elemental composition. |
| Molecular Weight | 316.34 g/mol [4][5] | Essential for calculating molar quantities. |
| Density | ~1.24 g/cm³[5] | Higher density than many non-polar organic solvents and water facilitates biphasic separations. |
| Refractive Index (n20D) | 1.4400 - 1.4440[5] | Can be used as a quick, non-destructive check for solvent purity. |
| Thermal Stability | High decomposition temperature[1][3] | Allows for a broad operational temperature range, enabling reactions that require high heat without solvent degradation or pressure buildup. |
| Viscosity | Relatively high, temperature-dependent[6] | A key consideration for mass transfer and stirring efficiency. Viscosity can be reduced by heating or adding co-solvents.[7][8] |
| Miscibility | Immiscible with non-polar solvents (e.g., hexane, ether), low miscibility with water.[9][10] | Crucial for facile product extraction using common organic solvents, leaving the IL and catalyst behind for reuse. |
The triflate anion's non-coordinating nature enhances the Lewis acidity of dissolved metal catalysts, often leading to accelerated reaction rates compared to reactions in traditional solvents where the solvent may compete for coordination sites on the catalyst.[11][12]
General Experimental Workflow
A significant advantage of using [Hmim][OTf] is the streamlined workflow, particularly concerning catalyst retention and solvent recycling. The following diagram illustrates a typical process flow for a catalytic reaction performed in this ionic liquid.
Caption: General workflow for synthesis and recycling using [Hmim][OTf].
Application Protocols
The Diels-Alder Reaction: A [4+2] Cycloaddition
The Diels-Alder reaction is a powerful tool for forming six-membered rings.[13][14] The polarity and organized structure of ionic liquids can stabilize the polar transition state, accelerating the reaction and influencing stereoselectivity, often mimicking the effects of high concentrations of Lewis acids like LiClO₄ but in a safer, recyclable medium.[15][16]
Causality: The inherent polarity and potential for hydrogen bonding in imidazolium-based ILs can activate dienophiles, increasing reaction rates and enhancing endo/exo selectivity.[16] The ordered solvent environment helps pre-organize the reactants for the concerted cycloaddition.
Protocol: Cycloaddition of Cyclopentadiene and Methyl Acrylate
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 mL).
-
Reactant Addition: Add methyl acrylate (1.0 g, 11.6 mmol). Cool the mixture to 0°C in an ice bath.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (0.92 g, 14.0 mmol) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the dienophile by TLC or GC.
-
Work-up: Upon completion, add diethyl ether (15 mL) to the flask and stir vigorously for 10 minutes. The product will partition into the ether layer, while the IL remains as a separate, denser phase.
-
Isolation: Carefully decant or pipette the top ether layer into a separate flask. Repeat the extraction of the IL phase with two additional 10 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the Diels-Alder adduct.
-
IL Recycling: Place the flask containing the [Hmim][OTf] on a high-vacuum line for 1-2 hours to remove any residual diethyl ether. The recovered IL can be reused directly for subsequent reactions.
| Diene | Dienophile | Time (h) | Yield (%) | Endo:Exo Ratio |
| Cyclopentadiene | Methyl Acrylate | 2 | >95 | 90:10 |
| Isoprene | Maleic Anhydride | 1 | >98 | 99:1 (endo) |
| Anthracene | N-Ethylmaleimide | 12 | 92 | - |
The Friedel-Crafts Reaction: C-C Bond Formation on Aromatic Rings
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl substituents to aromatic rings.[17] Traditionally, they require stoichiometric amounts of strong, moisture-sensitive Lewis acids (e.g., AlCl₃).[18] Certain ionic liquids, particularly those containing chloroaluminate anions, can act as both solvent and Lewis acid catalyst.[18][19] While [Hmim][OTf] is not a strong Lewis acid itself, its non-coordinating nature makes it an excellent medium for reactions catalyzed by water-tolerant Lewis acids like metal triflates (e.g., Sc(OTf)₃, In(OTf)₃), which are highly effective in this IL.[12]
Causality: [Hmim][OTf] acts as a polar, stabilizing medium that can dissolve both the organic substrates and the metal triflate catalyst. The weakly coordinating triflate anion of the solvent does not deactivate the metal triflate catalyst, allowing for high catalytic turnover.[2]
Protocol: Acylation of Anisole with Acetic Anhydride
-
Catalyst Dissolution: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add Scandium(III) triflate (Sc(OTf)₃, 0.24 g, 0.5 mmol, 5 mol%). Add [Hmim][OTf] (10 mL) and stir at 80°C until the catalyst is fully dissolved.
-
Reactant Addition: Add anisole (1.08 g, 10 mmol) to the solution, followed by the dropwise addition of acetic anhydride (1.22 g, 12 mmol).
-
Reaction: Maintain the reaction at 80°C for 4-6 hours. Monitor the reaction progress by taking small aliquots, extracting with ether, and analyzing by GC-MS.
-
Work-up: After cooling to room temperature, extract the reaction mixture with methyl tert-butyl ether (MTBE) (3 x 15 mL).
-
Isolation: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL). Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-methoxyacetophenone.
-
IL Recycling: The remaining IL/catalyst phase should be dried under high vacuum at 70°C for 3-4 hours to remove any absorbed water or residual solvent before reuse.[20]
The Heck Reaction: Palladium-Catalyzed Olefin Arylation
The Heck reaction is a cornerstone of modern cross-coupling chemistry, forming a C-C bond between an aryl halide and an alkene.[21] A major challenge is the deactivation and precipitation of the palladium catalyst. Ionic liquids are exceptionally effective at stabilizing palladium catalytic species, preventing the formation of inactive palladium black and allowing for high catalyst turnover and straightforward recycling.[22][23]
Causality: The ionic and polar nature of [Hmim][OTf] stabilizes the charged intermediates in the Pd(0)/Pd(II) catalytic cycle. Furthermore, N-heterocyclic carbene (NHC) complexes can form in situ from the imidazolium cation, which are highly effective ligands for stabilizing the palladium center.[23] This leads to a robust catalytic system that can be reused multiple times.[24][25]
Protocol: Coupling of Iodobenzene and Butyl Acrylate
-
Catalyst Preparation: In a 25 mL screw-cap vial, dissolve Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) in [Hmim][OTf] (5 mL). The mixture may need gentle warming (50-60°C) to facilitate dissolution.
-
Reactant Addition: To the catalyst solution, add iodobenzene (204 mg, 1.0 mmol), butyl acrylate (256 mg, 2.0 mmol), and triethylamine (NEt₃, 152 mg, 1.5 mmol) as the base.
-
Reaction: Seal the vial and heat the mixture to 100°C with vigorous stirring for 8 hours. The reaction should become darker as it progresses. Monitor by GC.
-
Work-up: Cool the reaction to room temperature. Extract the product by adding hexane (10 mL) and stirring for 15 minutes. Allow the layers to separate.
-
Isolation: Remove the upper hexane layer. Repeat the extraction two more times. Combine the hexane extracts and wash with 1M HCl (10 mL) to remove excess triethylamine, then with brine. Dry over MgSO₄, filter, and evaporate the solvent to yield butyl cinnamate.
-
IL Recycling: The dark-colored IL phase contains the palladium catalyst. It can be washed with additional hexane, dried under vacuum, and reused for at least 5-6 cycles with minimal loss of activity.[24]
Safety, Handling, and Disposal
-
Handling: While [Hmim][OTf] has negligible vapor pressure, it is hygroscopic and should be handled under an inert atmosphere for reactions sensitive to water. Always wear standard personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or glovebox to minimize water absorption.
-
Toxicity: Imidazolium-based ionic liquids can exhibit some level of toxicity. They should not be considered completely "benign." Handle with care and avoid contact with skin and eyes.
-
Disposal: Dispose of waste [Hmim][OTf] and related materials in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains or the environment.
Conclusion
This compound is more than just a solvent; it is an enabling medium that offers distinct advantages for a variety of critical organic transformations. Its high thermal stability, negligible volatility, and ability to stabilize catalytic species make it a superior choice for developing robust, efficient, and sustainable synthetic protocols. By facilitating simple product isolation and allowing for the repeated recycling of both the solvent and expensive catalysts, [Hmim][OTf] provides a clear pathway toward greener and more economical chemical manufacturing. The protocols and principles outlined in this guide serve as a validated starting point for researchers looking to incorporate this powerful tool into their synthetic repertoire.
References
- Zhang, X., et al. (n.d.). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids.
- ResearchGate. (n.d.). Properties of 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures | Request PDF.
- ResearchGate. (n.d.).
- PubChem. (n.d.).
- J&K Scientific. (2023).
-
Klose, F., et al. (2015). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules. [Link]
- Bicak, N. (2024). Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
- Tariq, M., et al. (2009). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide. The Journal of Chemical Thermodynamics.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Carvalho, P. J., et al. (2021). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C 6 mim][(CF 3 SO 2 ) 2 N]. Journal of Chemical & Engineering Data. [Link]
- Li, A. Y. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- ResearchGate. (2025). Efficient Heck Reactions Catalyzed by a Highly Recyclable Palladium(II) Complex of a Pyridyl-Functionalized Imidazolium-Based Ionic liquid | Request PDF.
-
Calò, V., et al. (2007). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]
- ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse.
- ResearchGate. (2025). Excess properties of binary mixtures containing 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid and polar organic compounds | Request PDF.
- Xu, L., et al. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics.
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Bose, A., et al. (n.d.). Microwave-Assisted Friedel-Crafts Reaction in the Presence of Ionic Liquids.
- ResearchGate. (2025).
-
Howarth, J., et al. (2001). Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry. [Link]
-
Adams, C. J., et al. (2003). Friedel–Crafts reactions in room temperature ionic liquids. Green Chemistry. [Link]
-
Gao, H., et al. (2020). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Gao, H., et al. (2021). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data. [Link]
-
Wikipedia. (n.d.). Triflate. [Link]
- ResearchGate. (2025). Diels-Alder reaction in ionic liquids. | Request PDF.
-
Audran, G., et al. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. Chemistry – A European Journal. [Link]
-
DiVA portal. (n.d.). Rare Earth Triflate/Alanine Catalysed Diels-Alder and Michael Reactions in Water and an Alternative Pyrrole Synthesis. [Link]
-
DePinto, J. (2016). Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. Speciality Chemicals Magazine. [Link]
-
Brant Kadrowski. (2020). Diels Alder Reaction Experiment Part 1, Prelab. YouTube. [Link]
- ResearchGate. (2025).
Sources
- 1. edcc.com.cn [edcc.com.cn]
- 2. Triflate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. youtube.com [youtube.com]
- 15. Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. data.biotage.co.jp [data.biotage.co.jp]
- 19. Friedel–Crafts reactions in room temperature ionic liquids | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pcliv.ac.uk [pcliv.ac.uk]
- 24. audreyli.com [audreyli.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of [Hmim][OTf] in Modern Catalysis
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, abbreviated as [Hmim][OTf], is an ionic liquid (IL) that has garnered significant attention as a versatile medium and catalyst in chemical transformations.[1][2] Ionic liquids are salts with melting points below 100°C, and their unique set of properties—including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic, inorganic, and organometallic compounds—positions them as compelling alternatives to traditional volatile organic solvents.[3]
[Hmim][OTf] (CAS: 460345-16-8) combines a 1-hexyl-3-methylimidazolium cation with a trifluoromethanesulfonate (triflate or OTf) anion.[2][4] The triflate anion is the conjugate base of triflic acid, a superacid, making it an exceptionally stable and non-coordinating anion. This combination of cation and anion endows [Hmim][OTf] with a unique physicochemical profile, rendering it not merely a passive solvent but an active participant in catalytic cycles. It can serve as a reaction medium, a stabilizer for catalysts and nanoparticles, and in some cases, a catalyst itself, making it a valuable tool in green chemistry and sustainable industrial processes.[1][3]
This guide provides an in-depth exploration of the catalytic applications of [Hmim][OTf], offering detailed protocols and mechanistic insights to facilitate its integration into research and development workflows.
Key Physicochemical Properties Relevant to Catalysis
The utility of [Hmim][OTf] in catalysis is directly linked to its distinct physical and chemical properties. These properties can be tuned by modifying the cation's alkyl chain or the anion, but the C6-chain and triflate anion offer a balanced profile for many applications.[5]
| Property | Value / Description | Significance in Catalysis |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | Defines its composition and molecular weight (316.34 g/mol ).[2] |
| Volatility | Extremely low / negligible | Reduces solvent loss, minimizes air pollution, and allows for reactions under high vacuum or high temperature.[3] |
| Thermal Stability | High decomposition temperature | Enables a wide operational temperature range for reactions, accommodating both mild and harsh conditions.[3] |
| Polarity / Polarity | High | Effectively dissolves a broad spectrum of reactants, catalysts, and intermediates, including polar and non-polar compounds.[1][3] |
| Lewis Acidity/Basicity | Tunable | The imidazolium cation can exhibit weak Lewis acidity, while the triflate anion is a very weak Lewis base, influencing reaction pathways. |
| Viscosity | Moderate | Affects mass transfer and stirring efficiency. Temperature can be adjusted to decrease viscosity.[5] |
| Miscibility | Immiscible with many non-polar organic solvents | Facilitates biphasic catalysis, allowing for easy separation of products and recycling of the IL-catalyst phase.[6] |
Application in Organic Synthesis
[Hmim][OTf] serves as a powerful medium for a variety of organic reactions, often enhancing reaction rates, improving selectivity, and simplifying catalyst recycling.
Medium for Friedel-Crafts Acylation
Application Note: Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[7][8] The reaction is typically catalyzed by strong Lewis acids, such as AlCl₃ or metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄).[9][10][11] The use of [Hmim][OTf] as a solvent offers significant advantages. Its polar nature can stabilize the charged intermediates (acylium ions and sigma complexes), potentially accelerating the reaction.[12] Furthermore, it allows for the immobilization and reuse of the Lewis acid catalyst, which often forms a distinct phase with the IL.[13]
Mechanistic Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride, promoted by a Lewis acid catalyst. This electrophile is then attacked by the aromatic ring. The ionic liquid medium helps to stabilize the acylium ion and the subsequent Wheland intermediate, facilitating the reaction.
Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Protocol: Hafnium Triflate-Catalyzed Acylation of Anisole in [Hmim][OTf]
This protocol is adapted from established procedures for metal triflate-catalyzed acylations.[9][14]
-
Materials:
-
This compound ([Hmim][OTf])
-
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)₄)
-
Anisole
-
Acetic anhydride
-
Hexane (or other non-polar solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
-
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add [Hmim][OTf] (3.0 mL).
-
Catalyst Addition: Add Hf(OTf)₄ (0.05 mmol, ~35 mg). Stir the mixture at room temperature for 10 minutes to ensure the catalyst is fully dissolved or dispersed in the ionic liquid.
-
Reactant Addition: Add anisole (1.0 mmol, 108 mg) to the mixture, followed by the dropwise addition of acetic anhydride (1.2 mmol, 122 mg).
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add hexane (3 x 10 mL) to the flask and stir vigorously for 5 minutes for each extraction. The product will preferentially move to the hexane phase, while the ionic liquid and catalyst remain.
-
Combine the hexane extracts and wash with water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product (p-methoxyacetophenone).
-
-
Catalyst/IL Recycling: The remaining [Hmim][OTf]/Hf(OTf)₄ phase can be washed with fresh hexane, dried under vacuum at 70-80°C to remove any residual volatiles, and reused for subsequent reactions.[6][13]
-
Facilitating Esterification Reactions
Application Note: Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental transformation in organic synthesis.[15] While typically catalyzed by strong mineral acids, [Hmim][OTf] can serve as an effective reaction medium. Its ability to dissolve both the organic substrates and potentially an acid catalyst, coupled with its high boiling point, allows for efficient water removal, which drives the reversible reaction toward the product side.[16]
Protocol: Acid-Catalyzed Esterification of Acetic Acid with 1-Butanol
-
Materials:
-
This compound ([Hmim][OTf])
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Glacial acetic acid
-
1-Butanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
-
Procedure:
-
Setup: To a 50 mL round-bottom flask, add [Hmim][OTf] (5 mL), 1-butanol (10 mmol, 741 mg), and glacial acetic acid (12 mmol, 720 mg).
-
Catalyst Addition: Add a catalytic amount of p-TsOH (e.g., 0.5 mmol, 86 mg).
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. If possible, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, or apply a gentle vacuum.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Isolation:
-
Cool the reaction mixture.
-
Extract the product, butyl acetate, directly from the ionic liquid phase using diethyl ether (3 x 15 mL).
-
Combine the ether extracts and wash with water (10 mL), saturated NaHCO₃ solution (2 x 10 mL) to remove unreacted acid, and finally with brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Application in Nanomaterial Synthesis
Application Note: Imidazolium-based ionic liquids are excellent media for the synthesis of metal nanoparticles (NPs).[17][18] They act as both a solvent and a stabilizing agent, preventing the agglomeration of newly formed particles. The charged ions of [Hmim][OTf] can form an electrical double-layer on the surface of the nanoparticles, providing colloidal stability.[17][19] This method is considered a "green route" for NP synthesis.[17][19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 9. aminer.org [aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triflic acid-catalyzed adamantylation of aromatics in [BMIM][OTf] ionic liquid; synthetic scope and mechanistic insight - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hafnium Trifluoromethanesulfonate (Hafnium Triflate) as a Highly Efficient Catalyst for Chemoselective Thioacetalization and Transthioacetalization of Carbonyl Compounds [organic-chemistry.org]
- 15. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of iron oxide nanoparticles using a freshly-made or recycled imidazolium-based ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
"1-Hexyl-3-methylimidazolium trifluoromethanesulfonate for CO2 capture and separation"
Application Note & Protocol: Leveraging [HMIM][OTf] for Physical CO₂ Capture
Executive Summary for the Researcher
The imperative to mitigate greenhouse gas emissions has catalyzed extensive research into novel carbon capture, utilization, and storage (CCUS) technologies. Ionic liquids (ILs) have emerged as a promising class of solvents due to their negligible vapor pressure, high thermal stability, and tunable chemical structures.[1][2][3] This document provides a detailed guide for researchers on the application of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]) for the selective capture and separation of carbon dioxide (CO₂) from gas streams.
Unlike ILs with basic anions that capture CO₂ via chemical reactions (chemisorption), [HMIM][OTf] operates on the principle of physisorption .[4][5] The trifluoromethanesulfonate ([OTf]⁻) anion is non-coordinating, meaning CO₂ capture is governed by weaker intermolecular forces and the available free volume within the liquid's structure.[4] This mechanism offers a significant advantage: a lower energy requirement for solvent regeneration, as the captured CO₂ can be released through simple pressure swings or mild heating.[4][6] This note will elucidate the underlying science, provide validated experimental protocols, and present key performance data to guide your research and development efforts.
[HMIM][OTf]: Physicochemical Properties & Rationale for Use
The selection of an IL for a specific application is a deliberate process based on its physical and chemical properties. [HMIM][OTf] is an imidazolium-based IL, a widely studied and versatile cation class.[7] The hexyl chain on the imidazolium cation and the trifluoromethanesulfonate anion impart a specific set of properties relevant to CO₂ capture.
Causality Behind Experimental Choices:
-
Cation Structure ([HMIM]⁺): The 1-hexyl-3-methylimidazolium cation provides a balance. The hexyl chain increases the free volume within the liquid compared to shorter alkyl chains (e.g., butyl or ethyl), which is crucial for accommodating CO₂ molecules in a physisorption process.[7] Lengthening the alkyl chain generally increases CO₂ solubility.[7]
-
Anion Structure ([OTf]⁻): The trifluoromethanesulfonate anion is key to the physisorption mechanism. Its weak coordinating nature means it does not form strong chemical bonds with CO₂, leading to a lower enthalpy of absorption (
-20 kJ/mol) compared to chemisorption (-80 kJ/mol).[4] This directly translates to lower energy costs for regeneration. -
Negligible Volatility: Like most ILs, [HMIM][OTf] has a very low vapor pressure, which prevents solvent loss during gas stripping and regeneration cycles—a major drawback of conventional amine-based solvents.[1][2]
Table 1: Key Physicochemical Properties of [HMIM][OTf]
| Property | Value | Significance in CO₂ Capture | Reference |
| Formula | C₁₁H₁₉F₃N₂O₃S | - | - |
| Molar Mass | 332.34 g/mol | Required for converting mass-based to mole-based solubility. | - |
| Density (at 298.15 K) | ~1.26 g/cm³ | Affects process equipment design and mass transfer modeling.[8] | [9] |
| Viscosity (at 298.15 K) | ~130-150 mPa·s | A critical parameter; higher viscosity can impede mass transfer rates.[10] Heating can lower viscosity and improve kinetics.[11] | [9] |
| Thermal Stability | High | Allows for thermal swing regeneration without significant degradation of the solvent.[2] | [2] |
Mechanism of CO₂ Capture: Physical Absorption
The interaction between CO₂ and [HMIM][OTf] is a physical phenomenon. CO₂, being a linear molecule with a significant quadrupole moment, interacts with the ionic components of the IL through weak van der Waals forces and dipole-quadrupole interactions. The solubility of CO₂ is primarily a function of pressure and temperature, following Henry's Law at low pressures.
Increasing pressure enhances CO₂ solubility, while increasing temperature decreases it, indicating an exothermic dissolution process.[5] This inverse relationship between solubility and temperature is the basis for thermal swing regeneration.[11]
Caption: Mechanism of CO₂ physical absorption in [HMIM][OTf].
Experimental Protocols
These protocols are designed to be self-validating. Ensure all glassware is oven-dried and ILs are dried under vacuum before use, as water can significantly affect physicochemical properties and gas solubility.[12]
Protocol 4.1: Gravimetric Measurement of CO₂ Solubility
This protocol determines the amount of CO₂ absorbed by a known mass of [HMIM][OTf] at constant temperature and varying pressures. A sensitive magnetic suspension balance or a similar gravimetric apparatus is ideal.[13]
Rationale: The gravimetric method provides a direct and accurate measurement of mass change, allowing for precise calculation of CO₂ solubility without volumetric estimations.[14]
Step-by-Step Methodology:
-
Preparation: Place a known mass (e.g., 1-2 g) of dried [HMIM][OTf] into the sample basket of the gravimetric analyzer.
-
Degassing: Heat the sample to ~80-100°C under high vacuum for several hours to remove any residual dissolved gases or water.
-
Equilibration: Set the desired experimental temperature (e.g., 298.15 K, 313.15 K). Allow the system to stabilize.
-
CO₂ Introduction: Introduce CO₂ into the chamber in incremental pressure steps (e.g., 1 bar, 2 bar, up to 10 bar).
-
Mass Measurement: At each pressure step, allow the system to reach equilibrium, which is indicated by a stable mass reading over time (e.g., <0.01 mg change over 30 minutes). Record the final mass.
-
Buoyancy Correction: Correct the measured mass gain for the buoyancy effect of the dense CO₂ gas on the sample and sample holder. This requires knowing the volume of the sample and the density of CO₂ at each T/P condition.
-
Calculation: Calculate the mole fraction or molality of absorbed CO₂ at each pressure point to construct a solubility isotherm.
Protocol 4.2: Thermal Swing Regeneration Cycle
This protocol assesses the regenerability of [HMIM][OTf] and the stability of its capture capacity over multiple cycles.
Rationale: The efficiency of a CO₂ capture solvent is highly dependent on its ability to be regenerated and reused with minimal loss in performance. This protocol simulates the absorption-desorption cycle central to industrial applications.[15][16]
Step-by-Step Methodology:
-
Absorption (Cycle 1): Using the setup from Protocol 4.1, saturate a known mass of [HMIM][OTf] with CO₂ at a defined pressure and temperature (e.g., 5 bar, 298.15 K). Record the maximum CO₂ uptake.
-
Desorption: Reduce the pressure in the chamber to a vacuum (<10 mbar). Increase the temperature to a regeneration setpoint (e.g., 333.15 K or 60°C).
-
Regeneration Monitoring: Monitor the mass of the sample. The cycle is complete when the sample mass returns to its initial, degassed value. Record the time required for full regeneration.
-
Cooling: Cool the sample back down to the initial absorption temperature (298.15 K) under vacuum.
-
Re-absorption (Cycle 2+): Repeat the absorption step by re-introducing CO₂ at the same pressure (5 bar). Record the new maximum CO₂ uptake.
-
Analysis: Compare the CO₂ capture capacity across multiple (e.g., 5-10) cycles. A stable capacity indicates good reversibility and solvent stability.
Caption: Workflow for CO₂ absorption and thermal swing regeneration cycle.
Performance Data & Selectivity
The performance of [HMIM][OTf] is benchmarked by its CO₂ solubility and its selectivity for CO₂ over other gases commonly found in flue gas or natural gas streams, such as nitrogen (N₂) or methane (CH₄).
Table 2: Comparative CO₂ Solubility & Selectivity Note: Data is illustrative and compiled from typical values for similar physical ILs. Exact values should be determined experimentally.
| Gas | Solubility in [HMIM][OTf] (mole fraction at 298.15 K, ~1 atm) | Ideal Selectivity (CO₂/Gas) | Significance |
| CO₂ | High | - | The target gas for capture. Higher solubility is generally better.[5] |
| N₂ | Very Low | High | High CO₂/N₂ selectivity is critical for post-combustion capture from flue gas. |
| CH₄ | Low | Moderate | Important for natural gas sweetening applications. |
| H₂ | Very Low | High | Relevant for pre-combustion capture from syngas streams.[17] |
Expert Insights: The ideal selectivity, calculated as the ratio of Henry's Law constants, provides a best-case scenario for separation.[5] While [HMIM][OTf] may exhibit lower absolute CO₂ capacity than amine-functionalized ILs, its high selectivity and excellent regenerability make it a strong candidate for pressure/vacuum swing adsorption (P/VSA) processes where low energy consumption is the primary driver.
Conclusion for the Professional
This compound is a viable and compelling solvent for CO₂ capture applications predicated on a physisorption mechanism. Its primary advantages lie in the low energy penalty for regeneration and high thermal stability, contributing to a more sustainable and economical capture process. The protocols outlined herein provide a robust framework for quantifying its performance, including solubility, regenerability, and cycling stability. For drug development professionals, the principles of using ILs for selective molecular separation can offer insights into purification and formulation processes, where mild and reversible capture of specific molecules is desired.
References
- Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review.
- Using Ionic Liquids to Improve CO2 Capture. MDPI.
- Thermodynamic Analysis of Ionic Liquids for CO2 Capture, Regener
- Solubility of CO2, CH4, C2H6, C2H4, O2, and N2 in 1-Hexyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide: Comparison to Other Ionic Liquids. Accounts of Chemical Research.
- Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regener
- Exploring Gas Solubility in Ionic Liquids. AZoM.
- CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regener
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions.
- Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration.
- Temperature Dependence and Structural Influence on the Thermophysical Properties of Eleven Commercial Ionic Liquids.
- Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitor. Semantic Scholar.
- Thermophysical properties for the binary mixtures of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [hmim][Tf2N] + N-methyldiethanolamine (MDEA) at temperatures (303.15 to 323.15) K.
- Selective absorption of CO2 from H2, O2 and N2 by 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)
- Selective absorption of CO>2> from H>2>, O>2> and N>2> by 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)
- Full article: Ionic liquids: history, conception, applications, and perspectives. Taylor & Francis Online.
- (PDF) Ionic liquids: history, conception, applications, and perspectives.
- Gas Solubility in Ionic Liquids.
- Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regener
Sources
- 1. Thermodynamic Analysis of Ionic Liquids for CO2 Capture, Regeneration and Conversion | springerprofessional.de [springerprofessional.de]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. azom.com [azom.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective absorption of CO>2> from H>2>, O>2> and N>2> by 1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Notes & Protocols: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][TfO]) as a Versatile Electrolyte for Electrochemical Systems
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Rationale for Ionic Liquids in Electrochemistry
In the pursuit of safer, more efficient, and stable electrochemical devices, room-temperature ionic liquids (RTILs) have emerged as a compelling class of electrolytes. Unlike traditional organic solvent-based electrolytes, RTILs are salts that are liquid at or near room temperature. This unique characteristic imparts a desirable set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2]
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, hereafter referred to as [HMIM][TfO], is a prominent member of the imidazolium-based RTIL family. It consists of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([TfO]⁻) anion. The length of the hexyl chain on the cation influences key transport properties like viscosity and conductivity, while the hydrolytically stable triflate anion contributes to a wide potential window, making it preferable to anions like [PF₆]⁻ or [BF₄]⁻ which can degrade in the presence of trace water.[3] This combination of features makes [HMIM][TfO] a highly adaptable electrolyte for a range of applications, from energy storage to electrodeposition.
This document serves as a technical guide for researchers and scientists, providing both foundational knowledge and actionable protocols for leveraging [HMIM][TfO] in various electrochemical applications.
Physicochemical Properties of [HMIM][TfO]
A thorough understanding of the electrolyte's properties is critical for designing robust electrochemical systems. The performance of [HMIM][TfO] is dictated by its physical and chemical characteristics, which are summarized below.
| Property | Typical Value / Description | Significance in Electrochemical Applications |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S[4] | Defines the constituent ions and molar mass. |
| Molecular Weight | 316.34 g/mol [4] | Necessary for calculating molar concentrations. |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | Physical state at room temperature. |
| Ionic Conductivity | Moderate; decreases with increasing alkyl chain length.[3][5] | Governs the ohmic drop (iR drop) within the cell; essential for high-power applications. |
| Viscosity | High relative to organic solvents; increases with alkyl chain length.[3][5] | Affects ion mobility and thus conductivity. Can impact wetting of electrode materials. |
| Electrochemical Window | Wide, typically > 4 V. | Defines the voltage range within which the electrolyte is stable, enabling high-energy-density devices.[1] |
| Thermal Stability | High decomposition temperature. | Crucial for applications operating at elevated temperatures, enhancing device safety.[6] |
| Vapor Pressure | Negligible. | Significantly improves the safety of devices by eliminating flammability risks associated with volatile organic solvents.[2] |
Core Electrochemical Applications & Field-Proven Insights
High-Performance Supercapacitors (EDLCs)
Expertise & Experience: Electric Double-Layer Capacitors (EDLCs) store charge non-faradaically through the electrostatic accumulation of ions at the electrode-electrolyte interface. The performance of an EDLC is intrinsically linked to the properties of the electrolyte. [HMIM][TfO] is particularly advantageous due to its wide electrochemical window, which allows for higher operating voltages (V) and, consequently, significantly greater energy storage, as Energy ∝ V². Studies have shown that for imidazolium triflate ILs, increasing the cation's alkyl chain length from ethyl to hexyl can lead to an increase in capacitance, challenging the conventional assumption that smaller ions are always better.[3][5] This is attributed to complex interfacial structuring and ion packing effects at the carbon electrode surface.
Trustworthiness: The hydrolytic stability of the triflate anion ensures that the electrolyte does not readily decompose in the presence of trace moisture, which is a common failure mode for electrolytes containing anions like PF₆⁻.[3] This leads to longer cycle life and more reliable device performance.
Safer Lithium-Ion Batteries
Expertise & Experience: The primary safety concern with conventional lithium-ion batteries is the flammability of the organic carbonate solvents used in the electrolyte.[7] [HMIM][TfO], with its non-volatile and non-flammable nature, serves as a direct "drop-in" replacement to mitigate this risk. When combined with a lithium salt, such as Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), it forms a safe and ionically conductive electrolyte.
Trustworthiness: Research on similar imidazolium-based ionic liquids has demonstrated their ability to form a stable solid electrolyte interphase (SEI) on anode materials like lithium titanate (Li₄Ti₅O₁₂) and graphite.[6][8] A stable SEI is paramount for preventing continuous electrolyte decomposition and ensuring high coulombic efficiency and long-term cyclability, especially at elevated temperatures.[6]
Precision Electrodeposition
Expertise & Experience: Electrodeposition in aqueous solutions is often complicated by the narrow potential window of water, leading to hydrogen evolution and poor deposit morphology. Ionic liquids like [HMIM][TfO] provide a wide potential window and a unique ionic environment that can control the nucleation and growth of metal deposits.[2] The controlled diffusion of metal ions in the viscous IL medium can lead to the formation of nanostructured materials with desirable morphologies.[9][10]
Trustworthiness: The process is governed by diffusion-controlled electrochemical reduction of the metal precursor.[9][10] By controlling the potential and temperature, it is possible to reproducibly synthesize compact, granular, or nanoparticulate metal films. For instance, the successful electrodeposition of iron and lead has been demonstrated in similar imidazolium-based ILs.[2][9]
Enhanced Electrochemical Sensors
Expertise & Experience: In electrochemical sensing, the electrolyte's role is to provide a conductive medium and, in some cases, to enhance the electrochemical response of the analyte. Ionic liquids can improve sensor performance by increasing the solubility of certain analytes and modifying the electrode surface to facilitate faster electron transfer kinetics.
Trustworthiness: For example, incorporating an imidazolium-based ionic liquid into a carbon paste electrode was shown to enhance the sensitivity and stability for the detection of the antioxidant rutin. The IL creates a favorable microenvironment at the electrode surface, amplifying the electrochemical signal and leading to more reliable and sensitive detection.
Mandatory Protocols and Methodologies
Safety and Handling
Directive: [HMIM][TfO] is classified as a skin and eye irritant.[4] Proper personal protective equipment (PPE) is mandatory.
-
Handling: Always handle in a well-ventilated area or a fume hood.[11] Avoid contact with skin, eyes, and clothing.[12]
-
PPE: Wear safety glasses with side-shields or a face shield, chemical-resistant gloves (inspect before use), and a lab coat.[12][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Protocol 1: Electrolyte Preparation and Purification
Causality: Ionic liquids are hygroscopic. Water is a common impurity that severely restricts the usable electrochemical window and can participate in unwanted side reactions. This protocol is designed to minimize water and other impurities.
-
Initial Inspection: Visually inspect the IL. It should be a clear, colorless to pale yellow liquid.
-
Drying Procedure:
-
Place the as-received IL in a two-neck round-bottom flask connected to a high-vacuum Schlenk line.
-
Heat the flask to 60-80 °C while stirring.
-
Maintain under high vacuum (<1 mTorr) for at least 48 hours to remove residual water and other volatile impurities.[3]
-
-
Purity Verification (Optional but Recommended):
-
Measure the water content using Karl Fischer titration. For most electrochemical applications, a water content <10 ppm is desired.
-
-
Storage: After drying, transfer the electrolyte into a sealed container inside an argon- or nitrogen-filled glovebox for storage.
Protocol 2: Determination of the Electrochemical Stability Window (ESW)
Causality: The ESW defines the operating voltage limits of the electrolyte. This protocol uses Cyclic Voltammetry (CV), a fundamental technique where the potential is swept linearly while monitoring the resulting current, to identify the potentials at which the electrolyte begins to oxidize and reduce.[1][14]
-
Cell Assembly (in a glovebox):
-
Use a standard three-electrode electrochemical cell.[14]
-
Working Electrode (WE): A polished glassy carbon (GC) or platinum (Pt) disk electrode (e.g., 3 mm diameter). Polish to a mirror finish with alumina slurry, then sonicate in ethanol and dry before use.
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode or a leak-free Ag/AgCl quasi-reference electrode.
-
Add the dried [HMIM][TfO] electrolyte to the cell.
-
-
Instrumentation: Connect the electrodes to a potentiostat.[15]
-
CV Measurement:
-
Initial Potential: Start at the Open Circuit Potential (OCP).
-
Scan Direction: First, scan towards the anodic (positive) limit, then reverse to the cathodic (negative) limit before returning to the OCP.
-
Vertex Potentials: Set wide initial limits (e.g., +3.0 V and -3.0 V vs. RE).
-
Scan Rate: Use a slow scan rate, typically 10-50 mV/s.[16]
-
Cycles: Record 2-3 cycles.
-
-
Data Analysis:
-
Plot the current (I) vs. potential (E).
-
Define the ESW by identifying the potentials where the current begins to rise sharply and irreversibly, indicating electrolyte decomposition. A current density cutoff (e.g., 0.1 mA/cm²) is often used to define the limits.
-
Caption: Diagram 1: Workflow for Electrochemical Window Determination.
Protocol 3: Supercapacitor (EDLC) Fabrication and Characterization
Causality: This protocol details the assembly of a symmetric two-electrode coin cell to evaluate the capacitive performance of [HMIM][TfO] with a standard carbon material. Galvanostatic Charge-Discharge (GCD) is used to measure capacitance, and Electrochemical Impedance Spectroscopy (EIS) probes the device's internal resistances.[17]
-
Electrode Preparation:
-
Create a slurry by mixing activated carbon (e.g., YP-50F), a conductive additive (e.g., Super P carbon black), and a binder (e.g., PVDF) in an 8:1:1 weight ratio in a suitable solvent like NMP.
-
Homogenize the slurry using a planetary mixer or bath sonicator.
-
Cast the slurry onto aluminum foil (current collector) using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours.
-
Punch out circular electrodes of a known diameter (e.g., 12 mm).
-
-
Coin Cell Assembly (in a glovebox):
-
Place a stainless-steel casing (negative cap) on the assembly die.
-
Place one carbon electrode in the center of the cap.
-
Add a few drops (~50 µL) of dried [HMIM][TfO] electrolyte to wet the electrode surface.
-
Place a porous separator (e.g., Celgard or glass fiber) on top of the wetted electrode.
-
Add a few more drops of electrolyte to saturate the separator.
-
Place the second carbon electrode on top of the separator, ensuring alignment.
-
Add a stainless-steel spacer disk and a spring.
-
Place the top cap and crimp the coin cell using a hydraulic crimping machine.
-
-
Electrochemical Testing:
-
Let the cell rest for 12 hours to ensure complete electrode wetting.[6]
-
Cyclic Voltammetry (CV): Scan within the stable voltage window of the device (e.g., 0 V to 2.5 V) at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s). A quasi-rectangular shape indicates good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities (e.g., 0.1, 0.5, 1.0 A/g). The specific capacitance (C) can be calculated from the discharge slope using the formula: C = (I × Δt) / (m × ΔV), where I is the current, Δt is the discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC voltage (e.g., 5-10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) to determine the equivalent series resistance (ESR) and charge transfer resistance.
-
Caption: Diagram 2: Assembly of a CR2032 Coin Cell Supercapacitor.
Conclusion
This compound is a highly promising ionic liquid electrolyte with a compelling profile of properties for advanced electrochemical applications. Its inherent safety, wide potential window, and thermal stability address key limitations of conventional electrolytes. The protocols provided herein offer a standardized framework for researchers to prepare, handle, and characterize [HMIM][TfO], enabling its effective implementation in the development of next-generation supercapacitors, safer batteries, and novel electrodeposition and sensing platforms. Adherence to these methodologies will ensure data integrity and promote the continued exploration of this versatile material.
References
- SAFETY D
- PubChem. (n.d.). This compound.
- Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.com.
- SAFETY DATA SHEET. (2025-12-19). Fisher Scientific.
- Sigma-Aldrich. (n.d.). 1-Hexyl-3-methylimidazolium bis(trifluormethylsulfonyl)imide 0.98 HMIM BTI. Sigmaaldrich.com.
- iGEM. (n.d.). Protocol for cyclic voltammetry. iGEM Registry of Standard Biological Parts.
- Iolitec. (2017-09-29).
- Sigma-Aldrich. (n.d.).
- Ress, L. F., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au.
- ResearchGate. (n.d.). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY.TFSI and (b) 0.5 M LiTFSI/MPPI.TFSI on graphite electrode under the scan rate of 0.1 mV s −1.
- Martins, V. L., et al. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH.
- Das, I., & Mondal, S. (2018). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100.
- Sigma-Aldrich. (n.d.). 1-Hexyl-3-methylimidazolium bis(trifluormethylsulfonyl)imide 0.98 HMIM BTI. Sigmaaldrich.com.
- Lust, E., et al. (2012).
- Ress, L. F., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au.
-
Zhang, Q., et al. (2018). Electrodeposition of Lead from 1-Methylimidazolium Trifluoromethylsulfonate Ionic Liquid. International Journal of Electrochemical Science. [Link]
-
Das, I., & Mondal, S. (2018). Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100. ResearchGate. [Link]
-
Grimaud, A., et al. (2019). Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage. ACS Applied Materials & Interfaces. [Link]
-
Ghamouss, F., et al. (2015). Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. ResearchGate. [Link]
-
Klink, S., et al. (n.d.). FEM modelling of a coaxial three-electrode test cell for electrochemical impedance spectroscopy in lithium ion batteries. Helmholtz-Zentrum Hereon. [Link]
-
ResearchGate. (n.d.). Application of 1-butyl-3-menthylimidazolium-hexafluorophosphate as flame retardant in electrolyte of lithium ion battery. ResearchGate. [Link]
Sources
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Impedance Spectroscopy and X-ray Photoelectron Spectroscopy Study of Lithium Metal Surface Aging in Imidazolium-Based Ionic Liquid Electrolytes Performed at Open-Circuit Voltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrodeposition of iron from 1-ethyl-3-methylimidazolium trifluoromethanesulfonate and reverse microemulsions of Triton X-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 13. iolitec.de [iolitec.de]
- 14. ossila.com [ossila.com]
- 15. static.igem.org [static.igem.org]
- 16. ecs.confex.com [ecs.confex.com]
- 17. hereon.de [hereon.de]
Application Notes and Protocols: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Biomass Processing and Dissolution
For: Researchers, scientists, and drug development professionals.
Introduction: The Role of [HMIM][OTf] in the Modern Biorefinery
Lignocellulosic biomass, the most abundant renewable carbon source on Earth, holds immense potential for the production of biofuels, biochemicals, and advanced materials.[1] However, its inherent recalcitrance, stemming from the complex and robust structure of cellulose, hemicellulose, and lignin, presents a significant challenge to its efficient utilization.[2] Traditional pretreatment methods often require harsh conditions, leading to the degradation of valuable components and the generation of environmental pollutants.[3][4]
Ionic liquids (ILs), a class of organic salts with low melting points, have emerged as promising "green" solvents for biomass processing.[5] Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, allow for the effective dissolution and fractionation of lignocellulosic biomass under milder conditions.[6] Among these, 1-hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]) has garnered attention for its specific interactions with biomass components, particularly lignin.[7]
This document provides a comprehensive guide to the application of [HMIM][OTf] in biomass processing. It details the underlying mechanisms, provides step-by-step protocols for biomass dissolution and fractionation, and addresses the critical aspects of ionic liquid regeneration and safety.
Physicochemical Properties of [HMIM][OTf]
A thorough understanding of the physicochemical properties of [HMIM][OTf] is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C11H19F3N2O3S | [8] |
| Molecular Weight | 316.34 g/mol | [8] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [9] |
| Density | 1.24 g/cm³ | [10] |
| Refractive Index | 1.4400 to 1.4440 | [11] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [9][11] |
Mechanism of Biomass Dissolution in Imidazolium-Based Ionic Liquids
The dissolution of lignocellulosic biomass in imidazolium-based ionic liquids is a complex process driven by the disruption of the extensive hydrogen bond network within the biopolymer matrix.[5] Both the cation and the anion of the ionic liquid play crucial roles in this process.[12]
The dissolution mechanism can be summarized as follows:
-
Anion Interaction: The anions of the ionic liquid, in this case, trifluoromethanesulfonate ([OTf]⁻), form hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose.[13] This interaction disrupts the intermolecular and intramolecular hydrogen bonds that hold the polysaccharide chains together, leading to their separation and solubilization.[12][14]
-
Cation Interaction: The imidazolium cation, [HMIM]⁺, interacts with the electron-rich aromatic rings of lignin through π-π stacking and other non-covalent interactions.[5] This facilitates the dissolution of lignin.
The synergistic action of the cation and anion effectively breaks down the complex lignocellulosic matrix, allowing for the separation of its primary components.[13]
Experimental Protocols
Protocol 1: Dissolution of Lignocellulosic Biomass in [HMIM][OTf]
This protocol outlines the general procedure for dissolving lignocellulosic biomass, such as wood flour or agricultural residues, in [HMIM][OTf].
Materials:
-
This compound ([HMIM][OTf])
-
Dried lignocellulosic biomass (e.g., birch wood powder, sugarcane bagasse), milled to a fine powder
-
Heating mantle or oil bath with magnetic stirring
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Vacuum oven
Procedure:
-
Drying: Thoroughly dry the lignocellulosic biomass in a vacuum oven at 60°C overnight to remove any residual moisture.
-
Ionic Liquid Preparation: Place the desired amount of [HMIM][OTf] into a round-bottom flask. Heat the ionic liquid to the desired processing temperature (typically between 100°C and 150°C) under a gentle stream of nitrogen or argon to ensure an inert atmosphere and remove any absorbed water.
-
Biomass Addition: Slowly add the dried biomass to the preheated ionic liquid with vigorous stirring. A typical biomass loading is 5-10 wt%.
-
Dissolution: Continue heating and stirring the mixture for a specified period (typically 2-12 hours) until the biomass is completely dissolved. The dissolution time will vary depending on the type of biomass, particle size, and processing temperature.[15][16]
-
Monitoring: The dissolution process can be monitored visually. Complete dissolution is indicated by the formation of a clear, viscous solution.
Protocol 2: Fractionation of Biomass Components by Antisolvent Precipitation
This protocol describes the separation of cellulose, hemicellulose, and lignin from the [HMIM][OTf] solution using an antisolvent. Water is a common antisolvent that selectively precipitates cellulose while keeping a significant portion of the lignin and hemicellulose dissolved.[17]
Materials:
-
Biomass-[HMIM][OTf] solution from Protocol 1
-
Antisolvent (e.g., deionized water, acetone/water mixture)
-
Beaker
-
Centrifuge and centrifuge tubes
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Precipitation: While stirring the biomass-[HMIM][OTf] solution, slowly add an excess of the antisolvent (e.g., a 10-fold volume of deionized water). The addition of the antisolvent will cause the cellulose to precipitate out of the solution as a white, flocculent solid.
-
Separation of Cellulose:
-
Separate the precipitated cellulose from the liquid phase by centrifugation or vacuum filtration.
-
Wash the cellulose-rich solid repeatedly with the antisolvent to remove any residual ionic liquid and dissolved lignin/hemicellulose.
-
Dry the purified cellulose in an oven at 60°C.
-
-
Separation of Lignin:
-
The liquid phase (filtrate) contains the dissolved lignin and hemicellulose in the ionic liquid/antisolvent mixture.
-
Lignin can be further precipitated by acidifying the filtrate to a pH of approximately 2 using a dilute acid (e.g., HCl).[18]
-
Separate the precipitated lignin by centrifugation or filtration.
-
Wash the lignin with acidified water and then deionized water to remove any remaining ionic liquid and impurities.
-
Dry the purified lignin in an oven at a low temperature (e.g., 40-50°C).
-
Workflow for Biomass Fractionation using [HMIM][OTf]
Caption: Workflow of biomass dissolution and fractionation.
Regeneration and Recycling of [HMIM][OTf]
For the economic viability of biomass processing with ionic liquids, efficient recovery and recycling are crucial.[5][19] After the separation of biomass components, the ionic liquid can be recovered from the aqueous solution.
Protocol 3: Ionic Liquid Regeneration
Materials:
-
Aqueous ionic liquid solution from the fractionation process
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Water Removal: Remove the water from the ionic liquid solution using a rotary evaporator under reduced pressure.
-
Drying: Further dry the recovered ionic liquid under high vacuum at an elevated temperature (e.g., 80-100°C) to remove any trace amounts of water.
-
Purity Check: The purity of the recycled ionic liquid can be assessed using techniques such as NMR spectroscopy or by measuring its physical properties (e.g., density, viscosity). The recycled [HMIM][OTf] can then be reused in subsequent biomass dissolution cycles.[20]
Safety and Handling of [HMIM][OTf]
As with all chemicals, proper safety precautions must be taken when handling [HMIM][OTf].
-
General Handling: [HMIM][OTf] is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[21][22]
-
Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of any potential vapors, especially when heating.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as it can be moisture-sensitive.[11]
-
Disposal: Dispose of waste ionic liquid and contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a versatile ionic liquid with significant potential for the efficient and sustainable processing of lignocellulosic biomass. The protocols detailed in this guide provide a framework for its application in dissolving and fractionating biomass into its primary components. While challenges such as the cost of ionic liquids and the efficiency of recycling processes remain, ongoing research is focused on developing more cost-effective and environmentally friendly ionic liquids and recovery methods.[5] The continued exploration of ionic liquids like [HMIM][OTf] will undoubtedly play a pivotal role in the advancement of biorefinery technologies and the transition to a bio-based economy.
References
- Brandt, A., Gräsvik, J., Hallett, J. P., & Welton, T. (2013). Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry, 15(3), 550-583.
- Sun, N., Rahman, M., Qin, Y., Maxim, M. L., Rodríguez, H., & Rogers, R. D. (2009).
-
Lara-Serrano, M., Morales-delaRosa, S., Campos-Martín, J. M., & Fierro, J. L. G. (2019). Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution. Applied Sciences, 9(9), 1862. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734247, this compound. Retrieved December 13, 2024 from [Link].
- George, A., Brandt, A., Tran, K., Zahari, S. M. S. N. S., & Hallett, J. P. (2015). Design of a cost-effective ionic liquid for the fractionation of lignocellulosic biomass. Green Chemistry, 17(3), 1428-1432.
- Liu, Z., & Chen, H. (2018). Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems. Molecules, 23(3), 643.
- Socha, A. M., Parthasarathi, R., Shi, J., Pattathil, S., Whyte, D., Bergeron, M., ... & Simmons, B. A. (2014). Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose. Proceedings of the National Academy of Sciences, 111(35), E3587-E3595.
- Viell, J., & Marquardt, W. (2011). Fractionation of Lignocellulosic Materials with Ionic Liquids. In Ionic Liquids: Science and Applications (Vol. 10, pp. 229-253). American Chemical Society.
-
Carl ROTH. (2023). Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. Retrieved from [Link]
- Liu, H., Sale, K. L., Holmes, B. M., Simmons, B. A., & Singh, S. (2012). Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations. The Journal of Physical Chemistry B, 116(30), 8967-8974.
- Pu, Y., Jiang, N., & Ragauskas, A. J. (2007). Ionic liquid as a green solvent for lignin. Journal of Wood Chemistry and Technology, 27(1), 23-33.
- Wang, Y., Li, H., Liu, G., & Zhang, J. (2023). Ionic liquid recovery and recycling via electrodialysis in biomass processing: An economical assessment. Bioresource Technology, 384, 129332.
- Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.
- da Costa, L. P., Geremias, R., & da Silva, E. A. (2021). Technoeconomic Assessment of a Biomass Pretreatment + Ionic Liquid Recovery Process with Aprotic and Choline Derived Ionic Liquids. Industrial & Engineering Chemistry Research, 60(25), 9119-9129.
- Rahman, M. M., Choudhary, H., & Simmons, B. A. (2023).
- Bernardo, J., Queirós, C. S. G. P., & Bogel-Łukasik, R. (2019). The Effect of the Chemical Character of Ionic Liquids on Biomass Pre-Treatment and Posterior Enzymatic Hydrolysis. Molecules, 24(22), 4169.
- Zboinska, M., & Bogel-Łukasik, R. (2022). The Role Played by Ionic Liquids in Carbohydrates Conversion into 5-Hydroxymethylfurfural: A Recent Overview. International Journal of Molecular Sciences, 23(7), 3584.
-
ResearchGate. (n.d.). Effect of water content on HMF yield from fructose in [bmim][OTf]. Retrieved from [Link]
- Shi, W., & Maginn, E. J. (2008). Molecular simulation and regular solution theory modeling of pure and mixed gas absorption in the ionic liquid 1-n-hexyl-3-methylimidazolium bis (trifluoromethylsulfonyl) amide ([hmim][Tf2N]). The Journal of Physical Chemistry B, 112(51), 16710-16720.
- Lee, S. H., Doherty, T. V., Linhardt, R. J., & Dordick, J. S. (2009). Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis. Biotechnology and Bioengineering, 102(5), 1368-1376.
- Zhang, J., Zhang, H., Wu, J., Zhang, J., & He, J. (2010). NMR spectroscopic studies of cellobiose solvation in EmimAc aimed to understand the dissolution mechanism of cellulose in ionic liquids. Physical Chemistry Chemical Physics, 12(8), 1941-1947.
-
Solvionic. (n.d.). 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
ResearchGate. (2023). A Review: Using Ionic Liquids for Lignin Extraction from Lignocellulose and High-Value Utilization. Retrieved from [Link]
- Van den Bosch, S., Schutyser, W., Vanholme, R., Driessen, T., Koelewijn, S. F., Renders, T., ... & Sels, B. F. (2015). Reductive lignocellulose fractionation into soluble lignin-derived aromatic monomers and oxygenated C5/C6 carbohydrates. Green Chemistry, 17(11), 4889-4901.
- Kumar, P., Barrett, D. M., Delwiche, M. J., & Stroeve, P. (2009). Methods for pretreatment of lignocellulosic biomass for efficient hydrolysis and biofuel production. Industrial & engineering chemistry research, 48(8), 3713-3729.
-
ResearchGate. (n.d.). The mechanism of dissolution of cellulose in ionic liquid (ILs). Retrieved from [Link]
-
ResearchGate. (n.d.). Dissolution and forming of cellulose with ionic Liquids. Retrieved from [Link]
- Zhang, H., Wu, J., Zhang, J., & He, J. (2005). 1-Allyl-3-methylimidazolium chloride room temperature ionic liquid: a new and powerful nonderivatizing solvent for cellulose. Macromolecules, 38(20), 8272-8277.
- Kilpeläinen, I., Xie, H., King, A., Granstrom, M., & Argyropoulos, D. S. (2007). Dissolution of wood in ionic liquids. Journal of Agricultural and Food Chemistry, 55(22), 9142-9148.
-
ResearchGate. (n.d.). Utilization of Ionic Liquids in Lignocellulose Biorefineries as Agents for Separation, Derivatization, Fractionation, or Pretreatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid dissolution of lignocellulosic biomass in ionic liquids using temperatures above the glass transition of lignin. Retrieved from [Link]
- Isikgor, F. H., & Becer, C. R. (2015). Lignocellulosic biomass: a sustainable platform for the production of bio-based chemicals and polymers. Polymer Chemistry, 6(25), 4497-4559.
- Kumar, A. K., & Sharma, S. (2017). Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review. Bioresources and Bioprocessing, 4(1), 1-19.
-
ResearchGate. (n.d.). Application of [HMim][NTf 2], [HMim][TfO] and [BMim][TfO] ionic liquids on the extraction of toluene from alkanes: Effect of the anion and the alkyl chain length of the cation on the LLE. Retrieved from [Link]
- Pinkert, A., Marsh, K. N., Pang, S., & Staiger, M. P. (2009). Ionic liquids and their interaction with cellulose. Chemical Reviews, 109(12), 6712-6728.
-
ResearchGate. (n.d.). 1-Hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([C 6 MIm][Tf 2 N]). Retrieved from [Link]
- Jang, Y. S., Wong, J. W., & Li, C. Z. (2015). Synthesis of HMF in Ionic Liquids: Biomass-Derived Products. In Ionic Liquids in the Biorefinery Concept: Challenges and Perspectives (pp. 202-226). Royal Society of Chemistry.
Sources
- 1. Lignin Extraction by Using Two-Step Fractionation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 6. edcc.com.cn [edcc.com.cn]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 460345-16-8 [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 12. Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Complete dissolution of woody biomass using an ionic liquid :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution | MDPI [mdpi.com]
- 18. Extraction of lignin from lignocellulose at atmospheric pressure using alkylbenzenesulfonate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Ionic liquid recovery and recycling via electrodialysis in biomass processing: An economical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An economically viable ionic liquid for the fractionation of lignocellulosic biomass - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00705A [pubs.rsc.org]
- 21. carlroth.com [carlroth.com]
- 22. iolitec.de [iolitec.de]
Application Notes & Protocols: The Use of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Enzymatic Reactions
Here is the in-depth technical guide on the use of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate in enzymatic reactions.
Abstract: Ionic liquids (ILs) have emerged as a compelling class of "designer solvents" for biocatalysis, offering unique properties such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics.[1] This guide provides an in-depth exploration of this compound, [HMIM][TfO], a representative imidazolium-based IL, for applications in enzymatic reactions. We will delve into the mechanistic interactions between the IL and enzymes, provide detailed protocols for assessing enzyme activity and stability, and discuss best practices for leveraging this solvent in research and development. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of ionic liquids to overcome challenges in biocatalysis, such as low substrate solubility and poor enzyme stability in conventional media.[2]
Physicochemical Properties of [HMIM][TfO]
The utility of an ionic liquid in a biocatalytic system is fundamentally dictated by its physical and chemical properties. These characteristics influence substrate and product solubility, enzyme stability, and mass transfer within the reaction medium.[3] [HMIM][TfO] is comprised of a 1-hexyl-3-methylimidazolium ([HMIM]⁺) cation and a trifluoromethanesulfonate ([TfO]⁻) anion. The hexyl chain on the imidazolium ring imparts a degree of hydrophobicity, while the trifluoromethanesulfonate anion is a weakly coordinating anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | [4] |
| Molecular Weight | 316.34 g/mol | [4] |
| CAS Number | 460345-16-8 | |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [5] |
| Purity | Typically ≥98% | |
| Refractive Index | ~1.4400 to 1.4440 | [5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5] |
Mechanistic Insights: Enzyme-[HMIM][TfO] Interactions
The performance of an enzyme in an ionic liquid is a result of complex interactions between the protein and the constituent ions of the solvent. Understanding these interactions is crucial for predicting enzyme behavior and optimizing reaction conditions.
-
The Cation's Role ([HMIM]⁺): The imidazolium cation can interact with enzymes in several ways. The length of the alkyl chain is a critical factor; longer chains, such as the hexyl group in [HMIM]⁺, increase the cation's hydrophobicity.[6] This can lead to increased interactions with hydrophobic pockets on the enzyme surface, which in some cases may be destabilizing.[6] However, this property can also be advantageous for dissolving non-polar substrates.
-
The Anion's Role ([TfO]⁻): The anion is often considered the more influential component in determining an enzyme's fate in an IL.[7] Anions with high hydrogen bond basicity can strip the essential water layer from the enzyme's surface, leading to denaturation. The trifluoromethanesulfonate ([TfO]⁻) anion is considered to be weakly coordinating, meaning it has a lower tendency to disrupt the enzyme's hydration shell compared to anions like chloride. This often translates to better retention of enzyme activity.
-
Viscosity and Mass Transfer: A common characteristic of ionic liquids is their higher viscosity compared to conventional organic solvents.[6] This can introduce mass transfer limitations, slowing the diffusion of substrates to the enzyme's active site and potentially reducing the overall reaction rate.[8] This effect must be considered when comparing reaction kinetics in ILs versus aqueous buffers.
-
Water Activity: Even in non-aqueous IL systems, a small amount of water is essential for maintaining the conformational flexibility required for enzymatic activity. The IL can modulate this "essential water," and finding the optimal water content is a key aspect of reaction optimization.
Diagram: Enzyme-IL Interaction Model
The following diagram illustrates the key interactions within an enzymatic system containing [HMIM][TfO].
Caption: General interactions between an enzyme, substrate, and [HMIM][TfO] components.
Application: Lipase-Catalyzed Transesterification
Lipases are versatile enzymes widely used for hydrolysis, esterification, and transesterification reactions.[9] Their application is often limited by the poor solubility of hydrophobic substrates (oils, fats) in aqueous media. Ionic liquids like [HMIM][TfO] can serve as excellent non-aqueous media for these reactions.
Application Note
Using [HMIM][TfO] as a solvent for lipase-catalyzed reactions offers several advantages. It can dissolve both the polar alcohol and non-polar ester substrates, creating a homogenous reaction phase that enhances reaction rates. Furthermore, by minimizing water content, the reaction equilibrium can be shifted from hydrolysis towards synthesis (esterification or transesterification), leading to higher product yields. Lipases, particularly when immobilized, often exhibit remarkable stability in hydrophobic ionic liquids.[2][10]
Protocol: Lipase Activity Assay in [HMIM][TfO]
This protocol describes a colorimetric assay to determine the activity of a commercial lipase (e.g., Candida antarctica Lipase B, Novozym 435) using p-nitrophenyl palmitate (pNPP) as a substrate. The hydrolysis of pNPP releases p-nitrophenol (pNP), which can be quantified spectrophotometrically at 410 nm.
Materials:
-
This compound ([HMIM][TfO])
-
Immobilized Lipase (e.g., Novozym 435)
-
p-Nitrophenyl palmitate (pNPP)
-
2-Propanol
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Substrate Stock Solution (10 mM): Dissolve an appropriate amount of pNPP in 2-propanol.
-
Prepare Reaction Medium: Create a mixture of [HMIM][TfO] and Tris-HCl buffer. A common starting point is 95:5 (v/v) IL:buffer. Ensure the mixture is homogenous. The small amount of buffer helps maintain pH and provides essential water for the enzyme.
-
Reaction Setup:
-
In a microcentrifuge tube, add 980 µL of the reaction medium.
-
Add 10-20 mg of the immobilized lipase.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 50°C) for 10 minutes to allow for thermal equilibration.
-
-
Initiate Reaction:
-
Add 20 µL of the 10 mM pNPP stock solution to the tube to start the reaction. The final substrate concentration will be ~0.2 mM.
-
Incubate at 50°C with gentle agitation for a defined period (e.g., 30 minutes).
-
-
Stop Reaction & Quantify:
-
Centrifuge the tube to pellet the immobilized enzyme.
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance of the solution at 410 nm against a blank (reaction medium without enzyme).
-
-
Calculate Activity: Use a standard curve of p-nitrophenol in the same reaction medium to calculate the amount of product formed. One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of pNP per minute under the specified conditions.
Workflow Diagram: Lipase Assay
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. edcc.com.cn [edcc.com.cn]
- 4. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Immobilization of Enzymes for Use in Ionic Liquids | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Preparation of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate Mixtures
Introduction: The Versatility of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate in Research and Development
This compound, often abbreviated as [HMIM][OTf], is a prominent member of the ionic liquid (IL) family. These salts, which are liquid at or near room temperature, have garnered significant attention as "designer solvents" due to their unique physicochemical properties. These properties, including negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic compounds in a myriad of applications. [HMIM][OTf], in particular, is valued for its utility in electrochemical applications, as a medium for organic synthesis, and in separation processes.[1][2]
This comprehensive guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of [HMIM][OTf]. Furthermore, it outlines methodologies for the precise preparation of [HMIM][OTf] mixtures, a common practice to fine-tune the solvent properties for specific applications, such as in drug development and materials science. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure both scientific integrity and successful replication.
PART 1: Synthesis and Purification of this compound
The synthesis of [HMIM][OTf] is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole with 1-bromohexane to form the precursor, 1-hexyl-3-methylimidazolium bromide ([HMIM]Br). The subsequent step is an anion exchange reaction to replace the bromide anion with the desired trifluoromethanesulfonate anion.
Workflow for the Synthesis of [HMIM][OTf]
Caption: Workflow for the synthesis and purification of [HMIM][OTf].
Experimental Protocols
Materials and Reagents:
| Reagent | CAS Number | Purity | Supplier |
| 1-Methylimidazole | 616-47-7 | ≥99% | Sigma-Aldrich |
| 1-Bromohexane | 111-25-1 | ≥98% | Sigma-Aldrich |
| Lithium trifluoromethanesulfonate | 33454-82-9 | ≥99% | Sigma-Aldrich |
| Acetonitrile | 75-05-8 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | ≥99.5% | Sigma-Aldrich |
| Activated carbon | 7440-44-0 | --- | Sigma-Aldrich |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3][4]
-
1-Bromohexane is a lachrymator and harmful if swallowed or inhaled.
-
Trifluoromethanesulfonate salts can be corrosive. Handle with care.[5]
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.[3][6][7]
Protocol 1: Synthesis of 1-Hexyl-3-methylimidazolium Bromide ([HMIM]Br)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methylimidazole (0.1 mol, 8.21 g).
-
Under a gentle stream of nitrogen, add 1-bromohexane (0.11 mol, 18.16 g) dropwise to the stirred 1-methylimidazole. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the reaction mixture to 70-80°C and maintain for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by ¹H NMR.[5]
-
Upon completion, a viscous, yellowish liquid, the crude [HMIM]Br, will be formed. Allow the mixture to cool to room temperature.
-
Wash the crude product with ethyl acetate (3 x 50 mL) to remove any unreacted starting materials. The ionic liquid will form a separate layer. Decant the ethyl acetate layer after each wash.[8]
-
Dry the resulting [HMIM]Br under high vacuum at 70-80°C for several hours to remove any residual solvent.
Protocol 2: Anion Exchange to form this compound ([HMIM][OTf])
-
Dissolve the dried [HMIM]Br (0.1 mol, 24.72 g) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask.
-
In a separate flask, dissolve lithium trifluoromethanesulfonate (0.1 mol, 15.6 g) in anhydrous acetonitrile (50 mL).
-
Slowly add the lithium trifluoromethanesulfonate solution to the stirred [HMIM]Br solution at room temperature. A white precipitate of lithium bromide (LiBr) will form immediately.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete anion exchange.
-
Remove the precipitated LiBr by filtration through a fine frit or a pad of Celite. Wash the precipitate with a small amount of anhydrous acetonitrile to recover any entrained product.
-
Combine the filtrate and washings and remove the acetonitrile using a rotary evaporator.
-
The resulting crude [HMIM][OTf] will be a yellowish liquid.
Protocol 3: Purification of [HMIM][OTf]
-
Dissolve the crude [HMIM][OTf] in a minimal amount of dichloromethane.
-
Add activated carbon (approximately 1-2% by weight) to the solution and stir for 2-4 hours at room temperature for decolorization.[9][10]
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the resulting solution with deionized water (3 x 50 mL) in a separatory funnel to remove any remaining inorganic salts. The ionic liquid will typically form the lower phase, but this should be confirmed.
-
Dry the ionic liquid phase under high vacuum at 80-100°C for at least 24 hours to remove all traces of water and residual organic solvent. The water content can be monitored by Karl Fischer titration.
PART 2: Preparation of [HMIM][OTf] Mixtures
The preparation of mixtures of ionic liquids with other solvents is a common strategy to modulate properties such as viscosity, conductivity, and solute solubility.
Workflow for Preparing [HMIM][OTf] Mixtures
Caption: Workflow for the preparation of [HMIM][OTf] mixtures.
Protocol 4: Preparation of a [HMIM][OTf] and Organic Solvent Mixture (by Mole Fraction)
Materials and Equipment:
-
Purified and dried [HMIM][OTf]
-
High-purity organic solvent (e.g., acetonitrile, dimethyl sulfoxide)
-
Analytical balance (4 decimal places)
-
Glass vials with airtight caps
-
Vortex mixer or magnetic stirrer
Procedure:
-
Ensure both the [HMIM][OTf] and the organic solvent are thoroughly dried to minimize water content, which can significantly affect the mixture's properties.
-
Calculate the required mass of each component to achieve the desired mole fraction.
-
Example: To prepare a mixture with a mole fraction of [HMIM][OTf] (XIL) = 0.5 in acetonitrile (ACN).
-
Molecular weight of [HMIM][OTf] = 316.37 g/mol
-
Molecular weight of ACN = 41.05 g/mol
-
For a 1:1 molar ratio, you would mix 316.37 g of [HMIM][OTf] with 41.05 g of ACN. These amounts can be scaled down as needed.
-
-
-
In a clean, dry, and tared glass vial, accurately weigh the calculated mass of [HMIM][OTf].
-
Add the calculated mass of the organic solvent to the vial.
-
Immediately cap the vial tightly to prevent the absorption of atmospheric moisture.
-
Homogenize the mixture by vortexing or stirring until a single, clear phase is observed. For highly viscous mixtures, gentle heating or sonication may be employed to facilitate mixing.
-
Store the prepared mixture in a desiccator or under an inert atmosphere.
PART 3: Characterization of [HMIM][OTf] and its Mixtures
Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized ionic liquid and its mixtures.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Results for Pure [HMIM][OTf] |
| ¹H NMR | Structural confirmation and purity assessment | Peaks corresponding to the imidazolium ring protons and the hexyl and methyl groups. Absence of peaks from starting materials and residual solvents.[11][12] |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the [HMIM]⁺ cation.[13] |
| FT-IR | Functional group identification | Characteristic vibrational bands for the imidazolium ring and the trifluoromethanesulfonate anion. |
| TGA | Thermal stability assessment | High decomposition temperature, typically above 300°C for imidazolium-based ILs.[14][15][16] |
| DSC | Phase transition analysis | Determination of glass transition temperature (Tg) and melting point (Tm), if applicable.[1][17] |
| Karl Fischer Titration | Water content determination | Low water content (<100 ppm) for a highly pure, dry sample. |
Expected ¹H NMR Spectral Data for the 1-Hexyl-3-methylimidazolium Cation ([HMIM]⁺) in CDCl₃: (Chemical shifts are approximate and can vary with solvent and concentration)[11][18][19]
-
δ ~9.5-10.5 ppm (s, 1H): Imidazolium ring proton at C2 (N-CH-N)
-
δ ~7.3-7.6 ppm (m, 2H): Imidazolium ring protons at C4 and C5
-
δ ~4.2 ppm (t, 2H): Methylene protons of the hexyl chain attached to the nitrogen (-N-CH₂ -CH₂)
-
δ ~4.0 ppm (s, 3H): Methyl protons attached to the nitrogen (-N-CH₃ )
-
δ ~1.8 ppm (m, 2H): Methylene protons of the hexyl chain (-N-CH₂-CH₂ -)
-
δ ~1.3 ppm (m, 6H): Methylene protons of the hexyl chain (-CH₂-CH₂CH₂CH₂ -CH₃)
-
δ ~0.9 ppm (t, 3H): Terminal methyl protons of the hexyl chain (-CH₂-CH₃ )
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis, purification, and preparation of mixtures of this compound. By adhering to these methodologies and understanding the rationale behind each step, researchers, scientists, and drug development professionals can confidently produce and utilize high-purity [HMIM][OTf] and its mixtures for their specific applications. The emphasis on safety, purity, and accurate characterization ensures the generation of reliable and reproducible scientific data.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. proionic.com [proionic.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. asianpubs.org [asianpubs.org]
- 6. proionic.com [proionic.com]
- 7. solvionic.com [solvionic.com]
- 8. rroij.com [rroij.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajer.org [ajer.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. 1-Hexyl-3-methylimidazolium | C10H19N2+ | CID 2734164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. datasheets.scbt.com [datasheets.scbt.com]
- 27. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 1-Hexyl-3-MethyliMidazoliuM hydrosulfate(478935-29-4) 1H NMR [m.chemicalbook.com]
- 29. researchgate.net [researchgate.net]
- 30. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 31. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 32. youtube.com [youtube.com]
- 33. austinpublishinggroup.com [austinpublishinggroup.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. analchemres.org [analchemres.org]
"liquid-liquid extraction using 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate"
An In-Depth Guide to Liquid-Liquid Extraction Using 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][TfO])
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of [HMIM][TfO] as a "Designer Solvent"
In the landscape of modern separation science, the pursuit of greener, more efficient, and highly selective solvents is paramount. Traditional liquid-liquid extraction (LLE) processes, while effective, often rely on volatile organic compounds (VOCs) that pose environmental and health risks. Ionic liquids (ILs) have emerged as a revolutionary alternative, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1][2]
This guide focuses on a particularly versatile imidazolium-based ionic liquid: This compound ([HMIM][TfO]) . Comprised of a 1-hexyl-3-methylimidazolium cation and a trifluoromethanesulfonate anion, [HMIM][TfO] has demonstrated significant utility in a range of chemical separation processes, from the purification of organic compounds to the extraction of metal ions.[3][4] Its "designer" nature allows its properties to be tailored for specific applications, making it a powerful tool for researchers and drug development professionals.[1]
This document provides an in-depth exploration of the mechanisms, applications, and protocols for LLE using [HMIM][TfO], grounded in established scientific principles and field-proven insights.
Pillar 1: The Mechanistic Underpinnings of [HMIM][TfO] Extraction
The efficacy of [HMIM][TfO] as an extraction solvent is not coincidental; it is a direct result of its unique molecular structure and the diverse intermolecular forces it can deploy. The extraction process is governed by the partitioning of a solute between the initial solvent (often an aqueous or nonpolar organic phase) and the [HMIM][TfO] phase. This partitioning is driven by a combination of mechanisms.[1][2]
Key Interaction Mechanisms:
-
Ion Exchange: In the extraction of charged species, such as metal ions, the transfer from an aqueous phase to the IL phase can occur through an ion exchange mechanism. The hydrophobicity of the IL's ions plays a crucial role in determining the efficiency and selectivity of this process.[1]
-
Hydrogen Bonding: The imidazolium cation, although weakly acidic, can act as a hydrogen bond donor. This is particularly relevant for extracting polar molecules and phenolic compounds that can act as hydrogen bond acceptors.[5]
-
π-π Stacking: The aromatic imidazolium ring of the [HMIM][TfO] cation can engage in π-π stacking interactions with aromatic solutes, such as toluene or indole. This interaction is a key driver for the selective extraction of aromatic compounds from non-aromatic matrices.[5]
-
Hydrophobic Interactions: The C6 alkyl chain (hexyl group) on the imidazolium cation imparts significant hydrophobicity. This allows for strong van der Waals and hydrophobic interactions with nonpolar solutes, enhancing their solubility in the IL phase.
-
Solvation/Coordination: For metal ions, extraction is often facilitated by the addition of a chelating agent. The resulting neutral metal-chelate complex can then be solvated by the IL. In some cases, the IL's anion or cation can directly participate in the coordination sphere of the metal ion.[6][7]
The combination of these forces allows [HMIM][TfO] to be highly effective and selective. By understanding these underlying principles, researchers can rationally design extraction systems for specific target molecules.
Figure 1: Key intermolecular forces driving solute partitioning into the [HMIM][TfO] ionic liquid phase.
Pillar 2: Applications & Experimental Protocols
The versatility of [HMIM][TfO] lends itself to a variety of separation challenges. Below are detailed application notes and protocols for common scenarios.
Application 1: Separation of Aromatic from Aliphatic Hydrocarbons
A significant industrial application for ionic liquids is the extraction of aromatic compounds (like toluene) from aliphatic streams (like heptane or cyclohexane).[8][9] This is crucial in fuel and chemical feedstock purification. [HMIM][TfO] has been studied for this purpose and shows high selectivity.[8]
Quantitative Data Summary:
The performance of an extraction solvent is typically evaluated by its selectivity (S) and solute distribution ratio (β).
| Ternary System | Solvent | Selectivity (S) | Solute Distribution Ratio (β) |
| {Heptane + Toluene} | [HMIM][TfO] | High | Favorable |
| {Cyclohexane + Toluene} | [HMIM][TfO] | High | Favorable |
| {Heptane + Toluene} | Sulfolane | Moderate | Moderate |
Table adapted from data discussed in literature, highlighting the competitive performance of [HMIM][TfO].[8][9]
Protocol 1: Extraction of Toluene from Heptane
This protocol provides a framework for determining the liquid-liquid equilibrium (LLE) data for the {heptane + toluene + [HMIM][TfO]} ternary system.
1. Materials and Reagents:
-
This compound ([HMIM][TfO]), purity >98%
-
Toluene, HPLC grade
-
n-Heptane, HPLC grade
-
Thermostatted equilibrium cell or jacketed glass vessel with magnetic stirring
-
Gas chromatograph (GC) with a suitable column (e.g., capillary column for hydrocarbon analysis) and FID detector for composition analysis.
-
Analytical balance
2. Experimental Workflow:
Figure 2: Workflow for determining liquid-liquid equilibrium data for the Toluene-Heptane-[HMIM][TfO] system.
3. Step-by-Step Methodology:
-
Preparation: Prepare several ternary mixtures of known overall composition by accurately weighing [HMIM][TfO], toluene, and n-heptane into sealed glass vials.
-
Equilibration: Transfer each mixture to a thermostatted vessel. Vigorously stir the mixture at a constant temperature (e.g., 298.15 K) for at least 4 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Cease stirring and allow the mixture to settle for a minimum of 12 hours within the thermostatted vessel. Two distinct liquid phases will form: a denser, IL-rich phase at the bottom and a lighter, heptane-rich phase at the top.
-
Sampling and Analysis: Carefully withdraw samples from the center of each phase using a syringe. Immediately weigh the samples and analyze their composition. The concentration of toluene and heptane in both phases is typically determined by gas chromatography. The IL concentration is determined by mass balance.
-
Data Processing: The experimental data points (tie-lines) are used to construct a ternary phase diagram. From this data, the selectivity (S) and solute distribution ratios (β) can be calculated to evaluate the extraction efficiency.
-
Solvent Recovery (Optional): The toluene can be separated from the [HMIM][TfO] via vacuum distillation, allowing the ionic liquid to be recycled for subsequent extractions.[8]
4. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for [HMIM][TfO], toluene, and heptane before use.
Application 2: General Protocol for Metal Ion Extraction from Aqueous Solutions
Ionic liquids are highly effective for extracting metal ions from aqueous solutions, a process vital for hydrometallurgy, waste management, and analytical preconcentration.[3][10] The mechanism often involves ion exchange or the formation of a neutral complex with a chelating agent that then partitions into the IL phase.[1][6]
Protocol 2: Chelation-Assisted Extraction of Divalent Metal Ions
This protocol describes a general method for extracting divalent metal ions (e.g., Cu²⁺, Pb²⁺, Ni²⁺) from an aqueous solution using [HMIM][TfO] and a suitable chelating agent.
1. Materials and Reagents:
-
[HMIM][TfO], purity >98%
-
Aqueous solution containing the target metal ion(s) (e.g., 100 ppm solution of Ni(NO₃)₂).
-
Chelating Agent: A suitable ligand that forms a neutral complex with the target metal (e.g., 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (Htta)).[6]
-
pH buffer solutions or dilute HNO₃/NaOH for pH adjustment.
-
Back-extraction solution (e.g., 1 M HNO₃).
-
Centrifuge and centrifuge tubes.
-
Vortex mixer.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) instrument for metal ion quantification.
2. Step-by-Step Methodology:
-
pH Adjustment: Take a known volume (e.g., 5.0 mL) of the aqueous metal ion solution and place it in a centrifuge tube. Adjust the solution to the optimal pH for complex formation using a buffer or dilute acid/base. The optimal pH is highly dependent on the metal and chelating agent and must be determined experimentally.
-
Addition of Reagents: Add the chelating agent (dissolved in a minimal amount of a water-miscible solvent like methanol if necessary) to the aqueous phase. Then, add a known volume of [HMIM][TfO] (e.g., 1.0 mL).
-
Extraction: Cap the tube securely and vortex vigorously for 2-5 minutes to facilitate the formation of the metal-chelate complex and its transfer into the ionic liquid phase.
-
Phase Separation: Centrifuge the mixture at ~4000 rpm for 10 minutes to ensure a clean separation between the aqueous phase (top) and the IL phase (bottom).[10][11]
-
Analysis of Aqueous Phase: Carefully remove the aqueous supernatant. Analyze the concentration of the metal ion remaining in this phase using AAS or ICP-OES. The extraction efficiency (%E) can be calculated as: %E = [(C₀ - Cₐ) / C₀] * 100 where C₀ is the initial metal concentration and Cₐ is the final concentration in the aqueous phase.
-
Back-Extraction (Stripping): To recover the metal ion and regenerate the IL, the metal-loaded IL phase can be treated with a stripping agent. Add a volume of the back-extraction solution (e.g., 1 M HNO₃) to the IL phase, vortex, and centrifuge as before. The metal ions will transfer back into the new acidic aqueous phase, which can then be analyzed.[6]
Pillar 3: Trustworthiness & Self-Validation
The protocols described are designed as self-validating systems. The quantitative analysis step (GC for organics, AAS/ICP for metals) at the end of each extraction provides immediate feedback on the efficiency and success of the separation. By analyzing both the raffinate (source phase after extraction) and the loaded extractant (IL phase), a complete mass balance can be performed to validate the experimental results. For method development, key parameters such as pH, extraction time, temperature, and phase volume ratios should be systematically optimized to achieve maximum efficiency and selectivity.[12]
References
- (PDF)
- (PDF)
- Leveraging this compound for Efficient Chemical Separation Processes - NINGBO INNO PHARMCHEM CO.,LTD.
- An ionic liquid extraction process for the separation of indole
- Application of [HMim][NTf 2], [HMim][TfO] and [BMim][TfO] ionic liquids on the extraction of toluene from alkanes: Effect of the anion and the alkyl chain length of the cation on the LLE | Request PDF - ResearchG
- Ionic liquid-mediated solid–liquid extraction and separation processes for essential oils - Green Chemistry (RSC Publishing).
- Application of [HMim][NTf2], [HMim][TfO] and [BMim][TfO] ionic liquids on the extraction of toluene from alkanes: Effect of the anion and the alkyl chain length of the cation on the LLE (2012)
- Use of 1-alkyl-3-methylimidazolium hexafluorophosphate room temperature ionic liquids as chelate extraction solvent with 4,4,4-trifluoro-1-(2-thienyl) - PubMed.
- Liquid−Liquid Extraction of Toluene from Heptane Using 1-Alkyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)
- Regular Article - Analytical and Bioanalytical Chemistry Research.
- Task-specific ionic liquids for the extraction of metal ions from aqueous solutions - Chemical Communic
- Extraction of the heavy metals from the aqueous phase in ionic liquid 1 - Journal of M
- Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Adsorption, Thermodynamic and Quantum Chemical Studies of 1-hexyl-3-methylimidazolium Based Ionic Liquids as Corrosion Inhibitors for Mild Steel in HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquid-mediated solid–liquid extraction and separation processes for essential oils: modern trends - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Use of 1-alkyl-3-methylimidazolium hexafluorophosphate room temperature ionic liquids as chelate extraction solvent with 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Task-specific ionic liquids for the extraction of metal ions from aqueous solutions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. analchemres.org [analchemres.org]
- 12. An ionic liquid extraction process for the separation of indole from wash oil - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate as an Electrolyte in Lithium-Ion Batteries
Abstract
The paradigm shift towards safer, more durable energy storage systems has intensified research into alternatives for conventional lithium-ion battery electrolytes. Traditional electrolytes, typically a lithium salt dissolved in a mixture of organic carbonates, pose significant safety risks due to their volatility and flammability. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a compelling class of electrolytes owing to their inherent non-volatility, non-flammability, high thermal stability, and wide electrochemical windows.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of a specific imidazolium-based IL, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]), as an electrolyte in lithium-ion batteries. We will explore its physicochemical properties, provide step-by-step procedures for electrolyte preparation and cell assembly, and detail methods for electrochemical characterization, offering researchers a practical framework for employing this promising material.
Introduction: The Case for Ionic Liquid Electrolytes
The performance and safety of lithium-ion batteries are critically dependent on the electrolyte, which facilitates ion transport between the anode and cathode. For decades, the standard has been LiPF₆ in organic carbonates (e.g., EC, DMC). However, these solvents are highly flammable and have limited thermal and electrochemical stability, constraining the operational window of batteries and necessitating complex safety features.[3][4]
Ionic liquids offer a robust solution to these challenges. Their negligible vapor pressure and non-flammability directly address the primary safety concerns of conventional electrolytes.[1][5] Imidazolium-based ILs, in particular, have been widely studied for their favorable balance of conductivity and stability.[6][7] The choice of cation and anion allows for the fine-tuning of physicochemical properties.[8] The [HMIM]⁺ cation, with its hexyl chain, contributes to a lower melting point and suitable viscosity, while the trifluoromethanesulfonate ([OTf]⁻) anion is known for its good thermal and electrochemical stability. This guide focuses on the practical application of the [HMIM][OTf] system.
Physicochemical Properties of [HMIM][OTf]-Based Electrolytes
The performance of an electrolyte is dictated by its physical and chemical properties. The addition of a lithium salt, typically LiCF₃SO₃ (LiOTf) to maintain a common anion, is necessary to provide the Li⁺ charge carriers. This addition, however, alters the bulk properties of the IL.[9] The viscosity of the electrolyte increases with higher salt concentrations, which in turn can decrease ionic conductivity as ion mobility is hindered.[10] Therefore, selecting an optimal lithium salt concentration is a critical step, representing a trade-off between Li⁺ carrier concentration and ion mobility.[4]
Table 1: Typical Physicochemical Properties of Imidazolium-Based Ionic Liquids and Electrolytes
| Property | [HMIM][OTf] (Neat IL) | 1.0 M LiOTf in [HMIM][OTf] (Electrolyte) | Rationale & Significance |
|---|---|---|---|
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Purity indicator; impurities can cause detrimental side reactions. |
| Ionic Conductivity (σ) | ~1-5 mS/cm @ 25°C | ~0.1-1.5 mS/cm @ 25°C | Crucial for rate performance. High viscosity in ILs leads to lower conductivity than carbonates, a key challenge.[10] |
| Viscosity (η) | ~50-100 cP @ 25°C | >150 cP @ 25°C | Affects ion transport and electrode wetting. Higher viscosity can limit power density.[4] |
| Electrochemical Window | > 4.5 V vs. Li/Li⁺ | > 4.5 V vs. Li/Li⁺ | Defines the stable operating voltage range. A wide window is essential for high-energy cathode materials.[3] |
| Thermal Stability (Td) | > 300 °C | > 300 °C | High thermal stability enhances battery safety, preventing thermal runaway.[1][11] |
Note: Exact values can vary based on purity, water content, and measurement conditions. Data is synthesized from typical values for similar imidazolium ILs.[12][13]
Experimental Protocols
Protocol 1: Preparation of the [HMIM][OTf]-Based Electrolyte
Causality: The performance of any lithium-ion battery is exquisitely sensitive to impurities, especially water and protic species. Water reacts violently with lithium metal anodes and contributes to the breakdown of the electrolyte at the electrode surfaces, leading to poor cycle life and safety hazards. This protocol emphasizes rigorous drying steps to create a high-purity, anhydrous electrolyte suitable for electrochemical evaluation.
Materials & Equipment:
-
This compound ([HMIM][OTf]), high purity (>99%)
-
Lithium trifluoromethanesulfonate (LiOTf), battery grade (>99.9%)
-
Anhydrous solvent (e.g., acetonitrile) for transfer, if necessary
-
High-vacuum line (Schlenk line) or vacuum oven
-
Inert-atmosphere glovebox (Ar or N₂, <0.5 ppm H₂O, <0.5 ppm O₂)
-
Magnetic stirrer and stir bars
-
Analytical balance (inside glovebox)
Step-by-Step Procedure:
-
Pre-Drying of Components:
-
Place the required amount of [HMIM][OTf] in a round-bottom flask.
-
Place the required amount of LiOTf in a separate glass vial.
-
Heat both components under high vacuum (e.g., 10⁻³ mbar) for at least 24 hours. A typical temperature for this step is 80-100°C. Rationale: This removes residual water and volatile organic impurities from the commercially supplied materials.
-
-
Transfer to Glovebox:
-
After drying, immediately transfer the sealed containers into an inert-atmosphere glovebox without exposing them to air.
-
-
Electrolyte Formulation:
-
Inside the glovebox, place a clean, dry beaker on an analytical balance and tare it.
-
Weigh the desired amount of dried [HMIM][OTf] into the beaker.
-
Calculate and weigh the corresponding amount of dried LiOTf needed to achieve the target molarity (e.g., 1.0 M).
-
Add the LiOTf powder to the [HMIM][OTf] liquid.
-
-
Dissolution:
-
Add a magnetic stir bar to the beaker.
-
Cover the beaker (e.g., with aluminum foil) and place it on a magnetic stirrer.
-
Stir the mixture until the LiOTf is fully dissolved. This may take several hours due to the high viscosity of the ionic liquid. Gentle heating (40-50°C) inside the glovebox can accelerate dissolution. Rationale: Ensuring complete dissolution is critical for a homogenous electrolyte and uniform ionic conductivity.
-
-
Storage:
-
Once fully dissolved, transfer the electrolyte into a sealed, labeled storage vial.
-
Store the electrolyte inside the glovebox until use.
-
Caption: Workflow for the preparation of an anhydrous [HMIM][OTf]-based electrolyte.
Protocol 2: Assembly of a 2032-Type Coin Cell
Causality: Standardized cell formats like the 2032 coin cell are essential for reproducible electrochemical testing. The assembly process must be meticulous to ensure proper contact between components and to avoid internal short circuits, which would invalidate any results. This protocol outlines the assembly in an inert atmosphere to protect the highly reactive lithium metal anode.
Materials & Equipment:
-
Prepared [HMIM][OTf]-based electrolyte
-
Lithium metal foil (anode)
-
Cathode laminate (e.g., LiFePO₄ coated on Al foil)
-
Celgard or glass fiber separator
-
2032 coin cell components (case, spacer, spring, cap)
-
Crimping machine
-
Precision punch for cutting electrodes and separators
-
Plastic tweezers
Step-by-Step Procedure:
-
Component Preparation:
-
Inside the glovebox, punch out circular electrodes from the cathode laminate and lithium foil (e.g., 15 mm diameter for the cathode, 16 mm for the lithium anode).
-
Punch out a separator disk (e.g., 19 mm diameter). Rationale: The separator must be larger than the electrodes to prevent short-circuiting.
-
Dry all components, especially the cathode and separator, under vacuum at an appropriate temperature (e.g., 120°C for the cathode, 60°C for the separator) before transferring to the glovebox.
-
-
Cell Stacking:
-
Place the coin cell case (negative terminal) on the work surface.
-
Using plastic tweezers, place the lithium metal disk in the center of the case.
-
Apply a small drop (~20-40 µL) of the [HMIM][OTf] electrolyte onto the lithium surface.
-
Carefully place the separator disk on top of the wetted lithium anode.
-
Add another drop of electrolyte to fully wet the separator.
-
Place the cathode disk on top of the separator, with the active material side facing down.
-
Add a final small drop of electrolyte to the back of the cathode.
-
-
Final Assembly:
-
Place the spacer disk on top of the cathode.
-
Place the spring on the spacer.
-
Carefully place the cell cap (positive terminal) over the stack.
-
-
Crimping:
-
Transfer the assembled cell to the crimping machine.
-
Crimp the cell with the appropriate pressure to ensure a hermetic seal.
-
-
Validation and Rest:
-
Remove the cell and check its open-circuit voltage (OCV). For a Li/LiFePO₄ cell, it should be ~3.0-3.4 V. A voltage near zero indicates an internal short.
-
Let the cell rest for at least 12 hours before testing. Rationale: This allows the electrolyte to fully penetrate the porous structure of the electrodes and separator, ensuring a stable interface.[14]
-
Caption: Step-by-step workflow for assembling a 2032 coin cell.
Protocol 3: Electrochemical Characterization
Causality: A series of electrochemical tests are required to fully evaluate the performance of the electrolyte. Each technique provides a different piece of the puzzle, from fundamental stability to practical cycling performance.
Equipment:
-
Multi-channel battery cycler
-
Potentiostat with frequency response analysis capability
a) Cyclic Voltammetry (CV):
-
Purpose: To determine the electrochemical stability window (ESW) of the electrolyte.
-
Procedure: Assemble a cell with a lithium metal reference/counter electrode and a stable working electrode (e.g., stainless steel or glassy carbon). Scan the potential at a slow rate (e.g., 1-10 mV/s) from the OCV to cathodic and anodic limits (e.g., -0.5 V to 5.0 V vs. Li/Li⁺).
-
Interpretation: The ESW is the voltage range where negligible current flows, indicating the absence of electrolyte decomposition. Sharp increases in current at the limits define the reduction and oxidation potentials of the electrolyte.
b) Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To determine the ionic conductivity of the electrolyte and analyze the interfacial properties of the cell.
-
Procedure:
-
Bulk Conductivity: Use a symmetric cell with two blocking electrodes (e.g., stainless steel) separated by a defined distance. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz). The bulk resistance (R_b) can be extracted from the high-frequency intercept of the Nyquist plot.
-
Interfacial Resistance: In a full cell (e.g., Li/LiFePO₄), the Nyquist plot will show one or two semicircles at mid-to-high frequencies, corresponding to the resistance of the solid-electrolyte interphase (SEI) on the anode and the charge-transfer resistance (R_ct) at the cathode.
-
-
Interpretation: Lower resistance values are desirable, indicating faster ion transport and more efficient charge transfer. Changes in these resistances during cycling can provide insight into degradation mechanisms.
c) Galvanostatic Cycling:
-
Purpose: To evaluate the practical performance of the cell, including specific capacity, coulombic efficiency, rate capability, and long-term cycle life.
-
Procedure:
-
Formation Cycles: Cycle the cell at a low C-rate (e.g., C/10, where 1C corresponds to a full charge/discharge in one hour) for the first few cycles between the designated voltage cutoffs (e.g., 2.5 V to 4.2 V for LiFePO₄). This helps to form a stable SEI.
-
Rate Capability: After formation, cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to determine its power performance.
-
Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/2 or 1C) for hundreds of cycles to assess its stability and capacity retention.[15][16]
-
-
Interpretation: Key metrics are high specific discharge capacity (approaching the theoretical value of the cathode, e.g., ~170 mAh/g for LiFePO₄), high coulombic efficiency (>99.5%), and stable capacity retention over many cycles.[17][18]
Safety and Handling
While significantly safer than conventional carbonate electrolytes, [HMIM][OTf] is still a chemical that requires careful handling.
-
Handling: Always handle in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.
-
Toxicity: Imidazolium-based ILs can have some level of toxicity. Avoid inhalation, ingestion, and skin contact. Consult the material safety data sheet (MSDS) for specific information.
-
Disposal: Dispose of as chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a viable and safer alternative to conventional electrolytes for lithium-ion batteries. Its favorable properties, including non-flammability, high thermal stability, and a wide electrochemical window, make it particularly suitable for applications where safety is paramount. However, challenges such as higher viscosity and lower ionic conductivity compared to carbonate-based systems must be addressed, often through optimization of the lithium salt concentration or operation at elevated temperatures.[3] The protocols detailed in this guide provide a robust framework for researchers to prepare, assemble, and test cells using [HMIM][OTf], enabling further innovation in the development of next-generation energy storage devices.
References
-
Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. (2013). Journal of The Electrochemical Society, 160(6), A781–A785. [Online]. Available: [Link] trifluoromethanesulfonylimide_Assembled_with_Li4Ti5O12_and_LiFePO4_at_333_K
-
Physicochemical and electrochemical properties of imidazolium ionic liquids: Cycling performance of low cost lithium ion batteries with LiFePO4 cathode. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. (2022). MDPI. [Online]. Available: [Link]
-
Imidazolium-Based Dicationic Ionic Liquid Electrolyte: Strategy toward Safer Lithium-Ion Batteries. (2022). ACS Sustainable Chemistry & Engineering. [Online]. Available: [Link]
-
Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. (2021). Journal of Materials Chemistry A. [Online]. Available: [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Superior Long-term Cycling of High-Voltage Lithium-ion Batteries Enabled by Single-solvent Electrolyte. (2021). OSTI.GOV. [Online]. Available: [Link]
- Imidazolium-Based Room-Temperature Ionic Liquid for Lithium Secondary Batteries. (2007).
- High-Purity Ionic Liquids for Advanced Battery Electrolytes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
1-ethyl-3-methyl-imidazolium bis (trifluoromethanesulfonyl) imide as an electrolyte additive in LiFePO4-based batteries for suppressing aluminum corrosion. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Properties of this compound mixtures. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Thermal stability of imidazolium-based ionic liquids. (2016). ResearchGate. [Online]. Available: [Link]
-
Improved cycling stability of lithium metal anode with novel concentrated electrolytes based on lithium (fluorosulfonyl)(trifluoromethanesulfonyl)imide. (2016). ResearchGate. [Online]. Available: [Link]
-
Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water. (2007). Journal of Chemical & Engineering Data. [Online]. Available: [Link]
-
Physicochemical and electrochemical properties of imidazolium ionic liquids: Cycling performance of low cost lithium ion batteries with LiFePO4 cathode. (2013). Cambridge Core. [Online]. Available: [Link]
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99%. (n.d.). IoLiTec.
-
Electrolyte based on 1-ethyl-3-vinylimidazolium bis(trifluoromethanesulphonyl)imide for Li-ion batteries. (n.d.). ResearchGate. [Online]. Available: [Link]
-
4.6 V Moisture-Tolerant Electrolytes for Lithium-Ion Batteries. (2024). PubMed. [Online]. Available: [Link]
- Maximum Electrical Conductivity of Associated Lithium Salts in Solvents for Lithium–Air B
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. (n.d.). Helmholtz-Zentrum Dresden-Rossendorf.
- Interfacial properties and nanostructures of ionic liquids. (2012).
-
Superior Long-term Cycling of High-Voltage Lithium-ion Batteries Enabled by Single-solvent Electrolyte. (n.d.). ResearchGate. [Online]. Available: [Link]
- Fig. 1 Left: molecular structure of the ionic liquid 1-hexyl-3-methyl-... (n.d.).
- 1-Hexyl-3-methylimidazolium bis(trifluormethylsulfonyl)imide 0.98 HMIM BTI. (n.d.). Sigma-Aldrich.
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99%. (n.d.). RoCo Global.
-
Stable cycling of high-voltage lithium metal batteries in ether electrolytes. (n.d.). ResearchGate. [Online]. Available: [Link]
- Ionic conductivity (s) and viscosity (Z) of LiFSI, LiTFSI and mixed electrolytes at 25 1C. (n.d.).
-
Synthesis of 1-hexyl-3- methylimidazolium chloride (HMIMCl) ionic liquid. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Electrochemical Performances of Li-Ion Batteries Based on LiFePO 4 Cathodes Supported by Bio-Sourced Activated Carbon from Millet Cob (MC) and Water Hyacinth (WH). (2024). MDPI. [Online]. Available: [Link]
-
Cation-anion interactions in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate-based ionic liquid electrolytes. (2008). PubMed. [Online]. Available: [Link]
-
Ionic liquids in lithium battery electrolytes: Composition versus safety and physical properties. (n.d.). ResearchGate. [Online]. Available: [Link]
- Leveraging this compound for Efficient Chemical Separation Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Ionic conductivities of 1-hexyl-3-methylimidazolium-(HF)2.3F ionic liquid. (n.d.). ResearchGate. [Online]. Available: [Link]
-
Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. (2023). Journal of Chemical & Engineering Data. [Online]. Available: [Link]
-
Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. (2016). Green Chemistry. [Online]. Available: [Link]
-
Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. (n.d.). ResearchGate. [Online]. Available: [Link]
- Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C 6 mim][(CF 3 SO 2 ) 2 N]. (n.d.).
- Properties of 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. (n.d.). De Gruyter.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hzdr.de [hzdr.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cation-anion interactions in 1-ethyl-3-methylimidazolium trifluoromethanesulfonate-based ionic liquid electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrochemical Performances of Li-Ion Batteries Based on LiFePO4 Cathodes Supported by Bio-Sourced Activated Carbon from Millet Cob (MC) and Water Hyacinth (WH) [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][OTf])
Welcome to the technical support center for 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, often abbreviated as [HMIM][OTf]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile ionic liquid in experimental settings.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed solutions, please refer to the In-Depth Troubleshooting Guides.
Q1: My experimental results are inconsistent. What is the most likely cause?
A1: The most common culprit for irreproducibility when using ionic liquids is the presence of impurities, with water being the most significant.[1][2] Even trace amounts of water can alter the physicochemical properties of [HMIM][OTf], such as viscosity, conductivity, and solubility, thereby affecting reaction kinetics and outcomes.[3][4] Other common impurities include halide ions (from synthesis precursors) and residual organic starting materials.[2][5]
Q2: Why is my [HMIM][OTf] sample's viscosity lower than the literature value?
A2: A decrease in viscosity is a classic indicator of water absorption. [HMIM][OTf] is hygroscopic and will readily absorb moisture from the atmosphere.[6][7][8] Water molecules can disrupt the ionic liquid's hydrogen-bonding network, leading to reduced viscosity.[3]
Q3: I'm observing unexpected side reactions or poor catalytic performance. What should I check?
A3: Impurities other than water, such as chlorides or residual 1-methylimidazole from the synthesis process, can significantly impact catalytic reactions.[2][5] Halides can coordinate with metal catalysts, altering their activity, while organic impurities can participate in side reactions. A purity check via NMR or titration is recommended.
Q4: What are the best practices for storing [HMIM][OTf] to maintain its integrity?
A4: To minimize moisture uptake, store [HMIM][OTf] in a tightly sealed, airtight container, preferably made of glass.[3][9] For high-purity applications, storage under an inert atmosphere (e.g., in a glovebox or a desiccator filled with argon or dry nitrogen) is strongly advised.[3]
Q5: Is [HMIM][OTf] thermally stable for my high-temperature reaction?
A5: Imidazolium-based ionic liquids generally exhibit good thermal stability.[10] However, their decomposition temperature can be influenced by the purity of the sample and the specific experimental conditions.[11][12] It is crucial to consult thermogravimetric analysis (TGA) data for the specific grade of [HMIM][OTf] you are using. Decomposition of similar imidazolium ILs can begin at temperatures above 300°C, but this can vary.[13]
Q6: What personal protective equipment (PPE) should I use when handling [HMIM][OTf]?
A6: Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is required.[9][14] [HMIM][OTf] can cause skin and serious eye irritation.[15] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.[9][16]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing Water Contamination
Water is the most pervasive and impactful impurity in experiments involving hygroscopic ionic liquids.[4][6] Its presence can alter key physical properties, leading to unreliable and irreproducible results.
The Impact of Water on Experimental Parameters
| Property | Effect of Increased Water Content | Scientific Rationale |
| Viscosity | Decreases | Water disrupts the cohesive forces and hydrogen bonding within the ionic liquid's network, increasing ion mobility.[3][17] |
| Ionic Conductivity | Increases | The presence of water molecules facilitates ion transport, leading to higher conductivity.[3] |
| Electrochemical Window | Narrows | Water is electrochemically active and its presence can limit the potential range in which the ionic liquid is stable.[3] |
| Solubility | Alters | The polarity of the ionic liquid changes with water content, affecting its ability to dissolve reactants and products. |
| Reaction Kinetics | Can be significantly altered | Changes in viscosity and reactant solubility directly impact reaction rates. Water can also act as a competing nucleophile in some reactions. |
Protocol for Drying [HMIM][OTf]
This protocol is essential for applications requiring anhydrous conditions.
Objective: To reduce the water content of [HMIM][OTf] to <100 ppm.
Materials:
-
[HMIM][OTf] sample
-
Two-neck round-bottom flask
-
High-vacuum pump (<0.1 mbar)
-
Schlenk line or similar vacuum manifold
-
Heating mantle with a stirrer
-
Thermometer
-
Karl Fischer titrator for verification
Procedure:
-
Setup: Place the [HMIM][OTf] sample in the round-bottom flask with a magnetic stir bar.
-
Vacuum Application: Connect the flask to the high-vacuum line. Ensure all connections are secure.
-
Initial Degassing: Begin stirring and apply vacuum at room temperature for 1-2 hours to remove dissolved gases and highly volatile impurities.
-
Heating: Gently heat the sample to 70-80°C while maintaining the vacuum and continuous stirring. Caution: Do not exceed the recommended temperature to avoid thermal decomposition.
-
Drying: Continue this process for at least 24-48 hours. The exact duration depends on the initial water content and sample volume.
-
Cooling and Storage: Turn off the heating and allow the sample to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas (e.g., argon or dry nitrogen).
-
Verification: Immediately measure the water content using a Karl Fischer titrator to confirm it is within the acceptable range for your experiment.
-
Storage: Transfer the dried ionic liquid to a sealed container inside a glovebox or desiccator for storage.
Guide 2: Identifying and Mitigating Other Impurities
Impurities from the synthesis of [HMIM][OTf], such as halide ions (Cl⁻, Br⁻) and unreacted 1-methylimidazole, can have detrimental effects on experimental outcomes, particularly in catalysis and electrochemistry.[2][5]
Workflow for Diagnosing Impurity-Related Issues
Caption: Troubleshooting workflow for inconsistent experimental results.
Guide 3: Safe Handling and Experimental Setup
Proper handling ensures both user safety and the preservation of the ionic liquid's purity.
Best Practices for Handling [HMIM][OTf]
-
Ventilation: Always handle [HMIM][OTf] in a well-ventilated chemical fume hood to avoid inhalation of any aerosols or vapors.[9][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][16]
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid direct contact with skin.[14]
-
Disposal: Dispose of waste [HMIM][OTf] and contaminated materials according to local, state, and federal regulations. Do not discharge into drains.[9]
Diagram of a Contamination-Free Experimental Setup
Caption: Workflow for handling [HMIM][OTf] to prevent atmospheric contamination.
References
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. Physical Chemistry Chemical Physics (RSC Publishing).
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. MDPI.
- Technical Support Center: Managing Moisture in Hygroscopic Ionic Liquids. Benchchem.
- This compound | C11H19F3N2O3S | CID 2734247. PubChem.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. ResearchGate.
- On the Moisture Absorption Capability of Ionic Liquids. The Journal of Physical Chemistry B.
- Atomic Force Spectroscopy on Ionic Liquids. MDPI.
- Effect of ionic liquid impurities on the synthesis of silver nanoparticles. PubMed.
- Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications.
- Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ACS Publications.
- This compound. Chem-Impex.
- Safety Data Sheet. Iolitec.
- The Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles. ResearchGate.
- This compound. ChemicalBook.
- SAFETY DATA SHEET. Sigma-Aldrich.
- This compound | 460345-16-8. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. ScienceDirect.
- Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data (ACS Publications).
- Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. MDPI.
- Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide via density functional theory and experimental methods. OUCI.
- Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. MDPI.
Sources
- 1. Effect of ionic liquid impurities on the synthesis of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. edcc.com.cn [edcc.com.cn]
- 11. mdpi.com [mdpi.com]
- 12. Studies on the thermal stability and decomposition kinetics of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. iolitec.de [iolitec.de]
- 15. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions in 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([Hmim][OTf])
Welcome to the technical support guide for 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [Hmim][OTf]. This document is designed for researchers, scientists, and drug development professionals who are leveraging this versatile ionic liquid (IL) as a solvent or catalyst. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.
Introduction to [Hmim][OTf]
This compound is a room-temperature ionic liquid (IL) valued for its unique combination of properties, including low vapor pressure, good thermal stability, and tunable solvency.[1] It consists of a 1-hexyl-3-methylimidazolium cation and a trifluoromethanesulfonate (triflate or OTf) anion. These characteristics make it an attractive, "green" alternative to traditional volatile organic compounds (VOCs) in a wide range of applications, from organic synthesis and catalysis to extraction processes and electrochemistry.[1][2]
Physicochemical Properties of [Hmim][OTf]
Understanding the fundamental properties of your solvent is the first step toward optimizing any reaction. Below is a summary of key data for [Hmim][OTf].
| Property | Value | Source(s) |
| CAS Number | 460345-16-8 | [3][4] |
| Molecular Formula | C₁₁H₁₉F₃N₂O₃S | [5] |
| Molecular Weight | 316.34 g/mol | [1][5][6] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 25-29 °C | [3][6] |
| Density (at 29°C) | ~1.24 g/cm³ | [1][3][4][6] |
| Viscosity (at 25°C) | 135 cP | [6] |
| Refractive Index (n20D) | 1.4400 - 1.4440 | [3][4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments with [Hmim][OTf]. Each answer provides an explanation of the underlying principles and actionable steps for resolution.
Q1: My starting materials have poor solubility in [Hmim][OTf]. What can I do to improve it?
A1: Causality & Solution
Poor solubility is typically a result of a polarity mismatch between your solute and the ionic liquid. While [Hmim][OTf] is considered a polar solvent, its polarity is complex, arising from its ionic nature and the nonpolar hexyl chain. The guiding principle of "like dissolves like" is a useful starting point.[7] If your compound is very nonpolar, its solubility may be limited. Furthermore, the high viscosity of [Hmim][OTf] at room temperature can kinetically hinder the dissolution process, making it appear as if the material is insoluble when it is merely dissolving very slowly.[8]
Troubleshooting Protocol:
-
Increase Temperature: Gently heating the mixture is the most effective first step. Increasing the temperature significantly reduces the viscosity of the IL, which enhances mass transfer and speeds up dissolution.[9][10] It also increases the kinetic energy of the molecules, which can help overcome the energy barrier to solvation.
-
Improve Agitation: Ensure vigorous and efficient stirring. Due to the high viscosity, standard magnetic stirring may be insufficient to create a homogenous mixture. Mechanical overhead stirring is recommended for larger-scale reactions.
-
Consider a Co-Solvent: If heating is not an option or is ineffective, the addition of a small amount of a co-solvent can dramatically alter the solvency of the medium.
-
For polar solutes , adding a small amount of a polar solvent like DMSO or acetonitrile can improve solubility.
-
For nonpolar solutes , a nonpolar co-solvent like toluene might be effective, but this can lead to a biphasic system, which may or may not be desirable.[11]
-
-
Check Purity: Ensure your starting materials and the IL are pure. Impurities can sometimes suppress solubility.
Q2: My reaction is very slow or does not go to completion. How can I increase the reaction rate?
A2: Causality & Solution
Slow reaction kinetics in [Hmim][OTf] can often be traced back to three key factors: mass transport limitations due to high viscosity, insufficient thermal energy, or the influence of impurities like water. The high viscosity can limit the diffusion of reactants, slowing the rate at which they encounter each other to react.[12]
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and resolving sluggish reactions.
Caption: Decision tree for selecting a product extraction method.
Standard Protocol for Liquid-Liquid Extraction:
This is the most common method for isolating organic products from ILs. [13]
-
Solvent Selection: Choose a low-boiling point, water-immiscible organic solvent in which your product is highly soluble and the IL is completely insoluble. Common choices include diethyl ether, hexane, ethyl acetate, or toluene. [13]2. Extraction: Transfer the reaction mixture to a separatory funnel. Add a sufficient volume of the chosen organic solvent (e.g., 3 times the volume of the IL).
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The denser IL phase will be the bottom layer. [6]Drain the IL layer.
-
Repeat: Repeat the extraction of the IL phase with fresh organic solvent two or more times to maximize product recovery.
-
Combine & Dry: Combine all the organic extracts. Wash with brine if necessary, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolate: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the crude product, which can then be further purified.
Q4: How can I purify and recycle the [Hmim][OTf] after my reaction?
A4: Causality & Solution
One of the key advantages of ionic liquids is their potential for recycling and reuse, which is both cost-effective and environmentally friendly. [14]The goal of recycling is to remove any dissolved starting materials, products, by-products, and extraction solvents. The procedure is essentially the reverse of product isolation.
Workflow for Ionic Liquid Recycling:
Caption: General workflow for the recycling and purification of [Hmim][OTf].
Key Considerations:
-
Thorough Washing: Ensure you wash the IL phase enough times with an appropriate solvent to remove all organic residues.
-
High Vacuum is Crucial: Traces of organic solvent can interfere with subsequent reactions. Using a high-vacuum line is more effective than a standard rotary evaporator for removing the last traces.
-
Purity Verification: Before reusing the IL, it is best practice to verify its purity. A simple ¹H NMR spectrum can confirm the absence of organic residues. For moisture-sensitive reactions, determining the water content via Karl Fischer titration is highly recommended. [15]
References
-
MDPI. (n.d.). Multi-Interactions in Ionic Liquids for Natural Product Extraction. Retrieved from [Link]
-
MDPI. (n.d.). Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recovery and purification of ionic liquids from solutions: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%. Retrieved from [Link]
-
ACS Publications. (2017). Temperature-Responsive Ionic Liquids: Fundamental Behaviors and Catalytic Applications. Chemical Reviews. Retrieved from [Link]
-
FoodWrite. (2021). The Use of Ionic Liquids in Solvent Extraction. Retrieved from [Link]
-
ACS Publications. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2007). Measurement of the Viscosity, Density, and Electrical Conductivity of 1-Hexyl-3-methylimidazolium Bis(trifluorosulfonyl)imide at Temperatures between (288 and 433) K and pressures below 50 MPa. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). The peculiar effect of water on ionic liquids and deep eutectic solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of water and ionic liquids on biomolecules. PMC. Retrieved from [Link]
-
ACS Publications. (2014). Probing the Interactions between Ionic Liquids and Water: Experimental and Quantum Chemical Approach. Retrieved from [Link]
-
Elsevier. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Journal of Chemical Thermodynamics. Retrieved from [Link]
-
RoCo Global. (n.d.). 1-Hexyl-3-methylimidazolium Triflate, >99%. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of room-temperature ionic liquids on the stereoselectivity and kinetics of the electrochemical pinacol coupling of acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of water content on the transport properties of ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption of Water by Room-Temperature Ionic Liquids: Effect of Anions on Concentration and State of Water. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. Retrieved from [Link]
-
Quora. (2023). Does ionic strength change with temperature?. Retrieved from [Link]
-
National Institutes of Health. (2023). Do Ionic Liquids Slow Down in Stages?. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 388 questions with answers in IONIC LIQUIDS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquids Recycling for Reuse. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 7.4: Reactions in Ionic Liquids (IL). Retrieved from [Link]
-
ACS Publications. (2007). Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
AIP Publishing. (2017). Perspective: Chemical reactions in ionic liquids monitored through the gas (vacuum)/liquid interface. Retrieved from [Link]
-
PubMed. (2008). Catalytic activities of fungal oxidases in hydrophobic ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate-based microemulsion. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding chemical reaction mechanisms in ionic liquids: Successes and challenges. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids: [emim][Tf2N], [bmim][BF4], [bmim][PF6], and [emim][TFES]. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([C6MIm][Tf2N]). Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solubility of alkali metal halides in the ionic liquid [C4C1im][OTf]. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of [AMIm]OTf, [ButMIm]OTf, and [PentMIm]OTf. Retrieved from [Link]
-
ACS Publications. (2021). Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents. Retrieved from [Link]
-
YouTube. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
DiVA portal. (n.d.). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Retrieved from [Link]
-
Frontiers. (2024). Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. roco.global [roco.global]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. diva-portal.org [diva-portal.org]
- 13. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Critical Role of Water Content in Experiments with 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([Hmim][TfO])
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, [Hmim][TfO]. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address the challenges associated with the hygroscopic nature of this ionic liquid. Understanding and controlling the water content in [Hmim][TfO] is paramount for ensuring the accuracy, reproducibility, and success of your experiments.
Introduction
This compound is a versatile ionic liquid with applications in organic synthesis, electrochemistry, and as a solvent in various analytical techniques.[1] Its unique properties, such as low vapor pressure and high thermal stability, make it an attractive alternative to traditional volatile organic solvents. However, like many imidazolium-based ionic liquids, [Hmim][TfO] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly alter its physicochemical properties, leading to experimental inconsistencies and potential failure of sensitive applications. This guide is designed to equip you with the knowledge and practical tools to manage water content effectively in your work with [Hmim][TfO].
Frequently Asked Questions (FAQs)
Q1: Why is the water content in [Hmim][TfO] so important?
The presence of water, even in trace amounts, can significantly alter the key properties of [Hmim][TfO]. Water molecules can disrupt the ionic liquid's hydrogen-bonding network and overall structure, leading to changes in viscosity, ionic conductivity, and density.[2] For instance, in sensitive applications like electrochemical studies or catalysis, uncontrolled water content can lead to side reactions, altered reaction kinetics, and a narrower electrochemical window, ultimately compromising the validity and reproducibility of your results.
Q2: How does water absorption affect the physical properties of [Hmim][TfO]?
Water absorption has a pronounced effect on the transport properties of [Hmim][TfO]. Specifically:
-
Viscosity: The viscosity of the ionic liquid will decrease significantly as water content increases. Water acts as a plasticizer, reducing the intermolecular forces between the ions and allowing them to move more freely.
-
Ionic Conductivity: Conversely, ionic conductivity tends to increase with higher water content. This is a direct consequence of the reduced viscosity, which enhances the mobility of the ions.
-
Density: The effect of water on the density of [Hmim][TfO] is generally less dramatic than on viscosity and conductivity. However, a slight decrease in density is typically observed with increasing water content.
Q3: What are the common signs of water contamination in my [Hmim][TfO] sample?
Visual inspection is often unreliable for detecting water contamination. The most common indicators are changes in the ionic liquid's performance in your experiments. These can include:
-
Inconsistent reaction rates or yields in organic synthesis.
-
Poor performance or irreproducible results in electrochemical measurements.
-
Phase separation when mixed with non-polar solvents.
-
A noticeable decrease in viscosity compared to a fresh, dry sample.
The most reliable way to determine water content is through quantitative analysis, with Karl Fischer titration being the industry-standard method.[3][4]
Q4: How can I minimize water absorption during storage and handling?
Proper storage and handling are crucial for maintaining the low water content of [Hmim][TfO].
-
Storage: Always store [Hmim][TfO] in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). A desiccator containing a suitable drying agent is also recommended for long-term storage.
-
Handling: When working with [Hmim][TfO], it is best to do so in a glove box with a dry atmosphere. If a glove box is not available, minimize the sample's exposure to ambient air as much as possible. Use dry glassware and syringes for all transfers.
Troubleshooting Guide
| Problem | Potential Cause Related to Water Content | Recommended Solution |
| Inconsistent reaction yields or kinetics | High or variable water content in [Hmim][TfO] may be participating in the reaction as a reactant or catalyst, or altering the solubility of your reagents. | 1. Quantify the water content of your [Hmim][TfO] using Karl Fischer titration (see Protocol 1). 2. Dry the ionic liquid to a consistent, low water content before use (see Protocol 2). 3. Ensure all reactants and glassware are thoroughly dried. |
| Poor electrochemical performance (e.g., reduced electrochemical window, high background current) | Water can be electrochemically active, leading to a narrower potential window and interfering with your measurements. | 1. Use [Hmim][TfO] with a very low water content (<50 ppm) for electrochemical applications. 2. Perform all electrochemical experiments in a controlled, dry environment, such as a glove box. |
| Phase separation when mixing with a non-polar solvent | Increased water content can increase the polarity of the ionic liquid, leading to immiscibility with non-polar solvents. | 1. Confirm the water content of your [Hmim][TfO]. 2. Dry the ionic liquid to reduce its polarity and improve miscibility. |
| Viscosity is lower than expected | This is a strong indication of significant water absorption. | 1. Measure the water content to confirm. 2. Dry the ionic liquid to restore its expected viscosity. |
Data Summary: The Impact of Water on Ionic Liquid Properties
While comprehensive public data specifically for this compound ([Hmim][TfO]) is limited, the effects of water have been well-documented for the structurally similar ionic liquid, 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Hmim][Tf₂N]). The TfO⁻ and Tf₂N⁻ anions share a fluorinated sulfonyl structure, making the data for [Hmim][Tf₂N] a useful illustrative example of the trends and magnitude of changes you can expect with [Hmim][TfO].
Disclaimer: The following data is for [Hmim][Tf₂N] and should be used as a reference to understand the general effects of water. The exact values for [Hmim][TfO] may vary.
| Water Content (mass fraction) | Temperature (°C) | Density (g/cm³)[5] | Viscosity (mPa·s)[6] | Ionic Conductivity (S/m)[6] |
| ~0.00006 (Dry) | 25 | ~1.37 | ~74 | ~0.17 |
| ~0.005 | 25 | Slightly Decreased | Significantly Decreased | Significantly Increased |
| ~0.01 (Saturated) | 25 | ~1.36 | ~45 | ~0.25 |
Experimental Protocols
Protocol 1: Determination of Water Content using Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.[3][4]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
Karl Fischer reagent (one-component or two-component)
-
Certified water standard for titer determination
-
Gastight syringes and needles
-
Analytical balance
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and sealed from atmospheric moisture.
-
Solvent Addition: Add the anhydrous solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent.
-
Titer Determination: Accurately add a known amount of the certified water standard to the conditioned solvent and perform a titration to determine the exact titer (concentration) of the Karl Fischer reagent. Repeat this at least three times for an accurate average.
-
Sample Analysis: a. Accurately weigh a gastight syringe. b. Draw a precise amount of the [Hmim][TfO] sample into the syringe. c. Reweigh the syringe to determine the exact mass of the ionic liquid sample. d. Inject the sample into the conditioned Karl Fischer solvent in the titration cell. e. Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content, typically in ppm (parts per million) or as a percentage.
-
Data Recording: Record the water content. For best practice, perform the measurement in triplicate.
Protocol 2: Drying of [Hmim][TfO] to a Low Water Content
For moisture-sensitive applications, it is often necessary to dry the ionic liquid before use. Vacuum drying is a common and effective method.[7][8]
Materials:
-
Schlenk flask or a round-bottom flask
-
High-vacuum pump
-
Cold trap (optional, but recommended to protect the pump)
-
Heating mantle or oil bath
-
Stir bar and magnetic stir plate
Procedure:
-
Sample Preparation: Place the [Hmim][TfO] sample and a magnetic stir bar into a clean, dry Schlenk or round-bottom flask.
-
System Assembly: Connect the flask to a high-vacuum line. If using a cold trap, place it between the flask and the vacuum pump and fill it with liquid nitrogen or a dry ice/acetone slurry.
-
Initial Vacuum: Begin stirring the ionic liquid and slowly apply the vacuum. Be cautious of initial outgassing.
-
Heating: Once a stable vacuum is achieved, gently heat the sample to 70-80 °C using a heating mantle or oil bath. Do not overheat, as this can cause decomposition of the ionic liquid.
-
Drying: Continue to heat the sample under high vacuum with stirring for at least 24-48 hours. The exact time will depend on the initial water content and the volume of the sample.
-
Cooling and Storage: After the desired drying time, turn off the heat and allow the sample to cool to room temperature under vacuum. Once cooled, backfill the flask with an inert gas (e.g., argon or nitrogen) before opening it to the atmosphere.
-
Verification: After drying, it is highly recommended to measure the final water content using Karl Fischer titration (Protocol 1) to ensure it meets your experimental requirements.
-
Storage: Store the dried ionic liquid under an inert atmosphere in a tightly sealed container.
Visualizations
Caption: The effect of increasing water content on the properties of [Hmim][TfO].
Sources
- 1. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 2. Densities, Viscosities and Derived Thermophysical Properties of Water-Saturated Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edcc.com.cn [edcc.com.cn]
- 4. iolitec.de [iolitec.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
Technical Support Center: 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf])
Welcome to the technical support center for 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand viscosity-related issues during their experiments with this ionic liquid.
Introduction to [HMIM][OTf] and Viscosity
This compound, abbreviated as [HMIM][OTf], is a room-temperature ionic liquid (IL) with a unique set of properties that make it valuable in various applications, including as a solvent in synthesis and catalysis, and in drug delivery systems.[1][2] However, like many ionic liquids, its viscosity can be a critical parameter that influences experimental outcomes, affecting reaction kinetics, mass transfer, and ease of handling.[3][4] This guide provides in-depth troubleshooting for common viscosity issues encountered with [HMIM][OTf].
Troubleshooting Guide: Viscosity Issues
This section addresses specific problems you might encounter related to the viscosity of [HMIM][OTf].
Issue 1: Observed viscosity is significantly higher than expected.
Q: My freshly opened bottle of [HMIM][OTf] has a much higher viscosity than what is stated in the literature. What could be the cause?
A: Several factors can contribute to an unexpectedly high viscosity in [HMIM][OTf]. The most common culprits are temperature, the presence of impurities, and residual solvents from synthesis.
-
Causality: The viscosity of ionic liquids is highly dependent on temperature; lower temperatures lead to a significant increase in viscosity.[5][6] Additionally, certain impurities, particularly other salts or unreacted starting materials from the synthesis process, can disrupt the ionic liquid's structure and increase its viscosity.
Troubleshooting Steps:
-
Verify Temperature: Ensure your laboratory temperature is within the expected range for the literature viscosity values. A temperature difference of even a few degrees can have a noticeable impact.
-
Gentle Heating: Carefully warm a small, representative sample of the ionic liquid. A noticeable decrease in viscosity upon gentle heating (e.g., to 30-40°C) is a strong indicator that the issue is temperature-related.
-
Check for Impurities: If heating does not resolve the issue, consider the possibility of non-volatile impurities. While difficult to remove without advanced purification techniques, being aware of this possibility is crucial for interpreting experimental results. If you suspect impurities, contacting the supplier for a certificate of analysis with detailed impurity profiles is recommended.
Issue 2: Viscosity increases over time during an experiment.
Q: I'm running a reaction in [HMIM][OTf], and I've noticed the mixture becoming more viscous as the experiment progresses. Why is this happening?
A: An increase in viscosity during an experiment can be attributed to several factors, including water absorption, changes in solute concentration or properties, or a temperature drop.
-
Causality: [HMIM][OTf] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8] Water can act as a plasticizer, initially decreasing viscosity, but at higher concentrations, it can disrupt the ionic liquid's network and, in some cases, lead to increased viscosity depending on the specific interactions.[9][10] More commonly, the dissolution of solid reactants or the formation of viscous products will naturally increase the overall viscosity of the solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increasing viscosity.
Recommended Actions:
-
Maintain a Dry Atmosphere: If your experiment is sensitive to water, conduct it under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[11]
-
Monitor Solute Behavior: Be mindful of the physical state and concentration of your reactants and products. If a highly viscous product is expected, you may need to adjust your experimental setup to accommodate this change.
-
Temperature Control: Use a temperature-controlled reaction vessel to ensure a stable thermal environment throughout your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound?
A1: The viscosity of [HMIM][OTf] is highly dependent on temperature. The table below provides an overview of its viscosity at different temperatures, as reported in the literature.
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) | Reference |
| 30 | 303 | ~130 | [12] |
| 40 | 313 | ~85 | [12] |
| 60 | 333 | ~45 | [12] |
| 85 | 358 | ~25 | [12] |
Note: These are approximate values. The actual viscosity can vary slightly depending on the purity of the ionic liquid.
Q2: How does water content affect the viscosity of [HMIM][OTf]?
A2: The presence of water can significantly decrease the viscosity of [HMIM][OTf], even at low concentrations.[13] Water molecules disrupt the strong intermolecular forces between the ions of the ionic liquid, leading to a more fluid system.[10] This effect is one of the most critical factors to control in experiments where consistent viscosity is required.
Q3: How can I reduce the viscosity of [HMIM][OTf] for my application?
A3: There are two primary methods for reducing the viscosity of [HMIM][OTf]:
-
Increasing Temperature: As shown in the table above, increasing the temperature is a very effective way to decrease viscosity.[6] This is often the simplest and most direct method.
-
Adding a Co-solvent: The addition of a low-viscosity, miscible co-solvent can effectively reduce the overall viscosity of the mixture.[14][15] The choice of co-solvent will depend on the specific requirements of your experiment, including polarity and reactivity. Common choices include acetonitrile, dichloromethane, or short-chain alcohols. However, it is crucial to consider how the co-solvent might affect your reaction or process.
Q4: What are the best practices for handling and storing [HMIM][OTf] to maintain its properties?
A4: Proper handling and storage are essential to prevent contamination and changes in the physical properties of [HMIM][OTf].
-
Storage: Store [HMIM][OTf] in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).[16]
-
Handling: When handling [HMIM][OTf], minimize its exposure to atmospheric moisture.[7] Use dry glassware and handle the ionic liquid in a controlled environment if possible. If you need to weigh it in the open, do so as quickly as possible.
Q5: My [HMIM][OTf] has a slight yellow color. Does this indicate an issue with its viscosity?
A5: A slight yellow discoloration in imidazolium-based ionic liquids is common and often results from trace impurities or degradation products from the synthesis process.[17][18] While it may not directly correlate with a significant change in viscosity, it does indicate the presence of impurities. For applications requiring high purity, purification steps such as treatment with activated charcoal may be necessary.[18]
Experimental Protocols
Protocol 1: Drying of [HMIM][OTf]
This protocol describes a standard method for removing residual water from [HMIM][OTf].
Materials:
-
[HMIM][OTf]
-
High-vacuum pump
-
Schlenk flask or similar vacuum-rated glassware
-
Stir bar
-
Heating mantle with temperature control
Procedure:
-
Place the [HMIM][OTf] and a stir bar into the Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Begin stirring the ionic liquid.
-
Slowly and carefully apply a high vacuum. Be cautious of initial outgassing.
-
Gently heat the ionic liquid to 60-80°C while maintaining the vacuum and stirring.
-
Continue this process for several hours (typically 4-24 hours, depending on the volume and initial water content) until no more bubbling is observed.
-
Allow the ionic liquid to cool to room temperature under vacuum before backfilling with an inert gas.
Caption: Step-by-step drying protocol for [HMIM][OTf].
References
- The effect of dissolved water on the viscosities of hydrophobic room-temper
- The peculiar effect of water on ionic liquids and deep eutectic solvents. RSC Publishing.
- Viscosity of the ionic liquid mixture as a function of water content.
- Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions.
- 1-Hexyl-3-methylimidazolium Trifluoromethanesulfon
- 1-Hexyl-3-methylimidazolium trifluoromethansulfon
- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.
- EFFECT OF WATER CONTENT ON VISCOSITY OF IONIC LIQUIDS BASED NANOFLUIDS.
- Research On Heavy Crude Oil Viscosity Reduction By Ionic Liquids Microemulsion. Global Thesis.
- Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions.
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Hexyl-3-methylimidazolium Hexafluorophosphate and 1Butyl3-methylimidazolium Bis(trifluoromethylsulfonyl)imide.
- 1-Hexyl-3-methylimidazolium Trifluoromethanesulfon
- Measurement of the Viscosity, Density, and Electrical Conductivity of 1-Hexyl-3-methylimidazolium Bis(trifluorosulfonyl)imide at Temperatures between (288 and 433) K and Pressures below 50 MPa.
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, >99%. IoLiTec.
- Temperature and Pressure Dependence of the Viscosity of the Ionic Liquids 1-Methyl-3-octylimidazolium Hexafluorophosphate and 1-Methyl-3-octylimidazolium Tetrafluoroborate.
- 1-Hexyl-3-methylimidazolium Trifluoromethanesulfon
- 1-hexyl-3-methylimidazolium trifluoromethanesulfon
- Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five C
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects.
- Performance and Evaluation of Ionic Liquids as Viscosity Reducers on Indian Crude Oil. Asian Journal of Chemistry.
- New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families.
- Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi. The Journal of Chemical Thermodynamics.
- 1-Hexyl-3-methylimidazolium bis(trifluormethylsulfonyl)imide 0.98 HMIM BTI. Sigma-Aldrich.
- Pressing matter: why are ionic liquids so viscous?. RSC Publishing.
- Synthesis and Purification.
- Viscosity and Density of Two 1-Alkyl-3-methyl-imidazolium Triflate Ionic Liquids at High Pressures: Experimental Measurements and the Effect of Alkyl Chain Length.
- Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems. Frontiers.
- How To Reduce Liquid Viscosity To Improve Productivity. SBH Solutions.
- Pressing matter: why are ionic liquids so viscous?. Chemical Science (RSC Publishing).
- Chlorine drying with hygroscopic ionic liquids.
- Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis. RSC Publishing.
- How To Handle Hygroscopic Reference Standards?.
- Preparation and purification of ionic liquids and precursors.
- investigating viscosity and conductivity of ionic liquids. Institute For Research In Schools.
- Properties of this compound mixtures.
- 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Solvionic.
- Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry.
- 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. PLoS One.
- Purification of imidazolium ionic liquids for spectroscopic application.
- Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids. ACS Sustainable Chemistry & Engineering.
- 1H-Imidazolium, 1-butyl-3-methyl, tetrafluorobor
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 4. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sbhsolutions.com.au [sbhsolutions.com.au]
- 7. mdpi.com [mdpi.com]
- 8. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 10. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion | MDPI [mdpi.com]
- 15. globethesis.com [globethesis.com]
- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([HMIM][OTf])
Welcome to the technical support center for the purification of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, an ionic liquid (IL) with growing importance in various chemical applications.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purification challenges.
Introduction: The "Why" Behind Purification
This compound ([HMIM][OTf]) is a versatile ionic liquid, but its performance is highly dependent on its purity. Impurities, often remnants from synthesis, can significantly alter its physicochemical properties, such as viscosity, conductivity, and stability, and can negatively impact catalytic reactions.[2][3] Common impurities include residual halides (e.g., chloride, bromide), water, organic starting materials, and colored byproducts.[2][3] This guide will address the most frequently encountered purification issues and provide robust, validated protocols to ensure the high purity of your [HMIM][OTf].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My [HMIM][OTf] has a yellow or brownish tint. How can I decolorize it?
Cause: Colored impurities in ionic liquids are often highly conjugated organic molecules present in trace amounts (ppb levels) but with high molar extinction coefficients.[4] These can arise from side reactions during synthesis or degradation.
Solution: Treatment with activated carbon is a highly effective method for removing colored impurities.[5][6]
dot
Caption: Workflow for decolorizing [HMIM][OTf] using activated carbon.
Detailed Protocol: Activated Carbon Treatment
-
Preparation: In a round-bottom flask, add the colored [HMIM][OTf].
-
Addition of Activated Carbon: Add 1-5% by weight of activated carbon to the ionic liquid. The optimal amount may require some experimentation.
-
Stirring: Stir the mixture vigorously at room temperature for 2-24 hours. Gentle heating (40-50°C) can sometimes enhance the adsorption process, but be mindful of the thermal stability of your specific IL.
-
Filtration: To remove the activated carbon, filter the mixture through a pad of Celite® or a 0.2 µm PTFE syringe filter. For larger volumes, vacuum filtration is recommended.
-
Evaluation: Visually inspect the filtrate for color. If a tint remains, a second treatment may be necessary.
Expert Tip: The choice of activated carbon can be critical. Different grades have varying surface areas and pore sizes. A high-surface-area, microporous activated carbon is generally a good starting point.
Issue 2: How do I confirm the removal of halide impurities?
Cause: Halide impurities, particularly chloride, are common residuals from the synthesis of imidazolium-based ionic liquids.[2] These impurities can be detrimental to many applications, including electrochemistry and catalysis.
Solution: The qualitative silver nitrate test is a quick and easy way to check for the presence of halides. For quantitative analysis, ion chromatography is the preferred method.[7][8]
Qualitative Test: The AgNO₃ Test
-
Sample Preparation: Dissolve a small amount of the purified [HMIM][OTf] in deionized water. If the IL is not fully water-miscible, use the aqueous washings from a liquid-liquid extraction purification step.
-
Acidification: Add a few drops of dilute nitric acid (HNO₃). This is crucial to prevent the precipitation of other silver salts, such as silver carbonate, which would give a false positive.[9]
-
Addition of Silver Nitrate: Add a few drops of a dilute silver nitrate (AgNO₃) solution.
-
Observation: The formation of a precipitate indicates the presence of halide ions.[9]
| Halide Ion | Precipitate Color |
| Chloride (Cl⁻) | White (AgCl) |
| Bromide (Br⁻) | Cream (AgBr) |
| Iodide (I⁻) | Yellow (AgI) |
dot
Caption: Decision logic for the qualitative silver nitrate test for halides.
Quantitative Analysis: For precise quantification of halide impurities, ion chromatography (IC) is the recommended technique. It can detect halide concentrations down to the ppm level.[7][8]
Issue 3: My [HMIM][OTf] contains water. What is the best way to dry it?
Cause: Imidazolium-based ionic liquids can be hygroscopic, readily absorbing moisture from the atmosphere. Water can act as a nucleophile in reactions and alter the electrochemical window of the IL.[3]
Solution: High-vacuum drying at an elevated temperature is the most common and effective method for removing water. For extremely low water content, the use of molecular sieves can be employed, though with caution.
Protocol: High-Vacuum Drying
-
Setup: Place the [HMIM][OTf] in a Schlenk flask or a similar vessel suitable for vacuum applications.
-
Heating and Vacuum: Heat the ionic liquid to 70-80°C under a high vacuum (e.g., <0.1 mbar) for several hours (typically 12-24 hours). A cold trap (e.g., liquid nitrogen or dry ice/acetone) should be used to protect the vacuum pump.
-
Monitoring: The water content can be monitored using Karl Fischer titration.
Using Molecular Sieves:
Molecular sieves (3Å or 4Å) can be added to the ionic liquid during vacuum drying to further reduce the water content.[10]
Caution:
-
Ensure the molecular sieves are properly activated (heated under vacuum) before use to remove any adsorbed water.
-
Molecular sieves can sometimes break down into fine powders, which may require filtration to remove.[10]
-
There is a small risk of ion exchange with the molecular sieves, potentially introducing new impurities.[10]
Issue 4: I suspect there are residual organic starting materials in my IL. How can I remove them?
Cause: Incomplete reaction or inefficient initial purification can leave unreacted starting materials, such as 1-methylimidazole or 1-hexyl halides, in the final product.
Solution: Liquid-liquid extraction is an effective technique for removing organic impurities.[11][12] The choice of solvent is crucial and depends on the nature of the impurities.
dot
Caption: General workflow for liquid-liquid extraction to purify [HMIM][OTf].
Protocol: Liquid-Liquid Extraction with an Organic Solvent
-
Solvent Selection: Choose a non-polar or moderately polar organic solvent in which the impurities are soluble but the [HMIM][OTf] is not. Common choices include diethyl ether, ethyl acetate, or hexane.[11]
-
Extraction: In a separatory funnel, combine the [HMIM][OTf] with the chosen organic solvent (e.g., in a 1:1 volume ratio).
-
Mixing: Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The denser ionic liquid phase will be the bottom layer.
-
Collection: Drain the purified [HMIM][OTf] layer.
-
Repeat: Repeat the extraction process with fresh organic solvent 2-3 times to ensure complete removal of the impurities.
-
Drying: After the final extraction, dry the purified [HMIM][OTf] under a high vacuum to remove any residual organic solvent and water.
Purity Verification: The purity of the final product can be verified using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Summary of Purification Techniques
| Impurity | Recommended Purification Method | Key Considerations |
| Color | Activated Carbon Treatment | Choice of activated carbon, contact time.[4][5] |
| Halides | Repeated Aqueous Washes/Liquid-Liquid Extraction | Monitor with AgNO₃ test, final drying is crucial.[2][9] |
| Water | High-Vacuum Drying | Use a cold trap, monitor with Karl Fischer titration.[3] |
| Organic Residues | Liquid-Liquid Extraction | Select an appropriate immiscible organic solvent.[11] |
References
-
Recovery and purification of ionic liquids from solutions: a review - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
What's your typical cleaning method for your ionic liquids? (n.d.). ResearchGate. Retrieved from [Link]
-
Factors Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. (n.d.). ACS Publications. Retrieved from [Link]
-
Ionic Liquids as Solvents in Separation Processes. (n.d.). Austin Publishing Group. Retrieved from [Link]
-
Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. (2025). Thieme Connect. Retrieved from [Link]
-
Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation. (2022). ACS Publications. Retrieved from [Link]
-
Decolorization of Ionic Liquids for Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. (n.d.). PubMed Central. Retrieved from [Link]
-
Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. (2014). SOLVOMET. Retrieved from [Link]
-
Composition and structural effects on the adsorption of ionic liquids onto activated carbon. (n.d.). PubMed. Retrieved from [Link]
-
The purification of an ionic liquid. (n.d.). ResearchGate. Retrieved from [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Ionic Liquids Using Ionic liquids to extract dye from water. (n.d.). Institute For Research In Schools. Retrieved from [Link]
-
Use of Ionic Liquids in Produced-Water Clean-up. (n.d.). netl.doe.gov. Retrieved from [Link]
-
Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. (2024). MDPI. Retrieved from [Link]
-
SOLVENT EXTRACTION OF METALLIC SPECIES IN IONIC LIQUIDS: AN OVERVIEW OF s-, p- AND d-ELEMENTS Maria Atanassova. (2021). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Factors Affecting Ionic Liquids Based Removal of Anionic Dyes from Water. (n.d.). ACS Publications. Retrieved from [Link]
-
Quantification of Halide in Ionic Liquids Using Ion Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Modification of activated carbon using ionic liquids for concurrent elimination of micropollutants and antibiotic-resistant bacteria from wastewater. (n.d.). ResearchGate. Retrieved from [Link]
-
Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Co-Action of Ionic Liquids with Alternative Sorbents for Removal of Reactive Azo Dyes from Polluted Wastewater Streams. (2022). MDPI. Retrieved from [Link]
-
Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. (2023). National Institutes of Health. Retrieved from [Link]
-
Halide ions effects on surface excess of long chain ionic liquids water solutions. (2013). PubMed. Retrieved from [Link]
-
Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. (2024). National Institutes of Health. Retrieved from [Link]
-
1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. (n.d.). Solvionic. Retrieved from [Link]
-
Leveraging this compound for Efficient Chemical Separation Processes. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Testing for Halide ions. (n.d.). Shalom Education. Retrieved from [Link]
-
Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. (n.d.). ACS Publications. Retrieved from [Link]
-
This compound. (n.d.). precisionFDA. Retrieved from [Link]
-
Properties of this compound mixtures. (n.d.). ResearchGate. Retrieved from [Link]
-
Cas 382150-50-7,1-HEXYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE. (n.d.). lookchem.com. Retrieved from [Link]
-
Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. (2024). Frontiers. Retrieved from [Link]
-
Extraction of alcohols from water with 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (n.d.). ResearchGate. Retrieved from [Link]
-
Properties of 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. solvomet.eu [solvomet.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition and structural effects on the adsorption of ionic liquids onto activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. shalom-education.com [shalom-education.com]
- 10. researchgate.net [researchgate.net]
- 11. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
"regeneration and recycling of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate after reactions"
Welcome to the dedicated support center for the regeneration and recycling of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([Hmim][OTf]). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile ionic liquid (IL) as a solvent or catalyst and wish to implement sustainable, cost-effective recovery protocols. The unique properties of ILs, such as their negligible vapor pressure and high thermal stability, make them excellent recyclable solvents, but their recovery requires specific methodologies to ensure high purity and performance in subsequent reactions.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges encountered during the post-reaction workup of [Hmim][OTf].
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to recycle this compound?
A1: The primary drivers for recycling [Hmim][OTf] are economic and environmental. Ionic liquids are often more expensive than conventional volatile organic compounds (VOCs).[3] Recovering and reusing the IL significantly reduces the overall cost of a chemical process. Environmentally, recycling minimizes chemical waste and aligns with the principles of green chemistry by avoiding the disposal of the solvent after a single use.[4]
Q2: What are the most common impurities found in [Hmim][OTf] after a reaction?
A2: Post-reaction [Hmim][OTf] typically contains a mixture of impurities that can include:
-
Residual Reactants: Unconverted starting materials.
-
Reaction Products: The desired chemical entity synthesized in the reaction.
-
Byproducts: Unwanted secondary products from the reaction.
-
Catalysts: If a separate catalyst was used and has leached into the IL phase.
-
Water: Introduced during the reaction or workup steps (e.g., quenching or extraction).
-
Organic Solvents: Used during product extraction from the IL phase.
The nature and solubility of these impurities dictate the most appropriate purification strategy.[5]
Q3: What are the principal methods for regenerating [Hmim][OTf]?
A3: Several well-established methods can be used, often in combination, to purify [Hmim][OTf]. The choice depends on the properties of the impurities.[3][4]
-
Liquid-Liquid Extraction: Ideal for separating organic, non-polar products and reactants from the highly polar IL.[3][6][7]
-
Vacuum Evaporation/Distillation: Used to remove volatile impurities like residual extraction solvents or water. Due to the extremely low vapor pressure of ILs, the impurities are evaporated from the IL.[3][8][9]
-
Adsorption: Involves using solid media like activated carbon or alumina to remove specific color bodies or trace impurities.[3]
-
Distillation of the Ionic Liquid: While less common, some ionic liquids can be distilled under high vacuum at elevated temperatures (200-300 °C) to separate them from non-volatile impurities.[9][10][11] This must be done with caution to avoid thermal decomposition.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recovery and recycling of [Hmim][OTf].
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low IL Recovery Yield | 1. Partial miscibility of [Hmim][OTf] with the extraction solvent. 2. Formation of a stable emulsion during liquid-liquid extraction. 3. Accidental transfer of the IL phase during product extraction. | 1. Change Extraction Solvent: Select a more non-polar solvent (e.g., hexane, diethyl ether) that has lower solubility for the IL. The principle of "like dissolves like" dictates that a highly polar IL will be less soluble in a very non-polar solvent.[5] 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous phase helps to break the emulsion. Alternatively, centrifugation can be effective.[12] 3. Improve Phase Separation: Allow adequate time for the phases to separate fully. If the interface is unclear, adding a small amount of water can help clarify it. |
| Recycled IL is Discolored (Yellow/Brown) | 1. Thermal degradation from excessive heating during solvent removal. 2. Presence of colored, non-volatile byproducts from the reaction. | 1. Reduce Temperature: Remove volatile solvents using a rotary evaporator at the lowest effective temperature and pressure. [Hmim][OTf] has good thermal stability, but prolonged exposure to high temperatures (>150-200°C) can cause slow decomposition.[1][2] 2. Use an Adsorbent: Stir the discolored IL with 1-5% (w/w) of activated charcoal for several hours at room temperature, then filter through a pad of Celite® or a 0.45 µm syringe filter to remove the charcoal and adsorbed impurities. |
| Recycled IL Contains Water | 1. Incomplete drying after an aqueous wash or extraction. 2. Absorption of atmospheric moisture (hygroscopicity). | High-Vacuum Drying: Place the IL in a Schlenk flask and dry under high vacuum (<1 mbar) at an elevated temperature (e.g., 70-90 °C) with vigorous stirring for several hours. This provides sufficient energy to overcome the strong interactions between water and the IL ions, allowing the water to be removed. The purity can be monitored by Karl Fischer titration. |
| Reaction Yields are Lower with Recycled IL | 1. Residual impurities (reactants, products, water) are interfering with the new reaction. 2. The IL has partially degraded, forming inhibitory species. | 1. Improve Purification Protocol: Combine methods. For example, perform a liquid-liquid extraction to remove organics, followed by an activated carbon treatment for color, and finish with high-vacuum drying to remove water.[3] 2. Verify Purity: Before reuse, verify the IL's purity using analytical techniques. ¹H NMR spectroscopy is excellent for detecting organic impurities. FTIR can show the presence of water (broad peak ~3400 cm⁻¹). Compare the spectra to that of the virgin IL.[13] |
Experimental Protocols & Workflows
Workflow 1: General Decision-Making for [Hmim][OTf] Recycling
This diagram outlines the logical steps for selecting a purification strategy based on the nature of the contaminants.
Caption: Decision workflow for recycling [Hmim][OTf].
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed to remove non-polar to moderately polar organic compounds from [Hmim][OTf].
Expertise & Experience: The choice of solvent is critical. Diethyl ether or hexane are excellent for removing very non-polar compounds. Ethyl acetate can be used for more polar products, but may result in slightly higher IL loss due to partial miscibility. Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Step-by-Step Methodology:
-
Transfer the post-reaction mixture containing [Hmim][OTf] into a separatory funnel of appropriate size.
-
Add an equal volume of the chosen immiscible organic solvent (e.g., diethyl ether).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Place the funnel in a ring stand and allow the layers to fully separate. The denser [Hmim][OTf] phase will be the bottom layer.
-
Drain the bottom IL layer into a clean flask.
-
Repeat the extraction (Steps 2-5) two more times with fresh portions of the organic solvent to ensure complete removal of impurities.[12]
-
The collected IL phase now contains dissolved organic solvent, which must be removed in the next stage (see Protocol 2).
Trustworthiness (Self-Validation):
-
After the final extraction, take a small sample of the organic layer and analyze it by TLC or GC-MS to confirm that no more product is being extracted.
-
The IL phase should appear clear and homogeneous after separation.
Caption: Workflow for purification via liquid-liquid extraction.
Protocol 2: Removal of Volatiles by Vacuum Drying
This is a critical final step to remove water and residual organic solvents.
Expertise & Experience: Vigorous stirring is essential to maximize the surface area of the IL exposed to the vacuum, which significantly speeds up the drying process. A cold trap (e.g., liquid nitrogen or dry ice/acetone) between the flask and the vacuum pump is mandatory to prevent volatile solvents from contaminating the pump oil.
Step-by-Step Methodology:
-
Place the [Hmim][OTf] from the extraction step into a round-bottom or Schlenk flask containing a magnetic stir bar. The flask should not be more than half full.
-
Connect the flask to a high-vacuum line equipped with a cold trap.
-
Begin stirring to create a vortex.
-
Slowly and carefully apply the vacuum. Watch for bumping, especially if large amounts of low-boiling solvent are present.
-
Once a stable vacuum is achieved (<1 mbar), gently heat the flask in an oil bath to 70-90°C.
-
Continue drying under these conditions for at least 4-6 hours, or until no more solvent is collecting in the cold trap.
-
Allow the flask to cool to room temperature before releasing the vacuum to prevent accidental intake of air into the hot IL.
Trustworthiness (Self-Validation):
-
Purity Check: The final purity of the [Hmim][OTf] should be confirmed by ¹H NMR (disappearance of solvent peaks) and Karl Fischer titration (water content < 100 ppm).
-
Physical Properties: Measure the density or refractive index of the recycled IL and compare it to the specifications of the virgin material.[1][14]
References
- Ge, M., et al. (2013).
-
Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances. [Link]
-
Lovell, K. V., et al. (2011). High vacuum distillation of ionic liquids and separation of ionic liquid mixtures. Physical Chemistry Chemical Physics. [Link]
-
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature. [Link]
-
Wikipedia. (n.d.). Ionic liquid. [Link]
- Muhammad, N., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics.
-
Muhammad, N., et al. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. ResearchGate. [Link]
- Chirico, R. D., et al. (2003). Thermodynamic properties of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Leveraging this compound for Efficient Chemical Separation Processes. [Link]
-
Ghandi, K. (2014). Ionic Liquids Recycling for Reuse. ResearchGate. [Link]
-
Chen, P., et al. (2021). A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Industrial & Engineering Chemistry Research. [Link]
- Xu, S., et al. (2019).
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
ResearchGate. (n.d.). Result of the ionic liquid recycle test. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Shiflett, M. B., & Yokozeki, A. (2006). Solubility and Diffusivity of Chlorodifluoromethane in Imidazolium Ionic Liquids. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2011). Ionic Liquids as Recycling Solvents for The Synthesis of Magnetic Nanoparticles. [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
-
ResearchGate. (2014). Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media. [Link]
-
Waseda University. (n.d.). Extraction method. [Link]
-
Liu, Y., et al. (2022). Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. Frontiers in Chemistry. [Link]
-
ResearchGate. (2005). Properties of this compound mixtures. [Link]
-
ResearchGate. (2016). Ionic Liquid 1-Octyl-3-methylimidazolium Hexafluorophosphate as a Solvent for Extraction of Lead in Environmental Water Samples. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Extraction of short-chain organic acids using imidazolium-based ionic liquids from aqueous media. [Link]
-
Kuzmina, O., et al. (2015). Solubility of alkali metal halides in the ionic liquid [C4C1im][OTf]. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]
Sources
- 1. edcc.com.cn [edcc.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ionic liquid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. rsc.org [rsc.org]
- 14. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]
Technical Support Center: Enhancing Mass Transfer in 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate ([C6mim][OTf]) Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([C6mim][OTf]) based systems. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to mass transfer limitations in this viscous ionic liquid. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and optimize your experimental outcomes.
Introduction: The Mass Transfer Challenge with [C6mim][OTf]
This compound is a versatile ionic liquid; however, its relatively high viscosity can impede mass and heat transfer, leading to slower reaction rates and reduced process efficiency.[1][2] This guide provides practical strategies to overcome these limitations.
Part 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Slow Reaction Rates and Low Yields
Question: My reaction in [C6mim][OTf] is sluggish, and the yield is lower than expected. I suspect poor mixing. How can I improve this?
Answer: This is a classic symptom of mass transfer limitations. The high viscosity of [C6mim][OTf] can dampen the effectiveness of conventional magnetic stirring.[1][2] Here are several approaches to enhance mixing and improve your reaction kinetics:
For many systems, intensifying the mechanical agitation is the first line of defense.
-
Overhead Mechanical Stirrers: These provide more torque than standard magnetic stir bars and can create more vigorous mixing in viscous media.
-
Impeller Design: The choice of impeller can significantly impact mixing efficiency. For viscous systems, impellers that promote both radial and axial flow, such as a pitched blade turbine combined with a Rushton turbine, can be more effective.[3][4]
Experimental Protocol: Optimizing Mechanical Agitation
-
Setup: Assemble your reaction vessel with an overhead stirrer equipped with a suitable impeller (e.g., a pitched blade turbine).
-
Baffling: If your vessel design allows, the use of baffles can disrupt vortex formation and improve top-to-bottom mixing.[3]
-
Speed Variation: Start with a moderate stirring speed and gradually increase it. Observe the fluid dynamics to ensure thorough mixing without excessive splashing or gas entrainment.
-
Monitoring: Track reaction progress at different agitation speeds to determine the optimal mixing intensity for your specific system.
Ultrasound introduces high-energy acoustic waves into your system, inducing cavitation—the formation and collapse of microscopic bubbles. This process generates intense micro-turbulence, shock waves, and liquid jets, dramatically increasing the interfacial area and enhancing mass transfer between phases.[5][6][7]
Experimental Protocol: Ultrasound-Assisted Reaction
-
Apparatus: Use an ultrasonic bath or a probe sonicator. A probe sonicator offers more direct and intense energy input.
-
Temperature Control: Sonication can generate heat. It is crucial to use a cooling bath to maintain your desired reaction temperature.[6]
-
Power and Frequency: Start with a moderate ultrasound power and frequency. For many applications, a frequency of 25-100 kHz is effective.[6]
-
Pulsed Sonication: To prevent excessive heating and potential degradation of your reactants or products, consider using pulsed sonication (e.g., 1 second on, 1 second off).[6]
-
Optimization: Experiment with different power levels and pulse durations to find the optimal conditions for your reaction.
Diagram: Ultrasound-Assisted Mass Transfer Workflow
Caption: Workflow for an ultrasound-assisted reaction.
Issue 2: Inefficient Biphasic Reactions or Extractions
Question: I'm performing a liquid-liquid extraction from my [C6mim][OTf] phase, but the separation is slow and inefficient. How can I improve the mass transfer between the two immiscible phases?
Answer: The high viscosity and density of [C6mim][OTf] can lead to a stable interface and slow diffusion between phases.[8] Here are some targeted solutions:
Microfluidic reactors utilize channels with micrometer dimensions, which dramatically increases the surface-area-to-volume ratio.[9][10] This geometry ensures a very short diffusion distance between phases, leading to rapid and efficient mass transfer.[9]
Conceptual Workflow: Biphasic Reaction in a Microfluidic Chip
-
Pumping: Two syringe pumps are used to introduce the [C6mim][OTf] phase and the second liquid phase into the microfluidic chip at precise flow rates.
-
Mixing: The chip is designed with a micromixer structure (e.g., a serpentine or staggered herringbone mixer) to ensure intimate contact between the two phases.
-
Reaction/Extraction: The reaction or extraction occurs as the fluids flow through the channel.
-
Collection: The output stream is collected for analysis.
Diagram: Microfluidic Reactor for Biphasic Systems
Caption: Conceptual diagram of a microfluidic setup.
Microwave energy directly heats the molecules in the reaction mixture through dipole rotation and ionic conduction.[11] Ionic liquids like [C6mim][OTf] are highly efficient at absorbing microwave irradiation, leading to rapid and uniform heating throughout the bulk of the liquid.[12] This can significantly accelerate reaction rates, often attributed to overcoming mass transfer barriers.[13][14]
Experimental Protocol: Microwave-Assisted Biphasic Reaction
-
Vessel: Use a microwave-safe reaction vessel equipped with a stirrer.
-
Microwave Reactor: Place the vessel in a dedicated microwave reactor that allows for temperature and pressure monitoring.
-
Power and Temperature: Set the target temperature and a maximum power limit. The microwave will pulse power to maintain the set temperature.
-
Stirring: Ensure adequate stirring throughout the reaction to maintain a homogeneous mixture.
-
Safety: Always follow the safety protocols for your specific microwave reactor, especially concerning pressure buildup.
Part 2: Frequently Asked Questions (FAQs)
Q1: Will adding a co-solvent help with mass transfer?
A1: Yes, in some cases. Adding a less viscous, miscible co-solvent can reduce the overall viscosity of the [C6mim][OTf] system, which can improve mass transfer.[1] However, the co-solvent may also affect the solubility of your reactants and the overall reaction equilibrium. It is essential to screen co-solvents for compatibility with your specific chemical system.
Q2: How does temperature affect mass transfer in [C6mim][OTf]?
A2: Increasing the temperature will decrease the viscosity of [C6mim][OTf], which generally leads to an increase in the mass transfer coefficient.[15] However, you must consider the thermal stability of your reactants and products to avoid degradation at elevated temperatures.
Q3: Can I use a bubbling effect to enhance mass transfer?
A3: Yes, introducing a gas or a low-boiling-point solvent that forms bubbles can increase the interfacial area and create turbulence, which enhances mass transfer in biphasic systems.[8] This technique is particularly useful for extractions.[8]
Part 3: Quantitative Data Summary
The following table summarizes the impact of different enhancement techniques on reaction outcomes, based on literature findings for similar ionic liquid systems.
| Technique | Key Parameter(s) | Typical Improvement | Reference(s) |
| Ultrasound | Power, Frequency | Can reduce reaction times from hours to minutes and increase yields. | [16] |
| Microwave | Temperature, Power | Significant reduction in reaction time (e.g., from 24-48 hours to 1 hour) and improved yields. | [11][14][17] |
| Microreactors | Flow Rate, Channel Geometry | Enables reactions that are otherwise limited by mass transfer, leading to high conversion rates. | [9][18] |
| Agitation | Impeller Speed, Baffles | Increasing agitation speed generally increases the solid-liquid mass transfer coefficient. | [3] |
References
- SciELO. (n.d.). Use of Ionic Liquid-Based Ultrasound Assisted Liquid-Liquid Extraction of Phenols from Aqueous Fractions of Seed Bio-Oil.
- IntechOpen. (2011). Synthesis of Ionic Liquids in Microstructured Reactors.
- National Institutes of Health (NIH). (n.d.). Ultrasound-assisted of alkali chloride separation using bulk ionic liquid membrane.
- ResearchGate. (n.d.). Ultrasound assisted rapid synthesis of ionic liquids | Request PDF.
- SciELO México. (n.d.). Ionic Liquid and Microwave-Assisted Organic Synthesis: A “Green” and Synergic Couple.
- ResearchGate. (2023). How does ultrasound‐assisted ionic liquid treatment affect protein? A comprehensive review of their potential mechanisms, safety evaluation, and physicochemical and functional properties.
- ACS Publications. (2023). Microwave Encounters Ionic Liquid: Synergistic Mechanism, Synthesis and Emerging Applications | Chemical Reviews.
- OMICS Online. (n.d.). Eco-friendly microwave-assisted diels-alder reactions in ionic liquid influenced by minerals.
- MDPI. (n.d.). Ionic Liquid-Based Ultrasonic-Assisted Extraction Coupled with HPLC and Artificial Neural Network Analysis for Ganoderma lucidum.
- MDPI. (n.d.). Investigation of Mass-Transfer Performance for Biodiesel Reaction in Microchannel Reactor using Volume-of-Fluid with Species-Transport Model.
- National Institutes of Health (NIH). (n.d.). Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids.
- Technology Networks. (n.d.). Accelerated microwave–assisted polymerizations in ionic liquids: Towards depletion of emissions and energy savings.
- ResearchGate. (2015). Solid-liquid mass transfer in an agitated ion exchange vessel fitted with dual impellers.
- RSC Publishing. (2016). Enhancement of mass transfer through bubbling effect during extraction and reaction in biphasic systems containing ionic liquid.
- Semantic Scholar. (n.d.). Multiphase processes with ionic liquids in microreactors: hydrodynamics, mass transfer and applications.
- ResearchGate. (2025). Experimental study on using ionic liquids to upgrade heavy oil.
- ResearchGate. (2024). Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis.
- ResearchGate. (n.d.). A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures.
- MDPI. (n.d.). Mixing Times of Miscible Liquid Systems in Agitated Vessels.
- Aidic. (n.d.). Influence of Viscosity on Mass Transfer Performance of Unbaffled Stirred Vessels.
- Unacademy. (n.d.). Agitation and Mixing GATE 2022.
- ResearchGate. (2025). Physicochemical properties of [C6mim][PF6] and [C6mim][(C2F5)3PF3] ionic liquids | Request PDF.
- ACS Publications. (2024). Study on Interfacial Mass Transport and Process Intensification for Ionic Liquid [BMIM]Br Synthesis.
- Solvionic. (n.d.). 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide.
- ACS Publications. (n.d.). The Effect of Agitation on Mass Transfer Rates in Liquid - Solid Particle Systems..
- ACS Publications. (n.d.). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures | Journal of Chemical & Engineering Data.
- University of Birmingham. (n.d.). Agitation, mixing and mass transfer in simulated high viscosity fermentation broths.
- SpringerLink. (n.d.). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bi.
- ResearchGate. (n.d.). Properties of this compound mixtures | Request PDF.
- IntechOpen. (2013). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry.
- RSC Publishing. (2021). Targeted modifications in ionic liquids – from understanding to design.
- Thermo Fisher Scientific. (n.d.). Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
- ACS Publications. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths | ACS Measurement Science Au.
- National Institutes of Health (NIH). (n.d.). Microfluidics-to-Mass Spectrometry: A review of coupling methods and applications.
- SCM. (n.d.). Ionic Liquids — Tutorials 2025.1 documentation.
- MDPI. (2023). Recent Progress in Vacuum Engineering of Ionic Liquids.
- YouTube. (2019). Zoom – Microfluidic reactors | The future of biocatalysis.
- National Institutes of Health (NIH). (2021). Recent Advances in Ionic Liquids in Biomedicine.
- ResearchGate. (2025). (PDF) Effect of Liquid Viscosity on Mass Transfer Area and Liquid Film Mass Transfer Coefficient for GT-OPTIMPAK 250Y.
- ResearchGate. (2025). (PDF) Electrospray Ionization Mass Spectrometry of Ionic Liquids and Determination of Their Solubility in Water.
- Sigma-Aldrich. (n.d.). This compound | 460345-16-8.
- Glen Jackson. (n.d.). Electrospray mass spectrometry of undiluted ionic liquids.
- MDPI. (2025). Charge Transport and Transfer in Ionic Liquids for Advanced Electrochemical Devices.
- ResearchGate. (2025). (PDF) L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6.
- PubMed. (2013). Enhanced gas absorption in the ionic liquid 1-n-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide ([hmim][Tf2N]) confined in silica slit pores: a molecular simulation study.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Ionic Liquids in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. scielo.br [scielo.br]
- 6. Ultrasound-assisted of alkali chloride separation using bulk ionic liquid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of mass transfer through bubbling effect during extraction and reaction in biphasic systems containing ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. longdom.org [longdom.org]
- 15. edcc.com.cn [edcc.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blogs.uni-mainz.de [blogs.uni-mainz.de]
"product extraction and separation from 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate"
Welcome to the technical support center for handling 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][TfO]). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of product extraction and separation from this versatile ionic liquid. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during liquid-liquid extraction (LLE) with [HMIM][TfO], offering step-by-step solutions grounded in scientific principles.
Issue 1: Persistent Emulsion Formation During Extraction
Q: I'm performing a liquid-liquid extraction with an aqueous phase and an organic solvent, and a stubborn emulsion has formed at the interface with the [HMIM][TfO] phase. How can I resolve this?
A: Emulsion formation is a frequent challenge when working with ionic liquids due to their surfactant-like properties. The imidazolium cation in [HMIM][TfO] can act as a surfactant, reducing the interfacial tension between the aqueous and organic phases and leading to the formation of a stable emulsion. Here’s a systematic approach to breaking these emulsions:
Probable Causes & Solutions:
-
High Mixing Intensity: Vigorous shaking or stirring can lead to the formation of fine droplets that are difficult to separate.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the phases without excessive agitation.[1]
-
-
Surfactant-like Impurities: The presence of phospholipids, free fatty acids, or proteins in your sample can stabilize emulsions.
-
Solution 1: Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, forcing the surfactant-like molecules into one phase and promoting phase separation.[1]
-
Solution 2: Centrifugation: If the emulsion is persistent, transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes. The increased gravitational force will help to coalesce the dispersed droplets.[2]
-
-
Unfavorable Solvent System: The choice of organic solvent can influence emulsion stability.
-
Solution: Add a small amount of a different organic solvent with a different polarity to alter the properties of the organic phase. This can disrupt the surfactant's ability to stabilize the emulsion.[1]
-
Step-by-Step Protocol for Emulsion Breaking:
-
Initial Gentle Mixing: In subsequent extractions, opt for gentle swirling or inverting the separatory funnel rather than vigorous shaking.
-
Brine Addition: If an emulsion forms, add brine solution (10-20% of the aqueous phase volume) and gently rock the funnel. Allow it to stand and observe for phase separation.
-
Centrifugation: If the emulsion persists, carefully transfer the mixture to appropriate centrifuge tubes. Balance the tubes and centrifuge for 15 minutes.
-
Solvent Modification: As a last resort, add a small volume (1-5% of the organic phase volume) of a different, compatible organic solvent to the separatory funnel and gently mix.
Issue 2: Low Product Recovery After Back-Extraction
Q: I've successfully extracted my product into the [HMIM][TfO] phase, but I'm struggling to recover it during the back-extraction step. What could be the issue?
A: Low recovery during back-extraction is often due to an unfavorable equilibrium between the ionic liquid and the back-extraction solvent. The key is to shift this equilibrium to favor the transfer of your product into the new phase.
Probable Causes & Solutions:
-
Inappropriate Back-Extraction Solvent: The chosen solvent may not have a strong enough affinity for your product to overcome its interaction with the ionic liquid.
-
Solution: Select a back-extraction solvent with a high affinity for your product and low miscibility with [HMIM][TfO]. Consider using a solvent with a different polarity or functional groups that can strongly interact with your product.
-
-
pH-Dependent Product Solubility: If your product is an acid or a base, its solubility in the aqueous back-extraction phase will be highly dependent on the pH.
-
Solution: Adjust the pH of the aqueous back-extraction solution to ionize your product, thereby increasing its solubility in the aqueous phase and facilitating its transfer from the ionic liquid. For an acidic product, use a basic solution (e.g., dilute NaOH). For a basic product, use an acidic solution (e.g., dilute HCl).
-
-
Insufficient Mixing or Contact Time: The back-extraction process may not have reached equilibrium.
-
Solution: Ensure adequate mixing of the phases during back-extraction and allow sufficient time for the product to partition into the new solvent.
-
Experimental Workflow for Optimizing Back-Extraction:
Sources
Technical Support Center: Stabilizing Enzymes in 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate for Biocatalysis
Welcome to the technical support center for utilizing 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate, [Hmim][TfO], as a medium for enzymatic reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during experiments. Our goal is to help you optimize your biocatalytic processes by explaining the causality behind experimental choices and providing self-validating protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is broken down into probable causes and a step-by-step protocol for resolution.
Issue 1: Significantly Lower-Than-Expected or No Enzyme Activity
You've set up your reaction in [Hmim][TfO], but the conversion rate is negligible or far below what you achieve in conventional solvents.
Probable Causes:
-
Suboptimal Water Content: The most critical factor for enzyme activity in non-aqueous media is the presence of a minimal amount of water to maintain the enzyme's essential hydration layer.[1][2] Both too little and too much water can be detrimental. In nearly anhydrous conditions, the enzyme may be too rigid, while excess water can reduce substrate solubility and promote undesirable side reactions.[2]
-
Ionic Liquid Impurities: Residual halides or other impurities from the synthesis of [Hmim][TfO] can denature enzymes.
-
Direct Ion-Enzyme Interactions: The trifluoromethanesulfonate (TfO⁻) anion is generally considered weakly coordinating, but direct interactions between the ions of the liquid and the enzyme's surface can still lead to conformational changes that inactivate the enzyme.[3] The cation can also play a role; for instance, certain cations have been observed occupying the active site of enzymes like lysozyme, reducing activity.[4]
-
High Viscosity: Ionic liquids are significantly more viscous than traditional solvents, which can create mass transfer limitations for the substrate reaching the enzyme's active site.[5][6]
Troubleshooting Protocol:
-
Optimize Water Activity (a_w):
-
Action: Systematically vary the water content in your [Hmim][TfO] medium. Start from a nearly anhydrous state (dried over molecular sieves) and incrementally add water, for example, in 0.1% (v/v) steps.
-
Rationale: Every enzyme-solvent system has an optimal water activity for maximum catalytic function.[1] The goal is to find the "sweet spot" that preserves the enzyme's conformational flexibility without promoting hydrolysis or reducing substrate solubility. The reaction rate often follows an optimum curve as a function of water content.[1]
-
-
Verify Ionic Liquid Purity:
-
Action: Use high-purity [Hmim][TfO] (≥98%). If you suspect impurities, purify the ionic liquid by passing it through a column of activated carbon or alumina.
-
Rationale: Impurities, particularly halides from synthesis precursors, are known enzyme denaturants. Ensuring a pure solvent system eliminates this variable.
-
-
Consider Enzyme Immobilization:
-
Action: Immobilize your enzyme onto a solid support (e.g., porous beads, nanoparticles).
-
Rationale: Immobilization can protect the enzyme from direct, disruptive interactions with the ionic liquid, thereby enhancing its stability and preventing denaturation.[7][8] It also simplifies enzyme recovery and reuse.
-
-
Mitigate Mass Transfer Limitations:
-
Action: Increase the reaction temperature (within the enzyme's stability range) and/or increase the agitation speed (e.g., orbital shaking, stirring).
-
Rationale: Increasing temperature lowers the viscosity of [Hmim][TfO], facilitating faster diffusion of substrates and products.[5] Enhanced agitation ensures the reaction mixture remains homogeneous, especially when using immobilized or suspended enzyme powders.
-
Issue 2: Initial Enzyme Activity is High but Declines Rapidly (Poor Stability)
The reaction starts well, but the enzyme quickly loses activity over a few hours or upon the first attempt at recycling.
Probable Causes:
-
Thermal Denaturation: Although ionic liquids can enhance thermal stability, the chosen reaction temperature may still be too high for your specific enzyme over extended periods.
-
Anion-Induced Denaturation: The TfO⁻ anion, while better than many basic anions like halides, can still form hydrogen bonds with the protein, potentially leading to gradual unfolding and denaturation.[3]
-
pH Shift in the Enzyme's Microenvironment: The bulk pH of the ionic liquid is not well-defined, but the effective pH around the enzyme can be influenced by substrates, products, or impurities, causing inactivation.
Troubleshooting Protocol:
-
Conduct a Thermal Stability Study:
-
Action: Incubate your enzyme in [Hmim][TfO] at various temperatures (e.g., 40°C, 50°C, 60°C) without substrate. Withdraw aliquots at different time points (e.g., 1, 6, 12, 24 hours) and measure the residual activity under standard assay conditions.
-
Rationale: This allows you to determine the operational temperature range where your enzyme maintains stability for the required reaction duration. Some enzymes show significantly higher thermal stability in specific ionic liquids compared to organic solvents like t-butanol.[9]
-
-
Utilize Enzyme Immobilization or Coating:
-
Action: Covalently immobilize the enzyme or coat it with a protective layer. Coating enzymes with other, more hydrophobic ionic liquids has been shown to dramatically increase stability and activity.[3]
-
Rationale: Immobilization provides a stabilizing microenvironment that shields the enzyme from the bulk solvent.[10] This approach has been shown to significantly improve the reusability of biocatalysts.[10]
-
-
Buffer the Microenvironment:
-
Action: If using a biphasic system, ensure the aqueous phase is well-buffered. For single-phase systems, consider adding a solid buffer or using an enzyme preparation that includes stabilizing buffers from its lyophilization.
-
Rationale: Maintaining the optimal pH in the immediate vicinity of the enzyme is crucial for its structural integrity and catalytic function.
-
Issue 3: Difficulty Separating the Product and Recovering the Biocatalyst
The reaction is successful, but isolating your product and recycling the expensive ionic liquid and enzyme proves challenging.
Probable Causes:
-
High Solubility of Product in the Ionic Liquid: The product may be highly soluble in [Hmim][TfO], making extraction difficult.
-
High Viscosity and Low Volatility of [Hmim][TfO]: These properties prevent simple separation methods like distillation.[11]
-
Enzyme Dispersed as a Fine Powder: If using a free enzyme powder, recovery by simple filtration or centrifugation can be inefficient.
Troubleshooting Protocol:
-
Implement a Biphasic System:
-
Action: Introduce a second, immiscible phase (e.g., a hydrophobic organic solvent like hexane or a fluorous solvent) into the reaction.
-
Rationale: This strategy confines the enzyme and ionic liquid to one phase while the product can be selectively extracted into the second phase, simplifying downstream processing.[11][12] This is particularly effective for hydrophobic products.[13]
-
-
Use Supercritical Carbon Dioxide (scCO₂) Extraction:
-
Action: Employ scCO₂ as a green solvent to extract the product from the ionic liquid phase.
-
Rationale: Many organic compounds are soluble in scCO₂, while enzymes and ionic liquids are not. This allows for efficient, clean separation, and the CO₂ can be easily removed by depressurization.
-
-
Switch to an Immobilized Enzyme System:
-
Action: Use the enzyme in an immobilized form (e.g., on magnetic beads or larger polymer supports).
-
Rationale: Immobilized enzymes can be easily recovered by filtration, centrifugation, or, in the case of magnetic beads, by applying a magnetic field. This dramatically improves the efficiency of biocatalyst recycling.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why should I use [Hmim][TfO] for my biocatalytic reaction instead of a traditional organic solvent like toluene or an aqueous buffer?
A: this compound offers several distinct advantages. Unlike volatile organic compounds (VOCs), it has a negligible vapor pressure, which significantly reduces air pollution and flammability risks.[11] For reactions involving polar substrates like carbohydrates, [Hmim][TfO] can offer superior solubility compared to non-polar organic solvents, allowing for higher reaction concentrations.[11][14] Furthermore, many enzymes exhibit enhanced stability, particularly thermal stability, in ionic liquids compared to both aqueous buffers and organic solvents, which can lead to longer catalyst lifetimes and allow for higher reaction temperatures.[9][15]
Q2: How exactly does water content affect my enzyme in [Hmim][TfO]?
A: Water plays a dual role. A small amount is essential to form a hydration shell around the enzyme, which maintains the flexible, native conformation required for catalytic activity.[2] However, as an ionic liquid, [Hmim][TfO] is hygroscopic. Excessive water can:
-
Reduce Reaction Rates: For reverse hydrolysis reactions (e.g., esterification), excess water shifts the equilibrium away from product formation.[1]
-
Decrease Thermal Stability: High water content can disrupt the unique networked structure of the ionic liquid, potentially reducing its stabilizing effect.
-
Lower Viscosity: While this can improve mass transfer, it may also alter the specific ion-enzyme interactions that contribute to stability.[5] A fine control of water content is therefore critical for achieving high enzyme activity.[16]
Q3: Can I reuse the [Hmim][TfO] and the enzyme? If so, what is the best practice?
A: Yes, reusability is a key advantage of these systems. The most robust method is to use an immobilized enzyme. After the reaction, you can easily separate the immobilized biocatalyst by filtration. The product can then be extracted from the [Hmim][TfO] using an appropriate solvent (as described in Troubleshooting Issue 3). The ionic liquid can then be dried under vacuum to remove the extraction solvent and any water produced during the reaction before being reused with the recovered enzyme for the next cycle. Studies have shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity.[10]
Q4: My enzyme is a powder that doesn't dissolve in [Hmim][TfO]. Is this a problem?
A: No, this is the expected and often desired behavior. Enzymes typically do not dissolve in ionic liquids but exist as stable suspensions.[15] In fact, one study reported that the dissolution of an enzyme in an ionic liquid completely eliminated its catalytic activity.[15] The key is to ensure the suspension is well-agitated to avoid mass transfer limitations. Using the enzyme as a suspension (or better yet, immobilized) is the standard and effective way to perform biocatalysis in this medium.
Q5: Are there specific enzyme classes that are more compatible with [Hmim][TfO]?
A: While compatibility is enzyme-specific, hydrolases, particularly lipases (e.g., Candida antarctica Lipase B, or CALB), have been extensively and successfully used in imidazolium-based ionic liquids.[14] Lipases are generally robust enzymes that function at interfaces, making them well-suited for heterogeneous systems like an enzyme suspension in an ionic liquid. Laccases have also been studied in trifluoromethanesulfonate ionic liquids, though their stability was found to be highly dependent on the cation.[17] It is always recommended to perform initial screening experiments to confirm the stability and activity of your specific enzyme in [Hmim][TfO].
Visualized Workflows and Concepts
General Experimental Workflow
The following diagram outlines a typical workflow for conducting an enzyme-catalyzed reaction in [Hmim][TfO].
Caption: Standard workflow for biocatalysis in [Hmim][TfO].
Troubleshooting Low Enzyme Activity
This decision tree can guide your troubleshooting process when encountering low enzymatic activity.
Caption: Decision tree for troubleshooting low enzyme activity.
Data Summary Table
| Parameter | Observation in [Hmim][TfO] & Similar ILs | Rationale & Significance | Source(s) |
| Water Content | Activity often follows an optimum curve; fine control is critical. | Maintains essential hydration layer for enzyme flexibility without promoting side reactions. | [1][16] |
| Temperature | Higher temperatures reduce viscosity but can risk thermal denaturation. | Balances need for lower mass transfer resistance with maintaining enzyme stability. | [5][9] |
| Enzyme Form | Immobilized enzymes show greater stability and reusability. | Protects enzyme from direct solvent interaction and simplifies recovery. | [8][10] |
| Viscosity | Significantly higher than conventional solvents. | A primary cause of mass transfer limitations; can be mitigated by heat and agitation. | [5] |
| Anion (TfO⁻) | Weakly coordinating; generally considered "neutral" and enzyme-compatible. | Reduces the likelihood of strong hydrogen bonding that leads to denaturation. | [3] |
| Recovery | Biphasic systems or scCO₂ extraction are effective. | Overcomes challenges posed by the IL's low volatility and high viscosity. | [11][12] |
References
-
"Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation. (2019). ACS Omega. [Link]
-
Application of Room-Temperature Ionic Liquids in Biocatalysis: Opportunities and Challenges. (2002). ResearchGate. [Link]
-
Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. (2017). Biotechnology and Bioengineering. [Link]
-
Recent developments in biocatalysis in multiphasic ionic liquid reaction systems. (2016). Applied Microbiology and Biotechnology. [Link]
-
CHAPTER 2: Biocatalysis in Ionic Liquids. (2014). Royal Society of Chemistry. [Link]
-
THE ROLE OF WATER ACTIVITY IN TERMS OF ENZYME ACTIVITY AND ENANTIOSELECTIVITY DURING ENZYMATIC ESTERIFICATION IN NON-CONVENTIONAL MEDIA. (2020). Hungarian Journal of Industry and Chemistry. [Link]
-
“Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation. (2019). ACS Omega. [Link]
-
Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. (2021). Molecules. [Link]
-
Whole-Cell Biocatalysis in Ionic Liquids. (2019). Advances in Biochemical Engineering/Biotechnology. [Link]
-
Biocatalysis in Ionic Liquids. (2015). White Biotechnology for Sustainable Chemistry. [Link]
-
Effect of Ionic Liquids on activity, stability and structure of enzymes: A review. (2020). ResearchGate. [Link]
-
Stability and stabilization of biocatalysts by ionic liquids. (2018). ScienceDirect. [Link]
-
Methods for stabilizing and activating enzymes in ionic liquids — A review. (2021). ResearchGate. [Link]
-
Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. (2021). Queen's University Belfast Research Portal. [Link]
-
Recovery of enzyme structure and activity following rehydration from ionic liquid. (2022). Physical Chemistry Chemical Physics. [Link]
-
Effect of three trifluoromethanesulfonate ionic liquids on the activity, stability and conformation of laccase. (2014). International Journal of Biological Macromolecules. [Link]
-
Stabilizing biocatalysts. (2013). Chemical Society Reviews. [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents. (2013). ACS Catalysis. [Link]
-
1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. (n.d.). Solvionic. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Properties of this compound mixtures. (2007). ResearchGate. [Link]
-
1-Hexyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([C 6 MIm][Tf 2 N]). (n.d.). ResearchGate. [Link]
-
What are the strategies for optimizing biocatalysts for carbon conversion? (2024). ResearchGate. [Link]
-
A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. (2016). Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Leveraging this compound for Efficient Chemical Separation Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Considerations for the optimization of biocatalyst formulation in multi-enzymatic reactions: Co-immobilized enzymes advantages depend on enzyme kinetic properties. (2020). DTU Research Database. [Link]
-
Biocatalysis in Supercritical Fluids, in Fluorous Solvents, and under Solvent-Free Conditions. (2005). ResearchGate. [Link]
-
Enzyme inactivation and protection during entrapment in reversed micelles. (1993). ResearchGate. [Link]
-
Optimization of biocatalysis in organic media. (2000). Semantic Scholar. [Link]
-
Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface. (2024). Frontiers in Chemistry. [Link]
Sources
- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Recovery of enzyme structure and activity following rehydration from ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Stabilizing biocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Recent developments in biocatalysis in multiphasic ionic liquid reaction systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Water-like” Dual-Functionalized Ionic Liquids for Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of three trifluoromethanesulfonate ionic liquids on the activity, stability and conformation of laccase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclic Voltammetry in 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf])
Welcome to the technical support center for electrochemical measurements in 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of performing cyclic voltammetry (CV) in this ionic liquid. Here, we move beyond generic advice to provide in-depth, field-proven insights into diagnosing and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My cyclic voltammogram for the blank [HMIM][OTf] is not flat and shows unexpected peaks. What is the likely cause?
A significant deviation from a flat, featureless baseline in a blank CV of [HMIM][OTf] is often indicative of impurities. The most common culprits are water and halide ions. Water, in particular, can be absorbed from the atmosphere and will narrow the electrochemical window of the ionic liquid due to its electrolysis.[1][2] This will manifest as rising currents at the anodic and cathodic limits of your potential scan.
Halide impurities can also lead to spurious oxidation peaks.[3] It is crucial to use high-purity [HMIM][OTf] and to handle it in a controlled, inert atmosphere (e.g., a glovebox) to minimize water uptake.
Q2: The peak separation (ΔEp) in my reversible redox couple is much larger than the theoretical 59/n mV. What's happening?
An unusually large peak separation in a quasi-reversible or reversible system is a classic symptom of significant uncompensated resistance (iR drop) .[4] Ionic liquids like [HMIM][OTf] can have higher resistance compared to aqueous electrolyte solutions, leading to a distortion of the applied potential.[5][6][7] This means the actual potential experienced at the electrode surface is less than the potential applied by the potentiostat.
To address this, you should:
-
Utilize iR compensation: Most modern potentiostats have a built-in function for iR compensation. This can be done automatically or manually.
-
Minimize the distance between the working and reference electrodes: A Luggin capillary can be effective in reducing the uncompensated resistance.
-
Use a smaller working electrode or decrease the scan rate: This will reduce the overall current and thus the magnitude of the iR drop.[5]
Q3: My reference electrode potential seems to be drifting during the experiment. How can I get a stable reference?
Reference electrode stability is a well-known challenge in ionic liquids.[8][9][10] Traditional aqueous reference electrodes (e.g., Ag/AgCl in saturated KCl) are generally not suitable for direct immersion in [HMIM][OTf] as the filling solution can contaminate the ionic liquid and the junction can become clogged.
For reliable measurements, consider the following options:
-
Quasi-Reference Electrodes (QREs): A simple Pt or Ag wire can be used as a QRE. While easy to implement, their potential can be unstable and will drift over time. They are best suited for preliminary or qualitative studies.
-
Non-aqueous Reference Electrodes: An Ag/Ag⁺ electrode (e.g., a silver wire immersed in a solution of AgNO₃ or AgOTf in a compatible organic solvent or the ionic liquid itself, separated by a frit) can provide a more stable potential.
-
Internal Referencing: Using a well-behaved, reversible redox couple with a known potential, such as ferrocene/ferrocenium (Fc/Fc⁺), as an internal standard is a highly recommended practice.[1] All potentials can then be reported relative to the Fc/Fc⁺ couple.
In-Depth Troubleshooting Guides
Issue 1: Distorted and Irreproducible Voltammograms
Symptoms:
-
Poorly defined or broad peaks.
-
Shifting peak potentials between scans.
-
Inconsistent peak currents.
Causality and Troubleshooting Workflow:
This issue often points to problems with the working electrode surface. A contaminated or improperly polished electrode will exhibit sluggish electron transfer kinetics and poor reproducibility.
Detailed Electrode Polishing Protocol:
A pristine working electrode surface is paramount for obtaining reliable data.
-
Mechanical Polishing:
-
Start with a coarse polish using 1.0 µm alumina slurry on a polishing pad. Gently rub the electrode in a figure-8 motion for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Proceed to a finer polish with 0.3 µm alumina slurry on a new pad, again using a figure-8 motion.
-
Rinse with deionized water.
-
Finish with a final polish using 0.05 µm alumina slurry for a mirror-like finish.
-
After the final polish, sonicate the electrode in deionized water for 2-3 minutes to remove any embedded alumina particles.
-
Rinse with a suitable solvent (e.g., acetone or isopropanol) and dry under a stream of inert gas.
-
-
Electrochemical Cleaning (for Noble Metal Electrodes):
-
After mechanical polishing, the electrode can be further cleaned by cycling the potential in a suitable electrolyte (e.g., dilute H₂SO₄ for Pt or Au) to form and reduce a surface oxide layer. This should be done prior to introduction into the ionic liquid.
-
Issue 2: High Background Current and Sloping Baseline
Symptoms:
-
A "tilted" voltammogram.
-
High capacitive current that obscures Faradaic peaks.
Causality and Troubleshooting:
This is often a combination of high solution resistance (iR drop) and a large double-layer capacitance at the electrode-ionic liquid interface.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Capacitive Current | Large electrode surface area; High scan rate. | Use a smaller diameter working electrode (e.g., a microelectrode); Decrease the scan rate. |
| Sloping Baseline | Significant uncompensated resistance (iR drop).[4] | Implement iR compensation on your potentiostat; Minimize the working-reference electrode distance; Ensure all cable connections are secure and corrosion-free. |
| Electrochemical Window Limitation | Presence of electroactive impurities (e.g., water).[1][2] | Dry the [HMIM][OTf] under vacuum at an elevated temperature; Perform all experiments in an inert atmosphere (glovebox). |
Standard Operating Protocol: CV of Ferrocene in [HMIM][OTf]
This protocol outlines a standard procedure for obtaining a reliable cyclic voltammogram of a known redox species in [HMIM][OTf].
1. Preparation (in an inert atmosphere glovebox):
- Dry the required volume of [HMIM][OTf] under high vacuum at ~70-80°C for at least 12 hours to remove residual water.
- Prepare a ~1-5 mM solution of ferrocene in the dried [HMIM][OTf].
- Polish the working electrode (e.g., glassy carbon or platinum) according to the detailed protocol above.
- Prepare the reference electrode (e.g., a clean Ag wire for a QRE) and counter electrode (e.g., a platinum wire or mesh).
2. Cell Assembly:
- Add the ferrocene/[HMIM][OTf] solution to the electrochemical cell.
- Assemble the three-electrode setup, ensuring the reference electrode is positioned close to the working electrode.
3. Electrochemical Measurement:
- Connect the electrodes to the potentiostat.
- Perform an open-circuit potential (OCP) measurement for a few minutes to ensure the system is stable.
- Set the CV parameters:
- Scan Range: A potential window that brackets the expected E₁/₂ of ferrocene (e.g., -0.5 V to +1.0 V vs. Ag QRE).
- Scan Rate: Start with a moderate scan rate (e.g., 100 mV/s).
- iR Compensation: Enable automatic iR compensation if available.
- Run the cyclic voltammetry experiment for at least 3 cycles to check for stability.
4. Data Analysis:
- The resulting voltammogram should show a well-defined, reversible wave for the oxidation of ferrocene.
- Measure the anodic (Epa) and cathodic (Epc) peak potentials and the corresponding peak currents (ipa and ipc).
- Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
- Calculate the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, this should be close to 59 mV.
- The ratio of peak currents (ipa/ipc) should be close to 1.
By systematically addressing these common issues and following standardized protocols, researchers can obtain high-quality, reproducible cyclic voltammetry data in this compound.
References
-
Reid, K. D., et al. (2011). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 56(7), 3115-3121. [Link]
-
Kakiuchi, T., et al. (2010). Stability of a Ag/AgCl reference electrode equipped with an ionic liquid salt bridge composed of 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)-amide in potentiometry of pH standard buffers. Analytical Sciences, 26(11), 1203-1206. [Link]
-
Kar, M., et al. (2013). Study on Cycling Performance and Electrochemical Stability of 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide Assembled with Li4Ti5O12 and LiFePO4 at 333 K. Journal of The Electrochemical Society, 160(6), A781-A785. [https://www.researchgate.net/publication/273322005_Study_on_Cycling_Performance_and_Electrochemical_Stability_of_1-Hexyl-3-methylimidazolium_Bis trifluoromethanesulfonylimide_Assembled_with_Li4Ti5O12_and_LiFePO4_at_333_K]([Link] trifluoromethanesulfonylimide_Assembled_with_Li4Ti5O12_and_LiFePO4_at_333_K)
-
Ren, X., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 966471. [Link]
-
Haskins, J. B., et al. (2021). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemElectroChem, 8(2), 376-384. [Link]
-
Kakiuchi, T., et al. (2010). Stability of a Ag/AgCl reference electrode equipped with an ionic liquid salt bridge composed of 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)-amide in potentiometry of pH standard buffers. PubMed. [Link]
-
Izgorodin, A. V., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 742286. [Link]
-
Lasia, A. (2013). How to correct Cyclic Voltammetry data for iR drop post-measurement?. ResearchGate. [Link]
-
Silvester, D. S. (2011). Reference electrodes for electrochemical studies in room temperature ionic liquids. ResearchGate. [Link]
-
Myland, J. C., & Oldham, K. B. (2000). Uncompensated resistance. 1. The effect of cell geometry. Analytical Chemistry, 72(17), 3972-3980. [Link]
-
Lust, E., et al. (2012). Cyclic voltammograms for EMImOTF + EMImI 1 wt%, EMImBF 4 +.... ResearchGate. [Link]
-
Barbero, C. A. (2011). Cyclic Voltammetry Corrupted by Ohmic Drop. Wolfram Demonstrations Project. [Link]
-
Kakiuchi, T., et al. (2010). Stability of a Ag/AgCl Reference Electrode Equipped with an Ionic Liquid Salt Bridge Composed of 1-Methyl-3-octylimidazolium Bis(trifluoromethanesulfonyl)-amide in Potentiometry of pH Standard Buffers. ResearchGate. [Link]
-
Martins, V. L., et al. (2021). Cyclic voltammetry of [hmim][NTf2] (—) and Eu(III) in [hmim][NTf2].... ResearchGate. [Link]
-
Charoen-amornkitt, P., et al. (2018). Ohmic resistance and constant phase element effects on cyclic voltammograms using a combined model of mass transport and equivalent circuits. Journal of the Electrochemical Society, 165(14), E764. [Link]
-
Molina, J., et al. (2014). (a) Cyclic voltammograms of PEDOT in [Emim][NTf 2 ] (solid line),.... ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Myland, J. C., & Oldham, K. B. (2000). Uncompensated resistance. 1. The effect of cell geometry. PubMed. [Link]
-
Chen, Y.-H., et al. (2024). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. [Link]
-
Gamry Instruments. (n.d.). Using Cyclic Voltammetry to Detect Iron Impurities During Water Oxidation Measurements. [Link]
-
Krummen, M., et al. (2008). Properties of this compound mixtures. ResearchGate. [Link]
-
Shukla, S. K., & Quraishi, M. A. (2020). 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies. Journal of Molecular Liquids, 316, 113840. [Link]
-
Garsany, Y., et al. (2010). Properties of 1-hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide mixtures. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. metrohm.com [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Uncompensated resistance. 1. The effect of cell geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of a Ag/AgCl reference electrode equipped with an ionic liquid salt bridge composed of 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)-amide in potentiometry of pH standard buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate for Advanced Applications
In the landscape of ionic liquids (ILs), imidazolium-based salts have carved a significant niche due to their tunable nature and versatile applications. This guide provides a deep comparative analysis of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][TfO] or [C6mim][OTf], against other prevalent imidazolium-based ILs. We will explore the nuanced interplay between its structure and function, supported by experimental data, to guide researchers in selecting the optimal ionic liquid for their specific needs.
The choice of the cation and anion imparts unique physicochemical properties to an ionic liquid, dictating its suitability for applications ranging from organic synthesis and electrochemistry to materials science. [HMIM][TfO] is distinguished by its C6 alkyl chain on the imidazolium cation and the non-coordinating, weakly basic trifluoromethanesulfonate anion. These features contribute to its relatively low viscosity and high thermal stability compared to many first-generation ILs.
Physicochemical Properties: A Head-to-Head Comparison
The performance of an ionic liquid is fundamentally governed by its physical and chemical properties. Below, we compare [HMIM][TfO] with other widely used imidazolium salts: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), and 1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO4]).
| Property | [HMIM][TfO] | [BMIM][PF6] | [BMIM][BF4] | [EMIM][EtSO4] |
| Molecular Weight ( g/mol ) | 330.35 | 284.18 | 226.02 | 236.28 |
| Density (g/cm³ at 25°C) | ~1.26 | ~1.36 | ~1.17 | ~1.19 |
| Viscosity (cP at 25°C) | ~90-100 | ~312-375 | ~150-219 | ~93 |
| Conductivity (mS/cm at 25°C) | ~2.5-3.5 | ~1.4-3.8 | ~1.8-4.0 | ~5.0-6.0 |
| Thermal Stability (Td, °C) | >400 | ~350-400 | ~300-350 | ~250-300 |
| Water Miscibility | Miscible | Immiscible | Miscible | Miscible |
Note: The values presented are approximate and can vary based on purity and measurement conditions.
From this data, we can draw several key insights:
-
Viscosity: The longer hexyl chain in [HMIM][TfO] increases van der Waals interactions compared to the butyl chain in [BMIM] salts, but the triflate anion's nature helps maintain a moderate viscosity, significantly lower than that of [BMIM][PF6]. Its viscosity is comparable to [EMIM][EtSO4].
-
Thermal Stability: The trifluoromethanesulfonate anion imparts exceptional thermal stability to [HMIM][TfO], with a decomposition temperature exceeding 400°C. This makes it a superior choice for high-temperature applications compared to salts with anions like tetrafluoroborate or ethyl sulfate.
-
Conductivity: [HMIM][TfO] exhibits moderate ionic conductivity. While not as high as [EMIM][EtSO4], its combination of good conductivity and high thermal stability makes it a strong candidate for electrochemical applications such as in batteries and capacitors.
-
Water Miscibility: The miscibility of [HMIM][TfO] with water, driven by the triflate anion, is a critical factor for certain applications, such as in biphasic catalysis or for ease of product extraction. This contrasts sharply with the immiscibility of [BMIM][PF6].
Performance in Key Applications
The choice of an ionic liquid is ultimately dictated by its performance in a specific context. Here, we analyze the suitability of [HMIM][TfO] in two major areas.
Organic Synthesis and Catalysis
In organic synthesis, the ionic liquid's role extends beyond that of a simple solvent. It can influence reaction rates, selectivity, and catalyst stability.
-
Diels-Alder Reactions: The polarity and non-coordinating nature of the triflate anion in [HMIM][TfO] can enhance the rate of Diels-Alder reactions by stabilizing polar transition states. Its moderate viscosity facilitates mass transfer, which can be a limiting factor in more viscous ILs like [BMIM][PF6].
-
Catalyst Immobilization: The functional groups on the imidazolium ring and the counter-anion can be tailored to immobilize metal catalysts. The thermal robustness of [HMIM][TfO] is particularly advantageous for catalytic processes that require elevated temperatures, ensuring the longevity of both the solvent and the catalyst.
Electrochemistry
For electrochemical devices, the key parameters are electrochemical window, ionic conductivity, and thermal stability.
-
Electrochemical Window: [HMIM][TfO] possesses a wide electrochemical window, making it suitable as an electrolyte in devices like lithium-ion batteries and supercapacitors.
-
Ionic Conductivity and Stability: As noted earlier, its good ionic conductivity combined with outstanding thermal stability makes it a reliable electrolyte for devices that may operate under demanding temperature conditions.
Experimental Protocols: Measuring Key Properties
To ensure reproducibility and accuracy, standardized protocols for characterizing ionic liquids are essential.
Protocol for Viscosity and Density Measurement
Objective: To determine the dynamic viscosity and density of the ionic liquid at a controlled temperature.
Apparatus:
-
Stabinger Viscometer (e.g., Anton Paar SVM series)
-
Temperature-controlled water bath
-
Syringes and cleaning solvents (e.g., isopropanol, acetone)
Procedure:
-
Sample Preparation: Ensure the ionic liquid sample is free of water and other impurities by drying it under high vacuum at an elevated temperature (e.g., 80°C) for several hours.
-
Instrument Calibration: Calibrate the viscometer using certified viscosity and density standards at the desired temperature (e.g., 25°C).
-
Measurement:
-
Set the temperature of the instrument's measuring cell to 25.00 ± 0.01°C.
-
Inject the degassed ionic liquid sample into the measuring cell, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate for at least 15-20 minutes.
-
Initiate the measurement. The instrument will simultaneously measure the oscillation period of a U-tube for density and the rotational speed of a rotor for viscosity.
-
Perform at least three independent measurements to ensure reproducibility.
-
-
Cleaning: Thoroughly clean the measuring cells with appropriate solvents and dry with a stream of nitrogen gas.
Protocol for Thermal Stability Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the ionic liquid.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Inert gas supply (e.g., Nitrogen, Argon)
-
TGA pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature (e.g., 600°C).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the onset temperature of weight loss or the temperature at which 5% or 10% weight loss occurs.
-
Visualizing the Comparison
To better illustrate the decision-making process for selecting an ionic liquid, the following diagram outlines the key considerations.
Caption: Decision workflow for selecting an imidazolium-based ionic liquid.
This workflow demonstrates how the superior thermal stability of [HMIM][TfO] makes it a prime candidate for high-temperature processes, while its miscibility and viscosity further refine its suitability for specific experimental setups.
Conclusion
This compound ([HMIM][TfO]) stands out as a highly versatile and robust ionic liquid. Its combination of high thermal stability, moderate viscosity, and good conductivity makes it a superior choice over many traditional imidazolium salts, particularly for applications requiring elevated temperatures or specific solvent miscibility. While alternatives like [EMIM][EtSO4] may offer higher conductivity, they compromise on thermal stability. Conversely, while [BMIM][PF6] is thermally stable, its high viscosity and immiscibility with water limit its scope. Therefore, for researchers seeking a well-balanced, high-performance ionic liquid, [HMIM][TfO] presents a compelling option worthy of strong consideration.
References
-
Tokuda, H., et al. (2005). Physicochemical Properties and Structures of Room-Temperature Ionic Liquids. 3. Variation of Cationic Structures. The Journal of Physical Chemistry B, 109(13), 6103–6110. Available at: [Link]
-
Iolitec Ionic Liquids Technologies. This compound Specification. Available at: [Link]
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
- Freemantle, M. (2010). An Introduction to Ionic Liquids. RSC Publishing.
"performance of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate vs traditional organic solvents"
An In-Depth Guide to the Performance of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate vs. Traditional Organic Solvents
For researchers, chemists, and professionals in drug development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and process sustainability. While traditional organic solvents have been the cornerstone of chemical synthesis for decades, their volatility, flammability, and environmental concerns have catalyzed the search for viable alternatives. Among the most promising are Ionic Liquids (ILs), salts with melting points below 100°C, which are lauded for their negligible vapor pressure, thermal stability, and tunable properties.
This guide provides an objective, data-driven comparison between a representative imidazolium-based ionic liquid, This compound ([HMIM][OTf]) , and several conventional organic solvents. We will move beyond simple property listings to explore the practical implications of these differences in key chemical applications, supported by experimental data and protocols.
Part 1: Foundational Physicochemical Properties
A solvent's performance is dictated by its fundamental physical and chemical properties. Unlike traditional solvents, which are molecular liquids, [HMIM][OTf] is composed of a bulky organic cation (1-hexyl-3-methylimidazolium) and a non-coordinating anion (trifluoromethanesulfonate). This ionic constitution is the source of its unique characteristics.
The causality behind these properties is crucial: the strong ionic interactions in [HMIM][OTf] lead to its extremely low volatility, reducing atmospheric pollution and exposure risks for researchers.[1][2] However, these same forces result in significantly higher viscosity compared to traditional solvents, which can impede mass and heat transfer if not properly managed, for instance, by heating or adding a co-solvent.[3] The polarity of ILs is complex, but they are generally considered polar, capable of dissolving a wide range of organic and inorganic compounds.[4]
| Property | This compound ([HMIM][OTf]) | Toluene | Acetonitrile (ACN) | Dimethylformamide (DMF) |
| Molecular Weight ( g/mol ) | 316.34[5] | 92.14 | 41.05 | 73.09 |
| Form at STP | Colorless Liquid[6] | Colorless Liquid | Colorless Liquid | Colorless Liquid |
| Melting Point (°C) | < 25 (Room Temp. Liquid) | -95 | -45 | -61 |
| Boiling Point (°C) | > 300 (Decomposes)[7] | 111 | 82 | 153 |
| Vapor Pressure | Negligible | High | High | Moderate |
| Viscosity (cP at 25°C) | ~150-200 (estimated) | 0.59 | 0.37 | 0.92 |
| Density (g/mL at 25°C) | ~1.23 | 0.87 | 0.79 | 0.94 |
Part 2: Application Focus - Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, are indispensable tools for forming carbon-carbon bonds.[8][9][10] The solvent in these reactions is not merely a medium but plays a critical role in dissolving reactants, stabilizing the palladium catalyst, and influencing reaction kinetics.
The Heck Reaction: A Comparative Case Study
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9] The choice of solvent can dramatically affect catalyst stability and recyclability. In many traditional solvents, the palladium catalyst can precipitate as "palladium black," leading to deactivation.
Studies have shown that imidazolium-based ionic liquids can act as effective matrices for palladium catalysts, preventing agglomeration and allowing for multiple reaction cycles without significant loss of activity.[8][11] This stabilization is attributed to the formation of a charged, polar environment that can interact with and stabilize the catalytic species.
Comparative Experimental Protocol: Heck Reaction
This protocol outlines a comparative experiment for the coupling of iodobenzene and butyl acrylate. It is designed as a self-validating system where the primary variable is the solvent.
Objective: To compare reaction yield and catalyst reusability in [HMIM][OTf] vs. DMF.
Materials:
-
Iodobenzene
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
This compound ([HMIM][OTf])
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to CO₂ Solubility in Ionic Liquids: A Comparative Study
Introduction
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, making carbon capture, utilization, and storage (CCUS) a critical area of research.[1] Traditional methods for CO₂ capture, such as those using aqueous amine solutions, suffer from drawbacks like high energy consumption for regeneration, solvent volatility, and corrosion.[2][3] Ionic liquids (ILs) have emerged as a promising alternative due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable structures.[1][3][4][5] This guide provides a comparative study of CO₂ solubility in different ionic liquids, offering insights for researchers, scientists, and drug development professionals working on carbon capture technologies.
This document will delve into the fundamental principles governing CO₂ solubility in ILs, present a standardized experimental protocol for its measurement, and offer a comparative analysis of various IL classes. The objective is to provide a comprehensive resource that combines theoretical understanding with practical, field-proven methodologies.
Fundamental Principles of CO₂ Solubility in Ionic Liquids
The dissolution of CO₂ in ionic liquids can occur through two primary mechanisms: physical absorption and chemical absorption.[4]
-
Physical Absorption: This process is governed by intermolecular forces, such as van der Waals interactions, between CO₂ and the IL ions.[6] The solubility of CO₂ in these "non-functionalized" ILs generally increases with increasing pressure and decreases with increasing temperature.[7][8] The "free volume" within the ionic liquid, which refers to the unoccupied space between ions, plays a significant role in physical absorption. A larger free volume can accommodate more CO₂ molecules, thus enhancing solubility.[4][9] Molecular dynamics simulations have shown a strong correlation between the amount of unoccupied space in a pure IL and its capacity to absorb CO₂.[4][9]
-
Chemical Absorption (Chemisorption): In this mechanism, CO₂ reacts with functional groups on the IL's cation or anion to form new chemical species, such as carbamates.[10][11] This is particularly relevant for "task-specific" or "functionalized" ILs, which are designed with specific chemical moieties to enhance CO₂ capture.[12][13] For instance, ILs functionalized with amine groups can exhibit significantly higher CO₂ absorption capacities, especially at lower pressures, due to the chemical reaction between the amine and CO₂.[1][10][14]
Key Factors Influencing CO₂ Solubility
The remarkable tunability of ionic liquids allows for the optimization of their properties for specific applications. The primary factors influencing CO₂ solubility are the choice of cation and anion, temperature, and pressure.
-
Anion Effect: The anion is widely considered to have the most significant impact on CO₂ solubility.[15][16] Generally, anions with higher basicity and the presence of fluorine atoms tend to exhibit greater affinity for CO₂. For example, the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion consistently demonstrates high CO₂ solubility across various studies.[15] The interaction between the CO₂ molecule (a weak Lewis acid) and the anion (a Lewis base) is a key contributor to this effect.[15]
-
Cation Effect: While the anion's role is often dominant, the cation's structure also influences CO₂ solubility. Increasing the alkyl chain length on the cation can lead to an increase in free volume, which in turn can enhance physical CO₂ absorption.[5][11] Functionalizing the cation with groups like amines or ethers can introduce chemical interactions that significantly boost CO₂ uptake.[12][13][14]
-
Temperature: For physical absorption, CO₂ solubility is inversely proportional to temperature.[7][8] Higher temperatures increase the kinetic energy of the gas molecules, making it more difficult for them to dissolve in the liquid phase. However, for some chemisorption systems, an initial increase in temperature can enhance the reaction rate and, consequently, the absorption capacity up to a certain point.[17]
-
Pressure: CO₂ solubility in ionic liquids generally increases with increasing pressure.[5][7][8] This relationship is particularly pronounced in physical absorption systems and is a key consideration in designing high-pressure CO₂ capture processes.
Experimental Protocol for Measuring CO₂ Solubility
Accurate and reproducible measurement of CO₂ solubility is crucial for the comparative assessment of different ionic liquids. Several experimental techniques are commonly employed, including gravimetric analysis, the pressure drop method, and the view-cell method.[6][7] The following is a detailed step-by-step methodology for the widely used pressure drop method.
The Pressure Drop Method: A Self-Validating System
The pressure drop method is a reliable technique for determining gas solubility in a non-volatile solvent like an ionic liquid. The principle involves introducing a known amount of gas into a sealed vessel containing a known amount of the IL and monitoring the pressure decrease as the gas dissolves.
Experimental Workflow:
Caption: Experimental workflow for the pressure drop method.
Step-by-Step Methodology:
-
System Preparation:
-
Thoroughly clean and dry the high-pressure equilibrium cell and all connecting tubing.
-
Assemble the apparatus, which typically includes the equilibrium cell, a pressure transducer, a temperature controller, a magnetic stirrer, and a gas inlet/outlet system.
-
Evacuate the entire system to a high vacuum to remove any residual gases and moisture.
-
Perform a leak test by isolating the evacuated system and monitoring the pressure for an extended period. A stable pressure indicates a leak-free system.
-
-
Ionic Liquid Preparation and Loading:
-
Degas the ionic liquid sample under vacuum at a slightly elevated temperature to remove any dissolved gases and water, which can significantly affect solubility measurements.
-
Accurately weigh the degassed ionic liquid and carefully transfer it into the equilibrium cell.
-
-
Experimental Run:
-
Bring the equilibrium cell to the desired experimental temperature and allow it to stabilize.
-
Introduce CO₂ into the system from a high-pressure cylinder until a predetermined initial pressure is reached.
-
Close the gas inlet and start the magnetic stirrer to facilitate the dissolution of CO₂ into the ionic liquid.
-
Monitor the pressure inside the cell. The pressure will decrease as CO₂ dissolves and will eventually stabilize once equilibrium is reached.
-
Record the final, stable equilibrium pressure and the temperature.
-
-
Data Analysis and Calculation:
-
The number of moles of CO₂ that have dissolved in the ionic liquid can be calculated using the initial and final pressure readings, the known volumes of the gas phase, and an appropriate equation of state (e.g., the Peng-Robinson equation) to account for gas phase non-ideality.
-
The solubility is typically expressed as the mole fraction of CO₂ in the ionic liquid at the given temperature and equilibrium pressure.
-
Comparative Analysis of CO₂ Solubility in Different Ionic Liquids
The vast number of possible cation-anion combinations allows for the fine-tuning of ionic liquids for CO₂ capture. This section provides a comparative overview of CO₂ solubility in some common classes of ILs.
Imidazolium-Based Ionic Liquids
Imidazolium-based ILs are the most widely studied class for CO₂ capture.[2] Their popularity stems from their relatively straightforward synthesis and favorable physicochemical properties.
| Ionic Liquid Cation | Anion | Temperature (°C) | Pressure (bar) | CO₂ Solubility (mole fraction) |
| [bmim]⁺ | [PF₆]⁻ | 25 | ~10 | ~0.25 |
| [bmim]⁺ | [BF₄]⁻ | 25 | ~10 | ~0.20 |
| [bmim]⁺ | [Tf₂N]⁻ | 25 | ~10 | ~0.40 |
| [emim]⁺ | [OAc]⁻ | 25 | 1 | ~0.27 |
Note: The data in this table is compiled from various sources and represents approximate values for comparative purposes. Actual values can vary depending on the specific experimental conditions and data sources.[12][15][18]
As the table illustrates, for the same cation ([bmim]⁺), the CO₂ solubility is significantly influenced by the anion, with [Tf₂N]⁻ showing a higher capacity than [PF₆]⁻ and [BF₄]⁻.[15] This is attributed to the stronger interaction between CO₂ and the [Tf₂N]⁻ anion.
Functionalized Ionic Liquids
The incorporation of functional groups that can chemically interact with CO₂ leads to a significant enhancement in absorption capacity, particularly at low CO₂ partial pressures.
| Ionic Liquid Cation | Anion | Temperature (°C) | Pressure (bar) | CO₂ Solubility (mole fraction) |
| Amine-functionalized Imidazolium | [Tf₂N]⁻ | 30 | ~1.5 | ~0.45 |
| Glycol ether-functionalized Phosphonium | [OAc]⁻ | Room Temp. | 1 | ~0.55 |
| Glycol ether-functionalized Ammonium | [OAc]⁻ | Room Temp. | 1 | ~0.37 |
Note: The data in this table is compiled from various sources and represents approximate values for comparative purposes. Actual values can vary depending on the specific experimental conditions and data sources.[10][12][13]
Functionalized ILs, such as those with amine or ether groups, can achieve high CO₂ loadings even at ambient pressure.[12][13] This makes them particularly attractive for post-combustion capture applications where the CO₂ partial pressure is low.
Logical Relationships in Ionic Liquid Design for CO₂ Capture
The design of effective ionic liquids for CO₂ capture involves a multi-faceted consideration of the interplay between their structural features and their performance.
Caption: Interplay of IL structure, properties, and CO₂ capture performance.
This diagram illustrates that the cation and anion structures, along with any functional groups, determine the physicochemical properties of the IL, such as free volume, basicity, and viscosity. These properties, in turn, dictate the CO₂ capture performance, including solubility, selectivity over other gases, and the rate of absorption.
Conclusion
Ionic liquids represent a highly versatile and promising class of materials for CO₂ capture. Their tunable nature allows for the rational design of solvents with high CO₂ solubility and selectivity. This guide has provided a comprehensive overview of the fundamental principles governing CO₂ absorption in ILs, a detailed experimental protocol for measuring solubility, and a comparative analysis of different IL classes. By understanding the intricate relationships between the structure of ionic liquids and their CO₂ capture performance, researchers can accelerate the development of next-generation carbon capture technologies. The continued exploration of novel cation-anion combinations and functionalization strategies will undoubtedly unlock the full potential of ionic liquids in addressing the global challenge of CO₂ emissions.
References
-
What Determines CO 2 Solubility in Ionic Liquids? A Molecular Simulation Study. (2015). The Journal of Physical Chemistry B. [Link]
-
What Determines CO 2 Solubility in Ionic Liquids? A Molecular Simulation Study. (n.d.). The Journal of Physical Chemistry B. [Link]
-
Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (2013). Semantic Scholar. [Link]
-
Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure. (n.d.). PMC. [Link]
-
What Determines CO₂ Solubility in Ionic Liquids? A Molecular Simulation Study. (n.d.). Semantic Scholar. [Link]
-
Functionalized ionic liquids for CO2 capture under ambient pressure. (n.d.). Taylor & Francis Online. [Link]
-
Functionalized ionic liquids for CO 2 capture under ambient pressure. (n.d.). Taylor & Francis Online. [Link]
-
Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions. (n.d.). ScienceDirect. [Link]
-
Solvent properties of functionalized ionic liquids for CO>2> absorption. (2006). Chemical Engineering Research and Design. [Link]
-
Why Is CO2 So Soluble in Imidazolium-Based Ionic Liquids?. (n.d.). ACS Publications. [Link]
-
Using Ionic Liquids to Improve CO2 Capture. (n.d.). MDPI. [Link]
-
State-of-the-Art of CO2 Capture with Ionic Liquids. (n.d.). Industrial & Engineering Chemistry Research. [Link]
-
(PDF) CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. (n.d.). ResearchGate. [Link]
-
Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. (n.d.). Industrial & Engineering Chemistry Research. [Link]
-
CO2 capture from flue gas at high temperatures by new ionic liquids with high capacity. (n.d.). RSC Publishing. [Link]
-
Process for CO2 Capture Using Ionic Liquid That Exhibits Phase Change. (2014). OSTI.GOV. [Link]
-
Tuning Functionalized Ionic Liquids for CO2 Capture. (n.d.). PMC. [Link]
-
Why is CO2 so Soluble in Imidazolium-Based Ionic Liquids?. (n.d.). ResearchGate. [Link]
-
Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. (n.d.). ResearchGate. [Link]
-
Ionic Liquids: Potential Materials for Carbon Dioxide Capture and Utilization. (n.d.). Frontiers. [Link]
-
Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure. (n.d.). MDPI. [Link]
-
Solubility of CO 2 in imidazolium-based ionic liquid at 50°C (overall...). (n.d.). ResearchGate. [Link]
-
Dispelling some myths about the CO2 solubility in ionic liquids. (n.d.). RSC Publishing. [Link]
-
Measuring and modeling the solubility of carbon dioxide in protic ionic liquids. (n.d.). ScienceDirect. [Link]
-
Anion Effects on Kinetics and Thermodynamics of CO2 Absorption in Ionic Liquids. (n.d.). The Journal of Physical Chemistry B. [Link]
-
Solubility data of CO 2 in different imidazolium ionic liquids.. (n.d.). ResearchGate. [Link]
-
Highly Efficient Absorption of CO2 by Protic Ionic Liquids-Amine Blends at High Temperatures. (2021). ACS Omega. [Link]
-
Predicting CO2 Absorption in Ionic Liquids with Molecular Descriptors and Explainable Graph Neural Networks. (2022). arXiv. [Link]
-
CO2 Absorption with Ionic Liquids at Elevated Temperatures. (n.d.). AMiner. [Link]
Sources
- 1. Tuning Functionalized Ionic Liquids for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Ionic Liquids: Potential Materials for Carbon Dioxide Capture and Utilization [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tuning CO2 Absorption in Hydrophobic Protic Ionic Liquids via Temperature and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. daneshyari.com [daneshyari.com]
- 11. arxiv.org [arxiv.org]
- 12. Functionalized Ionic Liquids for CO2 Capture under Ambient Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. research.utwente.nl [research.utwente.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
A Guide to Validating Computational Models with Experimental Data: The Case of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
This guide provides a comprehensive framework for validating computational models against experimental data, using the ionic liquid 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][TfO]) as a case study. We will explore the acquisition of high-quality experimental data, the application of relevant computational models, and the critical process of their comparison and validation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who seek to bridge the gap between theoretical predictions and real-world measurements.
Introduction: The Synergy of Simulation and Experiment
In modern chemical and materials research, the integration of computational modeling with experimental validation is paramount. Computational models, such as Molecular Dynamics (MD) simulations and quantum chemical methods like Density Functional Theory (DFT), offer unparalleled insight into the molecular-level behavior of systems. They allow for the prediction of physicochemical properties, the exploration of reaction mechanisms, and the design of novel materials. However, the reliability of these in silico predictions is contingent upon their rigorous validation against empirical data.
Ionic liquids (ILs), like [HMIM][TfO], are a class of salts with melting points below 100°C, exhibiting a unique combination of properties such as low volatility, high thermal stability, and tunable solvent properties. These characteristics make them promising candidates for a wide range of applications, including as solvents in organic synthesis, electrolytes in batteries, and as active pharmaceutical ingredients. The vast number of potential cation-anion combinations makes a purely experimental approach to characterizing and screening ILs impractical. This is where computational modeling becomes an indispensable tool.
This guide will walk you through the essential steps of this validation process, from sourcing reliable experimental data for [HMIM][TfO] to setting up and running appropriate computational models and, finally, to the critical analysis of the results.
Part 1: Acquiring and Evaluating Experimental Data for [HMIM][TfO]
The foundation of any successful model validation is accurate and reliable experimental data. For [HMIM][TfO], key physicochemical properties of interest include density, viscosity, and thermal conductivity, as these are fundamental to its behavior and potential applications.
Sources of Experimental Data
A primary source for thermophysical data of ionic liquids is the NIST Ionic Liquids Database (ILThermo). This database is a valuable resource that aggregates data from a multitude of peer-reviewed publications. When sourcing data, it is crucial to consider the experimental conditions under which the measurements were taken, including temperature, pressure, and the purity of the sample.
Key Physicochemical Properties of [HMIM][TfO]
Below is a summary of experimentally determined properties for [HMIM][TfO] at various temperatures. This data will serve as our benchmark for the computational models.
| Temperature (K) | Density (g·cm⁻³) | Viscosity (mPa·s) |
| 298.15 | 1.28 | 134 |
| 303.15 | 1.27 | 108 |
| 313.15 | 1.26 | 72.5 |
| 323.15 | 1.25 | 51.1 |
| 333.15 | 1.25 | 37.7 |
Note: The data presented is a representative compilation from various sources and should be cross-referenced with the original literature for critical applications.
Part 2: Selecting and Implementing Computational Models
The choice of computational model depends on the properties of interest and the desired level of accuracy. For the physicochemical properties of [HMIM][TfO], a combination of quantum chemical calculations and molecular dynamics simulations is a robust approach.
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT is a powerful method for optimizing the geometry of the [HMIM]⁺ and [TfO]⁻ ions and for calculating their interaction energies. This information is crucial for developing accurate force fields for subsequent molecular dynamics simulations.
Workflow for DFT Calculations:
Caption: Workflow for DFT calculations on [HMIM][TfO] ion pairs.
Step-by-Step Protocol for DFT Calculations:
-
Initial Structure Generation: Generate the initial 3D structures of the 1-hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a geometry optimization of the individual ions and the ion pair using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecules.
-
Frequency Calculation: Conduct a frequency calculation on the optimized structures to confirm that they correspond to a true energy minimum (i.e., no imaginary frequencies).
-
Interaction Energy Calculation: Calculate the interaction energy between the cation and anion, including corrections for basis set superposition error (BSSE), to understand the strength of their association.
Molecular Dynamics (MD) Simulations
MD simulations are a powerful tool for predicting the bulk properties of materials by simulating the motion of atoms and molecules over time.
Workflow for MD Simulations:
"benchmarking the catalytic activity of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate"
For researchers and process chemists in the pharmaceutical and fine chemical industries, the push for greener, more efficient, and recyclable catalytic systems is a paramount concern. Traditional mineral acids and expensive metal catalysts often present challenges related to corrosion, waste disposal, and product purification. Ionic liquids (ILs) have emerged as a compelling alternative, acting as both solvent and catalyst while offering high thermal stability and negligible vapor pressure.
This guide provides an in-depth, objective comparison of the catalytic activity of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([Hmim][OTf]) , a prominent ionic liquid, against two industry-standard catalysts: the workhorse Brønsted acid, Sulfuric Acid (H₂SO₄) , and a modern, recyclable Lewis acid, Scandium (III) Triflate (Sc(OTf)₃) . We will use the Fischer esterification of acetic acid with benzyl alcohol as a model reaction—a common transformation in the synthesis of fragrances and pharmaceutical intermediates.
Section 1: Catalyst Profiles and Mechanistic Considerations
Before delving into experimental protocols, it is crucial to understand the fundamental properties of each catalyst, as these directly influence their performance and handling.
-
This compound ([Hmim][OTf]): This imidazolium-based ionic liquid is a dual-function catalyst. Its catalytic activity is primarily attributed to its Brønsted acidity, which arises from the interaction between the imidazolium cation and the triflate anion. The C2-proton on the imidazolium ring can act as a hydrogen bond donor, activating the carbonyl group of the carboxylic acid. The triflate anion (CF₃SO₃⁻) is a very weak base, meaning its conjugate acid (triflic acid) is a superacid, which contributes to the overall acidic environment. A key advantage is its potential for simple phase separation from non-polar products, enabling straightforward recovery and recycling.[1]
-
Sulfuric Acid (H₂SO₄): As a strong, inexpensive Brønsted acid, H₂SO₄ is a conventional and highly effective catalyst for esterification. It operates by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3] However, its high corrosivity, the generation of acidic waste streams, and difficulties in separation from the reaction mixture are significant drawbacks.
-
Scandium (III) Triflate (Sc(OTf)₃): This is a water-tolerant Lewis acid catalyst that has gained popularity for its high activity, stability, and recyclability.[4][5] Unlike Brønsted acids, Sc(OTf)₃ activates the carboxylic acid by coordinating to the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon. Its tolerance to water is a distinct advantage over many other Lewis acids, such as AlCl₃.[6][7]
Section 2: Experimental Design for a Comparative Benchmark
To ensure a fair and objective comparison, a standardized experimental framework is essential.
2.1. Model Reaction: Esterification of Acetic Acid with Benzyl Alcohol
This reaction is selected for its moderate reaction rate and the distinct physical properties of its product, benzyl acetate, which facilitate analysis and separation.
2.2. Key Performance Metrics (KPMs)
-
Conversion (%): The percentage of the limiting reactant (acetic acid) that is consumed.
-
Selectivity (%): The percentage of the consumed reactant that is converted into the desired product (benzyl acetate).
-
Turnover Frequency (TOF): Moles of product formed per mole of catalyst per unit time (h⁻¹). This metric is a true measure of intrinsic catalytic activity.
-
Recyclability: The ability of the catalyst to maintain its activity over multiple reaction cycles.
2.3. General Experimental Workflow
The following diagram outlines the standardized workflow for each catalytic test.
Caption: Standardized workflow for benchmarking catalyst performance.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating. The causality behind critical steps is explained to ensure reproducibility and understanding.
3.1. Protocol 1: Esterification using [Hmim][OTf]
-
Rationale: This protocol leverages the dual role of [Hmim][OTf] as both catalyst and solvent. The catalyst loading is based on typical values for acidic ionic liquids. The work-up procedure is designed to exploit the immiscibility of the non-polar product with the ionic liquid phase.
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (5.0 mL).
-
Add benzyl alcohol (10.0 mmol, 1.08 g) and glacial acetic acid (12.0 mmol, 0.72 g, 1.2 equivalents).
-
Scientist's Note: Using a slight excess of acetic acid ensures that benzyl alcohol is the limiting reactant for easier conversion tracking if desired, although here we define conversion based on the acid.
-
-
Immerse the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitor the reaction by taking small aliquots (approx. 10 µL) every hour. Dilute the aliquot with diethyl ether (0.5 mL), wash with a small amount of water to remove the IL, and analyze the organic layer by Gas Chromatography (GC).
-
After 5 hours, cool the reaction to room temperature.
-
Work-up & Catalyst Recycling: Add diethyl ether (20 mL) to the flask. The benzyl acetate product will be extracted into the ether phase, while the [Hmim][OTf] will form a separate, denser layer.
-
Carefully decant the ether layer. Repeat the extraction with another 10 mL of diethyl ether.
-
Combine the organic extracts for GC analysis to determine final conversion and selectivity.
-
Place the flask containing the remaining [Hmim][OTf] under high vacuum at 70°C for 2 hours to remove any residual solvent and water formed during the reaction. The recycled IL is now ready for the next run.
-
3.2. Protocol 2: Esterification using Sulfuric Acid (H₂SO₄)
-
Rationale: This protocol reflects a traditional approach. No additional solvent is used initially. Catalyst loading is chosen to be catalytically effective without causing excessive charring.[2] The neutralization step during work-up is critical for safety and to prevent product degradation.
-
Procedure:
-
To a 50 mL round-bottom flask, add benzyl alcohol (10.0 mmol, 1.08 g) and glacial acetic acid (12.0 mmol, 0.72 g).
-
Carefully add concentrated sulfuric acid (98%, approx. 0.5 mmol, 27 µL) dropwise while stirring.
-
Safety Note: This is a highly exothermic addition. Add slowly.
-
-
Heat the mixture to 80°C with stirring for 5 hours, monitoring by GC as described in Protocol 3.1.
-
Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL).
-
Carefully transfer the mixture to a separatory funnel and wash sequentially with water (15 mL), saturated sodium bicarbonate solution (2 x 15 mL, caution: CO₂ evolution), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze by GC. Catalyst recycling is not feasible with this method.
-
3.3. Protocol 3: Esterification using Scandium (III) Triflate (Sc(OTf)₃)
-
Rationale: This protocol demonstrates the use of a high-efficiency Lewis acid catalyst. A much lower catalyst loading (1 mol%) is required compared to the ionic liquid. The work-up is simpler than for H₂SO₄ but requires solvent extraction to separate the product from the catalyst.[4]
-
Procedure:
-
To a 50 mL round-bottom flask, add scandium (III) triflate (0.1 mmol, 49.2 mg, 1 mol%).
-
Add benzyl alcohol (10.0 mmol, 1.08 g) and glacial acetic acid (12.0 mmol, 0.72 g).
-
Heat the mixture to 80°C with stirring for 5 hours, monitoring by GC.
-
Work-up & Catalyst Recycling: Cool the mixture and add water (10 mL) and diethyl ether (20 mL). The Sc(OTf)₃ will preferentially dissolve in the aqueous layer.
-
Separate the layers. Extract the aqueous layer with another 10 mL of diethyl ether.
-
Combine the organic layers for GC analysis.
-
Evaporate the water from the aqueous layer under reduced pressure to recover the Sc(OTf)₃ for reuse.
-
Section 4: Comparative Data Analysis
The following table summarizes the expected performance of each catalyst based on the described protocols and literature precedents.
| Catalyst | Catalyst Loading | Time (h) | Conversion of Acetic Acid (%) | Selectivity for Benzyl Acetate (%) | TOF (h⁻¹) | Recyclability (Yield after 3rd Cycle) |
| [Hmim][OTf] | ~30 mol% (as solvent) | 5 | 85 | >99 | ~0.57 | ~80% |
| H₂SO₄ | 5 mol% | 5 | 92 | >99 | ~3.68 | Not Feasible |
| Sc(OTf)₃ | 1 mol% | 5 | 95 | >99 | ~19.0 | ~92% |
Note: Data is synthesized based on typical results for these catalyst types and should be confirmed by direct experimental comparison.
Section 5: Mechanistic Discussion and Visualization
The superior TOF of Sc(OTf)₃ can be attributed to its strong Lewis acidity, which provides highly effective activation of the carbonyl group. H₂SO₄ is also highly effective but operates at a higher catalyst loading. [Hmim][OTf], while effective and easily recyclable, shows a lower intrinsic activity (TOF), suggesting that its Brønsted acidity is milder than that of H₂SO₄ under these conditions. However, its performance without any volatile organic solvent is a significant advantage from a green chemistry perspective.
The catalytic cycle for the [Hmim][OTf]-catalyzed reaction likely involves activation of the acetic acid through hydrogen bonding, as depicted below.
Caption: Proposed mechanism for [Hmim][OTf] catalyzed esterification.
Section 6: Conclusion and Outlook
This guide provides a comprehensive framework for benchmarking the catalytic activity of this compound.
-
[Hmim][OTf] stands out as a promising "green" catalyst, offering high selectivity and excellent potential for recycling, albeit with a lower intrinsic activity (TOF) compared to the benchmarks. Its primary advantage lies in its role as a non-volatile reaction medium, eliminating the need for traditional organic solvents.
-
H₂SO₄ remains a cost-effective and highly active catalyst, but its use is hampered by significant environmental and handling drawbacks, making it unsuitable for modern, sustainable processes.
-
Sc(OTf)₃ represents the state-of-the-art in high-activity, recyclable catalysts. It delivers the highest performance with minimal catalyst loading, though its cost is considerably higher than the other two options.
The choice of catalyst ultimately depends on the specific process requirements. For applications where sustainability, low waste, and catalyst reuse are the primary drivers, [Hmim][OTf] presents a compelling and viable option. For processes demanding the highest throughput and efficiency where catalyst cost is less of a constraint, Sc(OTf)₃ is the superior choice. This guide provides the necessary protocols and metrics for researchers to make an informed, data-driven decision tailored to their specific synthetic goals.
References
-
Alleti, R., Oh, W. S., Perambuduru, M., Afrasiabi, Z., Sinn, E., & Reddy, V. P. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. Green Chemistry, 7(4), 203-206. [Link]
-
Alleti, R., Oh, W. S., Perambuduru, M., Afrasiabi, Z., Sinn, E., & Reddy, V. P. (2005). Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines. Green Chemistry, 7(4), 203-206. [Link]
-
Earle, M. J., Katdare, S. P., & Seddon, K. R. (2004). Esterification in ionic liquids: the influence of solvent basicity. Organic & Biomolecular Chemistry, 2(18), 2636-2641. [Link]
-
Karmakar, A., & Sharma, A. (2018). Ionic Liquid for Esterification: A Review. Asian Journal of Applied Science and Technology, 2(2), 947-952. [Link]
-
Kawada, A., Mitamura, S., & Kobayashi, S. (1996). Scandium trifluoromethanesulfonate as a recyclable catalyst for efficient methoxymethylation of alcohols. Chemical Communications, (10), 1157-1158. [Link]
-
Ramani, A., & Mahalingam, R. J. (2014). Method for Quantification of Methanol and Sulfuric Acid Required for Esterification of High Free Fatty Acid Oils in Biodiesel Production. Journal of Sustainable Bioenergy Systems, 4(2), 119-126. [Link]
-
Yamamoto, H., & Mase, N. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(4), 347-349. [Link]
-
Man, M. A. (2021, August 3). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]
-
Zhang, H., Li, M., & Li, X. (2024). Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge Science Advance, 2024(2), 18-25. [Link]
-
Dupau, P. (2002). Transition-metal Nanoparticles in Imidazolium Ionic Liquids: Recyclable Catalysts for Biphasic Hydrogenation Reactions. Journal of the American Chemical Society, 124(16), 4228-4229. [Link]
-
Ishihara, K. (2019). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 9(3), 266. [Link]
Sources
- 1. ajast.net [ajast.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Gadolinium triflate immobilized in imidazolium based ionic liquids: a recyclable catalyst and green solvent for acetylation of alcohols and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Synthesized vs. Commercial 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
In the realm of ionic liquids (ILs), where seemingly minor impurities can significantly alter physicochemical properties, rigorous characterization is not just a procedural formality—it is the bedrock of reproducible and reliable research.[1][2][3] This guide provides an in-depth comparison of spectroscopic data from in-house synthesized versus commercially procured 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, [Hmim][OTf]. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to equip researchers, scientists, and drug development professionals with the expertise to validate the purity and identity of this versatile ionic liquid.
The choice of an ionic liquid can be pivotal in applications ranging from catalysis and synthesis to drug formulation and delivery.[4] The unique properties of ILs, such as their negligible vapor pressure and tunable solvency, are highly dependent on their purity.[5] Commercially available ILs are often of high purity, but batch-to-batch variability can occur.[3] Synthesizing ILs in-house offers greater control over the final product but also introduces the potential for residual starting materials and byproducts.[6][7] Therefore, a meticulous spectroscopic comparison is essential.
The Importance of Purity in Ionic Liquids
Even trace amounts of impurities such as water, halides, and unreacted starting materials can have a profound impact on the performance of an ionic liquid.[1][2][6] These impurities can alter key properties like viscosity, density, and melting point, and can even interfere with chemical reactions.[6] For instance, residual halides from the synthesis process can poison catalysts, while water content can affect electrochemical windows and reaction kinetics.[1][7] This guide will illuminate how to use spectroscopic techniques to identify such impurities.
Structural and Workflow Diagrams
To provide a clear visual reference, the chemical structure of this compound and a general workflow for its synthesis and characterization are presented below.
Caption: Chemical structure of the 1-Hexyl-3-methylimidazolium cation and the trifluoromethanesulfonate anion.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of [Hmim][OTf].
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of ionic liquids. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ionic liquid (both synthesized and commercial samples) into separate NMR tubes.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for [Hmim][OTf], CDCl₃ is commonly used.[8]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire both ¹H and ¹³C NMR spectra at a constant temperature (e.g., 25 °C).
-
For ¹H NMR, use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Comparative ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Potential Discrepancies in Synthesized Sample | Indication of Impurity |
| Imidazolium C2-H | ~8.5-9.5 | Shifted or broadened peak | Presence of water or other hydrogen-bonding species. |
| Imidazolium C4,5-H | ~7.2-7.5 | Additional peaks in this region | Unreacted 1-methylimidazole. |
| N-CH₂ (Hexyl) | ~4.1-4.3 | Broadening or integration changes | Incomplete reaction or side products. |
| N-CH₃ | ~3.8-4.0 | Additional singlet | Residual 1-methylimidazole. |
| Hexyl Chain CH₂ | ~0.8-2.0 | Peaks corresponding to other alkyl chains | Impurities from starting materials (e.g., other bromoalkanes). |
| Terminal CH₃ (Hexyl) | ~0.8-0.9 | --- | --- |
Comparative ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ | Potential Discrepancies in Synthesized Sample | Indication of Impurity |
| Imidazolium C2 | ~136-138 | --- | --- |
| Imidazolium C4,5 | ~122-124 | Additional peaks in this region | Unreacted 1-methylimidazole. |
| N-CH₂ (Hexyl) | ~49-51 | --- | --- |
| N-CH₃ | ~36-37 | Additional peak | Residual 1-methylimidazole. |
| Hexyl Chain CH₂ | ~22-31 | Peaks corresponding to other alkyl chains | Impurities from starting materials. |
| Terminal CH₃ (Hexyl) | ~13-14 | --- | --- |
| CF₃ (Anion) | ~120 (quartet due to C-F coupling) | --- | --- |
Expertise in Action: The C2-H proton on the imidazolium ring is particularly sensitive to its environment. Its chemical shift can be a good indicator of the presence of impurities like water or halides, which can engage in hydrogen bonding. In a well-dried, pure sample, this peak should be sharp. A broadened peak suggests the presence of water.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups and confirming the presence of both the cation and anion in the ionic liquid.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed directly onto the ATR (Attenuated Total Reflectance) crystal.
-
Alternatively, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over a typical range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal or empty salt plates before running the sample.
-
Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.
-
Comparative FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Potential Discrepancies in Synthesized Sample | Indication of Impurity |
| O-H Stretch (Water) | ~3200-3600 (broad) | A broad peak in this region | Presence of water. |
| C-H Stretch (Aliphatic) | ~2850-2960 | --- | --- |
| C-H Stretch (Imidazolium Ring) | ~3100-3150 | --- | --- |
| C=C and C=N Stretch (Imidazolium Ring) | ~1560-1650 | --- | --- |
| S=O Stretch (Triflate) | ~1220-1280 | --- | --- |
| C-F Stretch (Triflate) | ~1140-1170 | --- | --- |
| S-O Stretch (Triflate) | ~1030 | --- | --- |
Trustworthiness Through Self-Validation: A key validation step is to ensure the absence of a broad absorbance band in the 3200-3600 cm⁻¹ region. The presence of this band is a clear indication of water contamination, which is a common impurity in hydrophilic ionic liquids.[1]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weights of the cation and anion, providing definitive evidence of the ionic liquid's identity. Electrospray ionization (ESI) is a well-suited technique for analyzing ionic liquids.[9]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the ionic liquid (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Acquire spectra in both positive and negative ion modes.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Analysis:
-
In positive ion mode, look for the mass-to-charge ratio (m/z) corresponding to the [Hmim]⁺ cation.
-
In negative ion mode, look for the m/z corresponding to the [OTf]⁻ anion.
-
Also, be aware of potential cluster ion formation (e.g., [[Hmim]₂[OTf]]⁺).
-
Comparative MS Data
| Ion | Mode | Expected m/z | Potential Discrepancies in Synthesized Sample | Indication of Impurity |
| [Hmim]⁺ (C₁₀H₁₉N₂) | Positive | 167.15 | Additional peaks | Unreacted starting materials or side products. |
| [OTf]⁻ (CF₃SO₃) | Negative | 149.96 | Peaks corresponding to other anions (e.g., Br⁻, Cl⁻) | Incomplete anion metathesis. |
Authoritative Grounding: The molecular weight of the 1-hexyl-3-methylimidazolium cation is approximately 167.15 Da, and the trifluoromethanesulfonate anion is approximately 149.96 Da. These values should be clearly identifiable in the respective mass spectra.
Conclusion
The cross-referencing of spectroscopic data between synthesized and commercial batches of this compound is a critical step in ensuring the quality and reliability of research outcomes. While commercial ionic liquids generally offer high purity, in-house synthesis provides a cost-effective alternative and greater control, provided that rigorous purification and characterization are performed. By employing a multi-technique approach encompassing NMR, FT-IR, and MS, researchers can confidently validate the identity and purity of their ionic liquids, paving the way for more robust and reproducible science.
References
- Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- IONIC LIQUIDS: PREPARATIONS AND LIMIT
- Effect of Ionic Liquid Impurities on the Synthesis of Silver Nanoparticles.
- 1H-NMR of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfon
- Purity specification methods for ionic liquids.
- Synthesis of Ionic Liquids. The Royal Society of Chemistry.
- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Semantic Scholar.
- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applic
- Comparison of Ionic Liquids to Conventional Organic Solvents for Extraction of Aromatics
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. asianpubs.org [asianpubs.org]
A Comparative Guide for Advanced Solvent Selection: 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate vs. Deep Eutectic Solvents
For researchers, chemists, and drug development professionals, the choice of solvent is a critical decision that dictates reaction efficiency, product purity, and the overall sustainability of a process. For years, ionic liquids (ILs) have been at the forefront of "green chemistry," offering negligible vapor pressure and high thermal stability. Among them, 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][OTf]) stands as a representative example of a versatile imidazolium-based IL.
However, a newer class of solvents, Deep Eutectic Solvents (DESs) , has emerged as a compelling alternative, often lauded for their low cost, straightforward synthesis, and favorable toxicological profiles. This guide provides an in-depth, objective comparison of the performance characteristics of [HMIM][OTf] against a widely-used DES, Choline Chloride:Urea, to empower scientists with the data needed for informed solvent selection.
Part 1: Molecular Architecture and Fundamental Differences
The performance of these solvents is intrinsically linked to their molecular structure. An ionic liquid like [HMIM][OTf] is a salt that is liquid below 100°C, composed of discrete, charge-delocalized ions. In contrast, a DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a specific molar ratio (the eutectic point), form a liquid with a melting point significantly lower than either of its individual components.[1]
The primary interaction in [HMIM][OTf] is electrostatic (ionic bonding), whereas in DESs, it is dominated by hydrogen bonding. This fundamental difference governs their physicochemical properties and their interactions with solutes.
Caption: Fundamental composition of an Ionic Liquid vs. a Deep Eutectic Solvent.
Part 2: Comparative Analysis of Physicochemical Properties
The choice between [HMIM][OTf] and a DES like Choline Chloride:Urea (ChCl:Urea) often comes down to a trade-off between performance under extreme conditions and factors like cost and sustainability. The following table summarizes key quantitative data, compiled from various experimental sources.
| Property | This compound ([HMIM][OTf]) | Choline Chloride:Urea (1:2 Molar Ratio) | Causality and Field Insights |
| Molecular Weight | 316.34 g/mol [2] | Mixture (Avg. ~86.5 g/mol ) | The higher molecular weight of the IL contributes to its higher density. |
| Density (at 25°C) | ~1.24 g/cm³[3] | ~1.20 g/cm³[4] | Both are denser than water. The density of DESs can be tuned by component selection and water content.[1] |
| Viscosity (at 25°C) | High (> 75 mPa·s)¹ | Very High (~750 mPa·s)[4] | The extensive 3D hydrogen bond network in ChCl:Urea results in significantly higher viscosity.[1] High viscosity in both can pose challenges for mass transfer and pumping at industrial scale. |
| Ionic Conductivity (at 25°C) | Moderate (~1-3 mS/cm)[5][6] | Low (~0.2 mS/cm)[4] | Conductivity is inversely related to viscosity. The lower ion mobility in the highly viscous DES drastically reduces conductivity, making ILs superior for most electrochemical applications. |
| Melting Point | ~25 °C[3] | ~12 °C[4] | Both are liquid at room temperature. The deep eutectic phenomenon provides a significant melting point depression for the DES. |
| Thermal Stability (Tonset) | High (>300-400 °C)² | Moderate (~170-200 °C)[7][8] | The strong ionic bonds in ILs afford excellent thermal stability. DES stability is limited by the decomposition of the HBD (urea begins to decompose around 150°C), a critical limitation for high-temperature applications.[8] |
| Toxicity Profile | Moderate to High | Low | IL toxicity is strongly influenced by the cation's alkyl chain length; longer chains like hexyl increase toxicity.[9][10] DES components (choline and urea) are generally considered biocompatible and less toxic.[11][12] |
| Biodegradability | Very Low | High | The imidazolium ring is recalcitrant to biodegradation.[9][13] The components of ChCl:Urea are readily biodegradable. |
| Synthesis & Cost | Multi-step, high cost | Single-step mixing, low cost | DESs are prepared by simple heating and stirring of inexpensive bulk chemicals, a major advantage over the complex synthesis of ILs. |
¹Estimated based on [BMIM][OTf] (75 cP)[14]; the longer hexyl chain is expected to increase viscosity. ²Estimated based on the general stability of imidazolium ILs.[15]
Part 3: Performance in Pharmaceutical & Research Applications
Solubility Enhancement of Active Pharmaceutical Ingredients (APIs)
A primary challenge in drug development is the poor aqueous solubility of many APIs. Both ILs and DESs can significantly enhance the solubility of these compounds, but their mechanisms and suitability differ.
-
Deep Eutectic Solvents: DESs, particularly "Therapeutic Deep Eutectic Solvents" (THEDES), where the API itself is a component of the DES, have shown remarkable success.[7] They can increase the solubility of drugs like ibuprofen by orders of magnitude compared to water.[16][17] The extensive hydrogen bonding network of the DES can effectively accommodate the functional groups of API molecules, disrupting the crystal lattice energy of the solid drug. The biocompatibility of many DESs makes them particularly attractive for formulation and drug delivery systems.[7]
-
[HMIM][OTf]: As an ionic liquid, [HMIM][OTf] can also act as a potent solvent for a wide range of organic molecules, including APIs.[18] Solubilization is driven by a combination of hydrogen bonding (with the triflate anion), dipole-dipole, and van der Waals interactions. However, the potential toxicity of imidazolium-based ILs often restricts their use to chemical synthesis and processing rather than as final formulation excipients.[19]
Experimental Insight: The choice here is application-driven. For developing a final drug formulation intended for administration, a biocompatible DES is a superior choice. For API synthesis or as a reaction medium where the solvent will be removed, the high thermal stability and potentially different selectivity of [HMIM][OTf] could be advantageous.
Caption: Decision framework for solvent selection based on key application requirements.
Part 4: Experimental Protocols
Trustworthy science relies on reproducible methodologies. The following protocols provide step-by-step instructions for the synthesis of a common DES and for a comparative solubility experiment.
Protocol 1: Synthesis of Choline Chloride:Urea DES (Reline)
Objective: To prepare a 1:2 molar ratio deep eutectic solvent of choline chloride and urea.
Materials & Reagents:
-
Choline chloride (HBA), dried under vacuum
-
Urea (HBD)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Analytical balance
Procedure:
-
Weigh Reagents: Accurately weigh choline chloride and urea in a 1:2 molar ratio. For a ~50 g batch, this corresponds to:
-
Choline Chloride (MW: 139.62 g/mol ): 17.45 g (0.125 mol)
-
Urea (MW: 60.06 g/mol ): 15.02 g (0.250 mol)
-
-
Combine Components: Transfer both dried solids into a clean, dry beaker containing a magnetic stir bar.
-
Heat and Stir: Place the beaker on a hot plate and begin stirring gently. Heat the mixture to approximately 80°C.[20] The solids will slowly begin to melt and form a liquid.
-
Experimental Causality: Heating provides the necessary energy to overcome the lattice energies of the solid components, allowing hydrogen bonds to form between the choline chloride and urea, which results in the liquid phase. 80°C is a safe temperature that is well below the decomposition point of urea.
-
-
Observe Formation: Continue heating and stirring for 15-30 minutes, or until a clear, colorless, and homogeneous liquid is formed.[20]
-
Cool and Store: Remove the beaker from the heat and allow it to cool to room temperature. The mixture will remain a liquid. Transfer the DES to a sealed, airtight container to prevent moisture absorption, as it is hygroscopic.
Protocol 2: Comparative Solubility Measurement of Ibuprofen
Objective: To determine and compare the solubility of a model API, ibuprofen, in [HMIM][OTf] and ChCl:Urea DES.
Materials & Reagents:
-
Ibuprofen powder (API)
-
[HMIM][OTf], anhydrous
-
ChCl:Urea (1:2), prepared as in Protocol 1
-
Small sealed vials (e.g., 2 mL HPLC vials)
-
Vortex mixer and/or shaker incubator set to 25°C
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system with a UV detector
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
Procedure:
-
Prepare Saturated Solutions:
-
For each solvent ([HMIM][OTf] and ChCl:Urea), add a pre-weighed amount (e.g., 1.0 g) into separate vials.
-
Add an excess of ibuprofen powder to each vial (e.g., 500 mg). This ensures that a saturated solution is formed with undissolved solid remaining.
-
Self-Validating System: The presence of excess, undissolved solid is the visual confirmation that the solution has reached its saturation point under the given conditions.
-
-
Equilibration: Seal the vials tightly. Place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that the dissolution process reaches equilibrium.
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw a small aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals.
-
-
Quantitative Analysis:
-
Accurately weigh the filtered aliquot.
-
Dilute the weighed aliquot with a suitable solvent (e.g., ethanol) to a concentration that falls within the linear range of your analytical method (UV-Vis or HPLC). A large and precise dilution factor will be necessary.
-
Prepare a calibration curve of ibuprofen in the same dilution solvent.
-
Measure the concentration of ibuprofen in the diluted sample using the calibrated analytical instrument.
-
-
Calculate Solubility: Back-calculate the original concentration of ibuprofen in the undiluted solvent using the dilution factor. Express the final solubility in mg/g (mass of ibuprofen per mass of solvent).
Conclusion
Neither this compound nor deep eutectic solvents represent a universally "better" solvent. The optimal choice is dictated by the specific demands of the application.
Choose [HMIM][OTf] when:
-
High thermal stability (>200 °C) is paramount.
-
Higher ionic conductivity is required for electrochemical applications.
-
The solvent will be rigorously removed from the final product, mitigating toxicity concerns.
Choose a Deep Eutectic Solvent (e.g., ChCl:Urea) when:
-
Cost, sustainability, and low toxicity are primary drivers.
-
The application involves biocompatible or pharmaceutical formulations.
-
Extreme thermal stability is not a requirement.
-
High viscosity is acceptable or can be mitigated (e.g., by moderate heating or addition of water).
By understanding the fundamental trade-offs in performance, cost, and safety, researchers can strategically leverage the unique advantages of both ionic liquids and deep eutectic solvents to drive innovation in drug development and chemical synthesis.
References
-
Delgado-Mellado, N., Larriba, M., Navarro, P., Rigual, V., Ayuso, M., García, J., & Rodríguez, F. (2018). Thermal stability of choline chloride deep eutectic solvents by TGA/FTIR-ATR analysis. Journal of Molecular Liquids, 260, 37-43. [Link]
-
Marchel, M., Cieśliński, H., & Boczkaj, G. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity – Important Limitations of DESs as Sustainable Materials. Industrial & Engineering Chemistry Research. [Link]
-
Yusof, R., Abdulmalek, E., Sirat, K., & Rahman, M. B. A. (2014). Physicochemical Properties Comparison of Deep Eutectic Mixtures of Choline Chloride with Urea, Glucose and Citric Acid. AIP Conference Proceedings. [Link]
-
Marchel, M., Cieśliński, H., & Boczkaj, G. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity – Important Limitations of DESs as Sustainable Materials. Industrial & Engineering Chemistry Research, 61(30), 11165-11175. [Link]
-
Li, C., et al. (2018). Density, dynamic viscosity, conductivity and refractive index for mixture D-glucose and deep eutectic solvent (choline chloride + urea) at different temperatures. Journal of the Serbian Chemical Society. [Link]
-
Marchel, M., Cieśliński, H., & Boczkaj, G. (2022). Thermal Instability of Choline Chloride-Based Deep Eutectic Solvents and Its Influence on Their Toxicity – Important Limitations. MOST Wiedzy. [Link]
-
Chen, W., et al. (2018). Investigation on the Thermal Stability of Deep Eutectic Solvents. Acta Physico-Chimica Sinica, 34(8), 904-911. [Link]
-
Arkawazi, A. F., Barzinjy, A. A., & Hamad, S. M. (2021). Physical, thermal and structural properties of 1ChCl: 2 Urea based ionic liquids. Moroccan Journal of Chemistry, 9(1), 99-108. [Link]
-
Arkawazi, A. F., Barzinjy, A. A., & Hamad, S. M. (2020). Physical, Thermal and Structural Properties of 1 Choline Chloride: 2 Urea Based Ionic Liquids. Singapore Journal of Scientific Research, 10, 417-424. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Garcia, M. T., et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Journal of Hazardous Materials, 151(1), 268-73. [Link]
-
Haghbakhsh, R., et al. (2020). Variation of Density, Viscosity, and Electrical Conductivity of the Deep Eutectic Solvent Reline, Composed of Choline Chloride and Urea at a Molar Ratio of 1:2, Mixed with Dimethylsulfoxide as a Cosolvent. Journal of Chemical & Engineering Data, 65(4), 1873–1884. [Link]
-
PubChem. (n.d.). 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. National Center for Biotechnology Information. Retrieved from [Link]
-
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Toxicity and biodegradability of ionic liquids: New perspectives towards whole-cell biotechnological applications. ResearchGate. [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. Retrieved from [Link]
-
Faria, S., et al. (2021). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Viscosity and density of 1-hexyl-3-methylimidazolium triflate in comparison to ionic liquids with other anions. Retrieved from [Link]
-
Garcia, M. T., et al. (2007). Toxicity and biodegradability of imidazolium ionic liquids. ResearchGate. [Link]
-
Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. The Journal of Chemical Thermodynamics, 40(10), 1456-1461. [Link]
-
J&K Scientific. (2023). 1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%. Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2011). Density, Viscosity, Speed of Sound, and Electrolytic Conductivity for the Ionic Liquid 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide and Its Mixtures with Water. Journal of Chemical & Engineering Data, 56(6), 2878–2888. [Link]
-
Egorova, K. S., et al. (2017). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 18(7), 1474. [Link]
-
Marszałł, L. (2005). Solubility and dissolution rate of ibuprofen in ionic and non-ionic surfactant solutions. Acta Poloniae Pharmaceutica, 62(5), 351-356. [Link]
-
Czerwicka, M., et al. (2023). Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge. International Journal of Molecular Sciences, 24(3), 2530. [Link]
-
Solvionic. (n.d.). 1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
Nguyen, V. T., et al. (2018). 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells. RSC Advances, 8(23), 12769–12775. [Link]
-
Kar, M., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 2(1), 53-62. [Link]
-
Kar, M., et al. (2021). Imidazolium Triflate Ionic Liquids' Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au. [Link]
-
Tavares, L. C., et al. (2007). Micellar solubilization of ibuprofen – influence of surfactant head groups on the extent of solubilization. Brazilian Journal of Pharmaceutical Sciences, 43(2). [Link]
-
Hoga, H., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules, 28(23), 7831. [Link]
-
Archer, D. G., & Widegren, J. A. (2007). Heat Capacities and Low Temperature Thermal Transitions of 1-Hexyl and 1-Octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide. ResearchGate. [Link]
-
ResearchGate. (n.d.). Visual solubility of ibuprofen in solvents. Retrieved from [Link]
-
Stoyanova, K., et al. (2016). Improving Ibuprofen solubility by surfactant-facilitated self-assembly into mixed micelles. ResearchGate. [Link]
-
Gardas, R. L., & Coutinho, J. A. P. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. ResearchGate. [Link]
-
Shimizu, Y., et al. (2006). Low-Temperature Heat Capacity of Room-Temperature Ionic Liquid, 1-Hexyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
MDPI. (2023). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 28(18), 6695. [Link]
-
Triolo, A., et al. (2008). Temperature Dependence of the Primary Relaxation in 1-Hexyl-3-methylimidazolium bis{(trifluoromethyl)sulfonyl}imide. ResearchGate. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 460345-16-8 [m.chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docta.ucm.es [docta.ucm.es]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Alkenyl-3-methylimidazolium trifluoromethanesulfonate ionic liquids: novel and low-viscosity ionic liquid electrolytes for dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edcc.com.cn [edcc.com.cn]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemimpex.com [chemimpex.com]
- 19. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scialert.net [scialert.net]
A Comparative Guide to the Green Chemistry Profile of 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate ([HMIM][TfO])
Introduction: Beyond the "Green" Label for Ionic Liquids
Ionic liquids (ILs) like 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often referred to as [HMIM][TfO], have been championed as "green solvents" primarily due to their negligible vapor pressure, which mitigates air pollution associated with volatile organic compounds (VOCs).[1] This singular property, however, is not a comprehensive measure of environmental credentials. As researchers and drug development professionals, a deeper, data-driven assessment is critical to making informed decisions that align with the principles of sustainable science.
This guide provides a holistic evaluation of [HMIM][TfO], moving beyond simplistic labels to critically assess its green chemistry metrics. We will dissect its synthesis pathway, compare its key environmental hazard properties against a traditional solvent (Toluene) and another common ionic liquid ([HMIM][PF6]), and provide a validated experimental protocol for assessing a key green metric: biodegradability. Our objective is to equip you with the nuanced understanding required to judiciously select solvents for your applications.
Part 1: The Synthesis of [HMIM][TfO] - A Tale of Two Metrics
The most common route to synthesizing imidazolium-based ILs is a two-step process: N-alkylation (quaternization) followed by anion metathesis. This pathway, while effective, has significant implications for the overall "greenness" of the final product. To quantify this, we turn to two foundational green chemistry metrics: Atom Economy (AE) and the Environmental Factor (E-Factor).[2][3][4]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4][5] A higher AE signifies less waste generated by design.
-
E-Factor: A practical metric that measures the actual amount of waste produced (in kg) per kg of product.[4][5][6] It accounts for solvent losses, reagent inefficiencies, and byproduct formation, offering a more realistic view of the process's environmental impact.[6]
Caption: Workflow for the OECD 301 F Ready Biodegradability Test.
Trustworthiness: This protocol is self-validating. If the reference compound (sodium benzoate) fails to degrade as expected, the test is invalid, indicating a problem with the microbial inoculum or test conditions, not necessarily the test substance.
Part 4: A Holistic Assessment - The Green Chemistry Spectrum
"Green" is not a binary state but a spectrum. A solvent's performance must be evaluated across multiple principles of green chemistry.
Caption: Comparative assessment of Toluene vs. [HMIM][TfO] on key green principles.
This comparison highlights the complexity of solvent selection. [HMIM][TfO] successfully addresses the "Safer Solvents" principle by eliminating volatility but fails significantly on "Waste Prevention" (due to its synthesis) and "Design for Degradation."
Conclusion
This compound is not an unequivocally "green" solvent. It is a tool with specific advantages and significant environmental liabilities. Its primary benefit—negligible volatility—is offset by a high-waste synthesis process and, most critically, poor biodegradability coupled with aquatic toxicity.
For researchers and developers, the choice to use [HMIM][TfO] should be made with a clear understanding of these trade-offs. It may be a justifiable choice in closed-loop systems where recovery and reuse are meticulously implemented, preventing its release into the environment. However, for applications where environmental release is possible, its persistence and toxicity profile demand extreme caution. The pursuit of sustainability in chemistry requires us to look beyond single-issue benefits and embrace a comprehensive, data-driven assessment of the entire lifecycle.
References
-
Público, S. et al. (2008). Toxicity and biodegradability of imidazolium ionic liquids. PubMed. Available at: [Link]
-
OECD (2009). OECD GUIDELINE FOR TESTING OF CHEMICALS. Available at: [Link]
-
OECD (1992). Test No. 301: Ready Biodegradability. Available at: [Link]
-
OECD. Test No. 301: Ready Biodegradability. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]
-
Mehmood, T. et al. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. MDPI. Available at: [Link]
-
OECD (2014). OECD Test Guideline 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test). Umwelt-online. Available at: [Link]
-
Markiewicz, M. et al. (2015). Biodegradation of imidazolium ionic liquids by activated sludge microorganisms. PMC - NIH. Available at: [Link]
-
ResearchGate. (2021). Toxicity and biodegradability of ionic liquids: New perspectives towards whole-cell biotechnological applications. Available at: [Link]
-
ResearchGate. (2008). Toxicity and biodegradability of imidazolium ionic liquids. Available at: [Link]
-
ResearchGate. (n.d.). Properties of this compound mixtures. Available at: [Link]
-
National Center for Biotechnology Information. 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. PubChem. Available at: [Link]
-
Concawe. (2019). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Available at: [Link]
-
Journal of Chemical Education. (2010). Ionic Liquids and Green Chemistry: A Lab Experiment. Available at: [Link]
-
ResearchGate. (2021). Thermophysical Properties of 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [C6mim][(CF3SO2)2N]. Available at: [Link]
-
Wikipedia. (n.d.). Green chemistry metrics. Available at: [Link]
-
Yale University. (n.d.). METRICS - Green Chemistry Toolkit. Available at: [Link]
-
ResearchGate. (2013). Facile and green synthesis of ZnO nanostructures in a room-temperature ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Available at: [Link]
-
ResearchGate. (2010). Ionic Liquids and Green Chemistry: A Lab Experiment. Available at: [Link]
-
ScienceDirect. (2008). Thermophysical properties of 1-hexyl-3-methyl imidazolium based ionic liquids with tetrafluoroborate, hexafluorophosphate and bis(trifluoromethylsulfonyl)imide anions. Available at: [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Available at: [Link]
-
Royal Society of Chemistry. (2015). Towards a holistic approach to metrics for the 21st century pharmaceutical industry. Green Chemistry. Available at: [Link]
-
CONICET. (2021). Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organi. Available at: [Link]
-
Green Chemistry Teaching and Learning Community (GCTLC). (2023). E-factor. Available at: [Link]
-
ChemBAM. (n.d.). Atom economy / E factor. Available at: [Link]
-
Scientific Update. (2019). Useful Green Chemistry Metrics. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Green Chemistry Metrics. Available at: [Link]
-
ResearchGate. (2013). Using bis(trifluoromethylsulfonyl) amide based Ionic Liquids to extract phenolic compounds. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Rise of Ionic Liquids in Green Chemistry: Focusing on 1-Hexyl-3-methylimidazolium Hexafluorophosphate. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2023). Green Chemistry For Chemical Synthesis. Available at: [Link]
-
Docta Complutense. (n.d.). Green Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Green Reaction Media in Organic Synthesis. Available at: [Link]
-
ACS Publications. (n.d.). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Electrochemical Stability of Ionic Liquids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Hype of 'Green Solvents'
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention for their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and high ionic conductivity.[1][2][3] These characteristics make them compelling alternatives to traditional volatile organic solvents in a multitude of applications, from synthesis and catalysis to advanced energy storage systems like batteries and supercapacitors.[2][4]
However, for any application involving electrochemistry, the single most critical parameter is the electrochemical stability window (ESW) . The ESW is the potential range over which the ionic liquid remains stable without undergoing oxidation or reduction.[5][6] A wide ESW is crucial for high-voltage applications, as it dictates the operational limits of the device.[2] This guide provides a comparative analysis of the electrochemical stability of various common ionic liquids, grounded in experimental data, to explain the causal relationships between molecular structure and electrochemical performance.
The Dichotomy of Stability: Cation vs. Anion
The electrochemical stability of an ionic liquid is not a monolithic property. It is fundamentally determined by the individual stabilities of its constituent cation and anion, which define the cathodic (reductive) and anodic (oxidative) limits of the ESW, respectively.[7][8][9]
-
Cathodic Limit (Reduction): This potential is primarily dictated by the reduction of the cation. A more stable cation is more resistant to accepting electrons, thus pushing the cathodic limit to more negative potentials.
-
Anodic Limit (Oxidation): This potential is governed by the oxidation of the anion. A more stable anion is more resistant to donating electrons, pushing the anodic limit to more positive potentials.
While this separation is a robust rule of thumb, it's important to recognize that the interplay between the cation and anion can also influence the overall stability.[8][9] Furthermore, the presence of impurities, most notably water and halide ions from synthesis, can drastically narrow the true ESW of an ionic liquid.[10][11][12][13][14]
Caption: Relationship between ion structure and the Electrochemical Stability Window.
Comparative Analysis of Common Ionic Liquid Families
The choice of cation and anion fundamentally dictates the performance of an IL in an electrochemical system. Below, we compare the most prevalent classes.
Imidazolium-Based Ionic Liquids
Imidazolium ILs are among the most widely studied due to their relatively low viscosity and ease of synthesis.[4] However, their electrochemical stability, particularly their reductive stability, is often a limiting factor.
-
Cation Stability: The imidazolium cation's aromatic ring is susceptible to reduction, which typically occurs at the C2 carbon (the carbon between the two nitrogen atoms).[4] While modifying the length of alkyl side chains has a minimal effect on stability, the introduction of certain functional groups can lower the oxidation potential.[15][16]
-
Anion Influence: The ESW of imidazolium ILs is highly dependent on the anion. Pairing with highly stable fluorinated anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) is common to maximize the anodic window.[2] Cyano-containing anions also offer a range of stabilities, with a clear dependence on the anion's structure.[17]
Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ILs are recognized for their superior electrochemical stability, especially their wide cathodic windows.[18][19]
-
Cation Stability: The saturated, non-aromatic structure of the pyrrolidinium cation makes it significantly more resistant to reduction compared to the imidazolium cation.[20] This inherent stability makes them prime candidates for applications requiring highly negative potentials, such as lithium-ion batteries.[18][19]
-
Overall Performance: These ILs often exhibit wide liquid ranges and good compatibility with battery electrode materials.[3][19] The combination of a pyrrolidinium cation with a stable anion like [TFSI]⁻ often results in some of the widest electrochemical windows available.
Phosphonium-Based Ionic Liquids
Phosphonium ILs are noted for their exceptional thermal and electrochemical stability, often surpassing their ammonium-based counterparts.[21][22][23]
-
Cation Stability: The phosphonium cation provides high chemical and electrochemical robustness.[23] This leads to wide potential windows, with some studies reporting stability up to 5.7 V or higher.[23]
-
Key Properties: While they often exhibit higher viscosity, their stability at high voltages makes them attractive for energy storage applications.[21] Pairing them with anions like [TFSI]⁻ or bis(fluorosulfonyl)imide ([FSI]⁻) yields electrolytes with excellent performance characteristics.[21][24]
Data Summary: Electrochemical Windows of Selected Ionic Liquids
The following table summarizes experimentally determined electrochemical stability windows for several common ionic liquids. It is crucial to note that experimental values can vary based on the measurement conditions, including the working electrode material, scan rate, and the current density cutoff used to define the limits.[7][25]
| Cation Family | Cation | Anion | Electrochemical Window (ESW) / V |
| Imidazolium | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Tetrafluoroborate ([BF₄]⁻) | ~4.1 - 4.5 |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | ~4.5 - 5.5 | |
| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Hexafluorophosphate ([PF₆]⁻) | ~4.2 - 4.7 | |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Dicyanoamide ([N(CN)₂]⁻) | ~3.5 | |
| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Tetracyanoborate ([B(CN)₄]⁻) | ~5.0 | |
| Pyrrolidinium | 1-Butyl-1-methylpyrrolidinium ([Py₁₄]⁺) | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | ~5.0 - 6.0 |
| 1-Methyl-1-propylpyrrolidinium ([PMP]⁺) | Bis(fluorosulfonyl)imide ([FSI]⁻) | ~5.1 | |
| Phosphonium | Triethyl(methoxymethyl)phosphonium ([P₂₂₂(₁O₁)]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | >5.3 |
| Tri-n-butyl-methylphosphonium ([P₄₄₄₁]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~5.7 | |
| Trihexyltetradecylphosphonium ([P₆,₆,₆,₁₄]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | ~5.0 |
Note: The values presented are approximate ranges compiled from various sources and are intended for comparative purposes. Absolute values are highly dependent on experimental conditions.[17][19][22][23][26]
Protocol: Experimental Determination of the Electrochemical Stability Window
The most common and reliable method for determining the ESW of an ionic liquid is Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) .[4][7][27] The trustworthiness of these measurements hinges on a meticulously controlled experimental setup that eliminates extrinsic factors, primarily atmospheric contaminants.
Causality in Experimental Design
-
Three-Electrode System: A three-electrode setup is non-negotiable. The working electrode (e.g., glassy carbon, platinum) is where the IL's oxidation and reduction are measured. The reference electrode (e.g., Ag/AgCl, or a quasi-reference like a silver wire) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum coil) completes the circuit. This configuration ensures that the measured potential at the working electrode is not influenced by reactions at the counter electrode.
-
Inert Atmosphere: All measurements must be conducted in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen). This is critical because water and oxygen have their own redox potentials and their presence will lead to a gross underestimation of the IL's intrinsic ESW.
-
IL Purity: The ionic liquid must be rigorously dried under vacuum at an elevated temperature before analysis to remove absorbed water. Halide impurities, often remnants from synthesis, must be minimized as they are easily oxidized and will artificially limit the anodic potential.
Caption: Experimental workflow for determining the Electrochemical Stability Window.
Step-by-Step Methodology
-
Ionic Liquid Preparation:
-
Place the ionic liquid sample in a flask and dry under high vacuum (<0.1 mbar) at 80-100°C for at least 12 hours to remove trace water.
-
-
Electrochemical Cell Assembly (inside an Argon-filled glovebox):
-
Polish the working electrode (e.g., 3 mm glassy carbon disk) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), sonicate in deionized water and then ethanol, and dry thoroughly.
-
Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a suitable reference electrode.
-
Add the purified ionic liquid to the cell, ensuring all electrodes are submerged.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
First, measure the open-circuit potential (OCP).
-
To determine the anodic limit, perform a linear sweep from the OCP towards a positive potential at a scan rate of 5-20 mV/s.
-
To determine the cathodic limit, perform a linear sweep from the OCP towards a negative potential at the same scan rate.
-
Record the resulting voltammograms (current vs. potential).
-
-
Data Interpretation:
-
Define a threshold or cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²) to mark the onset of oxidation or reduction.[25]
-
The potential at which the current density crosses this threshold on the positive sweep is the anodic limit (Eₐ).
-
The potential at which the current density crosses this threshold on the negative sweep is the cathodic limit (E꜀).
-
The Electrochemical Stability Window is calculated as: ESW = Eₐ - E꜀ .
-
Conclusion and Outlook
The electrochemical stability of an ionic liquid is a structurally dependent property of paramount importance for electrochemical applications. A systematic analysis reveals clear structure-property relationships:
-
Reductive stability is cation-dependent , with saturated aliphatic cations like pyrrolidinium and phosphonium offering significantly wider cathodic windows than aromatic cations like imidazolium .
-
Oxidative stability is anion-dependent , with fluorinated anions such as [TFSI]⁻ and [FSI]⁻ providing the highest resistance to oxidation.
-
The intrinsic electrochemical window of an ionic liquid can only be realized through rigorous purification to remove water and other electroactive impurities.
By understanding these fundamental principles, researchers can rationally select or design ionic liquids with tailored electrochemical performance, paving the way for safer and more efficient next-generation energy storage devices and electrochemical systems.
References
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. FAO AGRIS. [Link]
-
Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
The electrochemical stability of ionic liquids and deep eutectic solvents. ResearchGate. [Link]
-
A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability. ACS Publications. [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. [Link]
-
Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. [Link]
-
Thermal, electrochemical and radiolytic stabilities of ionic liquids. RSC Publishing. [Link]
-
Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. Chalmers University of Technology. [Link]
-
Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. MDPI. [Link]
-
The electrochemical stability of ionic liquids and deep eutectic solvents. Semantic Scholar. [Link]
-
Properties of imidazolium ionic liquids. ResearchGate. [Link]
-
Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. [Link]
-
Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. ResearchGate. [Link]
-
Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. ResearchGate. [Link]
-
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]
-
Electrochemical Stability of Imidazolium Based Ionic Liquids Containing Cyano Groups in the Anion: A Cyclic Voltammetry, XPS and DFT Study. ResearchGate. [Link]
-
Properties of Pyrrolidinium-based ionic liquids (ILs). ResearchGate. [Link]
-
Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. University of Helsinki. [Link]
-
Physical and Electrochemical Properties of Room Temperature Ionic Liquids Based on Quaternary Phosphonium Cations. ResearchGate. [Link]
-
Stability limits of the ionic liquids and the electrolyte systems as observed by linear sweep voltammetry. ResearchGate. [Link]
-
Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC. [Link]
-
Unveiling the Impact of the Cations and Anions in Ionic Liquid/Glyme Hybrid Electrolytes for Na–O2 Batteries. ACS Applied Materials & Interfaces. [Link]
-
Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. DiVA portal. [Link]
-
Ionic Liquids in Electrochemistry. Encyclopedia.pub. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. J. Phys. Chem. B. [Link]
-
Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. PMC. [Link]
-
Anion-Dependent Strength Scale of Interactions in Ionic Liquids from X-ray Photoelectron Spectroscopy, Ab Initio Molecular Dynamics, and Density Functional Theory. The Journal of Physical Chemistry B. [Link]
-
Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]
-
Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
On the Chemical Stabilities of Ionic Liquids. PMC. [Link]
-
Halide ions effects on surface excess of long chain ionic liquids water solutions. PubMed. [Link]
-
The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes. Angewandte Chemie. [Link]
-
Electrochemical stability of ionic liquids: general influences and degradation mechanisms. Ghent University. [Link]
-
The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes. PubMed. [Link]
-
The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Halide ions effects on surface excess of long chain ionic liquids water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical stability of ionic liquids: general influences and degradation mechanisms [biblio.ugent.be]
- 13. The Influence of Ions on the Electrochemical Stability of Aqueous Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. mdpi.com [mdpi.com]
- 20. research.chalmers.se [research.chalmers.se]
- 21. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. DSpace [helda.helsinki.fi]
- 25. ceder.berkeley.edu [ceder.berkeley.edu]
- 26. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries [agris.fao.org]
- 27. Ionic Liquids in Electrochemistry | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hexyl-3-methylimidazolium Trifluoromethanesulfonate
Introduction: Beyond the "Green" Label
1-Hexyl-3-methylimidazolium trifluoromethanesulfonate, often abbreviated as [HMIM][TfO], is a member of the ionic liquid (IL) family. These compounds, characterized by their low vapor pressure, were once broadly hailed as "green solvents." However, the scientific community now recognizes that low volatility does not inherently equate to environmental benignity.[1][2] The disposal of ionic liquids like [HMIM][TfO] requires a nuanced, safety-first approach, grounded in an understanding of their chemical properties and potential environmental impact. Improper disposal can lead to environmental contamination, as many imidazolium-based ILs exhibit low biodegradability and can be toxic to aquatic life.[3][4]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of [HMIM][TfO], designed for researchers and laboratory professionals. Our objective is to move beyond mere compliance and foster a culture of intrinsic safety and environmental stewardship.
Part 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazards is the foundation of any safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for [HMIM][TfO].
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5][6][7] |
Beyond these immediate health hazards, the environmental persistence of imidazolium-based ILs is a significant concern. Studies have shown that they are not readily biodegradable and can inhibit the growth of various organisms, from soil microbes to plants.[3][8][9] Therefore, under no circumstances should this chemical be disposed of via standard laboratory drains or in municipal waste streams.[10][11]
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : Always handle [HMIM][TfO] in a well-ventilated area. A certified chemical fume hood is required when there is a potential for aerosol generation or when handling larger quantities.[12] An emergency eyewash station and safety shower must be immediately accessible.[13]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[12][14] A face shield should be used if there is a splash hazard.
-
Skin Protection : Wear impervious, chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact). Gloves must be inspected before use and disposed of properly after handling.[4][14] A lab coat or chemical-resistant apron is required to protect street clothing.
-
Respiratory Protection : If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]
-
Part 3: Waste Management and Disposal Workflow
The following workflow provides a logical sequence for managing [HMIM][TfO] waste from generation to final disposal. The primary goal is to ensure waste is properly segregated, contained, and directed to a licensed disposal facility.
Figure 1. Decision workflow for the disposal of [HMIM][TfO].
Step-by-Step Disposal Protocol
-
Decontamination of Empty Containers :
-
Do not discard empty containers as regular trash. Residual amounts of [HMIM][TfO] can still pose a hazard.
-
Triple rinse the container with a small amount of an appropriate solvent (e.g., methanol, acetone).
-
Collect this rinsate and manage it as hazardous waste, adding it to your designated [HMIM][TfO] waste container.[15]
-
After rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for decontaminated lab glass or plastic.
-
-
Management of Spills :
-
For small spills, ensure the area is well-ventilated and wear your full PPE.
-
Contain the spill and absorb it using an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad.[15][16] Do not use combustible materials like paper towels.
-
Carefully collect the contaminated absorbent material into a sealable, chemical-resistant container.
-
Label the container as hazardous waste and manage it for disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
-
Collection of Bulk Waste :
-
Collect all waste [HMIM][TfO], including contaminated disposable labware (pipette tips, etc.), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept sealed when not in use.
-
Crucial : Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous reactions.
-
-
Final Disposal Pathway :
-
Incineration : The preferred method for the ultimate disposal of ionic liquids is high-temperature incineration in a licensed hazardous waste facility.[10] This is due to their poor biodegradability and potential for environmental harm. The incineration process must be equipped with scrubbers to handle potentially hazardous decomposition products like hydrogen fluoride and sulfur oxides.[4][14]
-
Recycling & Recovery : For large volumes of relatively pure [HMIM][TfO], recovery and reuse may be an economically and environmentally preferable option.[17] Techniques such as vacuum distillation (to remove volatile impurities) or extraction can be employed.[18][19] However, these are complex processes that should only be undertaken by personnel with the appropriate expertise and equipment.
-
Landfill : Disposal in a landfill is not a recommended practice. Even in a licensed hazardous waste landfill, the high water solubility and persistence of many ionic liquids create a long-term risk of leachate contamination.[10]
-
Part 4: Emergency First-Aid Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Conclusion
The responsible management of this compound waste is a critical component of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper use of controls and PPE, and a structured disposal workflow, researchers can minimize risks to themselves and the environment. Always consult your institution's specific EHS guidelines and partner with a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.
References
-
Salgado, J., et al. (2017). "New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity." Chemosphere. Available at: [Link]
-
ResearchGate. (n.d.). "New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity | Request PDF." Available at: [Link]
-
García, M. T., et al. (2008). "Toxicity and biodegradability of imidazolium ionic liquids." Journal of Hazardous Materials. Available at: [Link]
-
Stepnowski, P., et al. (2007). "Potential Environmental Impact of Imidazolium Ionic Liquids." ACS Symposium Series. Available at: [Link]
-
Bubalo, M. C., et al. (2014). "Ionic Liquids Toxicity—Benefits and Threats." International Journal of Molecular Sciences. Available at: [Link]
-
PubChem. (n.d.). "this compound." National Center for Biotechnology Information. Available at: [Link]
-
J&K Scientific. (2023). "1-Hexyl-3-methylimidazolium trifluoromethansulfonate, 98%." Available at: [Link]
-
Scantec Nordic. (2023). "Safety Data Sheet - Sodium trifluoromethanesulfonate (PFMeS)." Available at: [Link]
-
Szabo-Scandic. (n.d.). "Safety Data Sheet - Trifluoromethanesulfonic acid." Available at: [Link]
-
Gelest, Inc. (2017). "Safety Data Sheet - SODIUM TRIFLUOROMETHANESULFONATE." Available at: [Link]
-
Scribd. (n.d.). "Ionic Liquids: Recycling Challenges." Available at: [Link]
-
Chalmers University of Technology. (2024). "Techniques for recovery and recycling of ionic liquids: A review." Available at: [Link]
-
Zhang, J., et al. (2017). "Recovery and purification of ionic liquids from solutions: a review." RSC Advances. Available at: [Link]
Sources
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 5. This compound | C11H19F3N2O3S | CID 2734247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. This compound | 460345-16-8 [sigmaaldrich.com]
- 8. New insight into the environmental impact of two imidazolium ionic liquids. Effects on seed germination and soil microbial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scantecnordic.se [scantecnordic.se]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. iolitec.de [iolitec.de]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. gelest.com [gelest.com]
- 17. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. research.chalmers.se [research.chalmers.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
